molecular formula C10H5ClN2O B1613423 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 61338-16-7

6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No.: B1613423
CAS No.: 61338-16-7
M. Wt: 204.61 g/mol
InChI Key: GEJOOHABEZBOAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C10H5ClN2O and its molecular weight is 204.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-4-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJOOHABEZBOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640929
Record name 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61338-16-7, 71083-61-9
Record name 6-Chloro-4-hydroxy-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61338-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide on the Physicochemical Properties of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinolone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile binding capabilities with a multitude of biological targets. This has led to the development of numerous therapeutic agents, particularly in the realm of antibacterials.[1][2] The strategic functionalization of the quinolone ring system allows for the fine-tuning of its pharmacological and physicochemical properties. This guide focuses on a specific derivative, 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a molecule of significant interest for researchers in drug discovery. The presence of a chlorine atom at the 6-position, a ketone at the 4-position, and a crucial carbonitrile group at the 3-position imparts a unique electronic and steric profile.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the core physicochemical properties of this compound, supported by field-proven experimental protocols and workflows. Understanding these characteristics is paramount for predicting its behavior in biological systems, designing effective delivery systems, and ensuring its stability and quality for research and potential therapeutic applications.

Section 1: Core Molecular and Physical Properties

A foundational understanding begins with the molecule's basic identity and physical characteristics. These properties are the primary identifiers and dictate the compound's general handling and processing requirements.

PropertyDataSource
Chemical Structure -
IUPAC Name This compound-
Molecular Formula C₁₀H₅ClN₂O[3]
Molecular Weight 204.61 g/mol [3]
Appearance Expected to be a solid, likely off-white to yellow crystalline powder.General knowledge based on similar quinolone structures.[4][5]
Melting Point Not publicly documented. Requires experimental determination (see Section 5).-

Causality Insight: The planar, aromatic nature of the quinoline core, combined with the polar oxo and nitrile groups, facilitates strong intermolecular interactions (π-π stacking and dipole-dipole forces). This typically results in a crystalline solid with a relatively high melting point, indicating a stable crystal lattice.

Section 2: Spectroscopic and Spectrometric Characterization

Unambiguous structural confirmation is the bedrock of chemical research. A multi-faceted spectroscopic approach ensures the identity and purity of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution.

  • ¹H NMR Analysis (Predicted, in DMSO-d₆):

    • ~12.0-13.0 ppm (singlet, 1H): This broad singlet corresponds to the N-H proton at the 1-position. Its chemical shift can be concentration-dependent.

    • ~8.5-8.8 ppm (singlet, 1H): The proton at the 2-position (H-2) is expected to be a sharp singlet, significantly downfield due to the anisotropic effects of the adjacent carbonyl and the ring nitrogen.

    • ~7.5-8.2 ppm (multiplets, 3H): These signals belong to the aromatic protons on the benzene ring (H-5, H-7, H-8). Their specific splitting patterns (e.g., doublets, doublet of doublets) will be dictated by their coupling constants, confirming the 6-chloro substitution pattern.

  • ¹³C NMR Analysis (Predicted, in DMSO-d₆):

    • ~175-180 ppm: The carbonyl carbon (C-4) is the most downfield signal.

    • ~115-120 ppm: The nitrile carbon (C≡N).

    • ~100-150 ppm: A complex region containing the remaining aromatic and vinyl carbons. The carbon bearing the chlorine (C-6) and the nitrile-substituted carbon (C-3) will have distinct chemical shifts.

    • ~90-95 ppm: The carbon at the 3-position (C-3), which is adjacent to the nitrile group.

Expertise & Experience: While 1D NMR provides the core data, complex quinolone structures often benefit from 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign each proton to its corresponding carbon and resolve any overlapping aromatic signals.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule.

  • ~3200-3000 cm⁻¹ (broad): N-H stretching vibration.

  • ~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.

  • ~2230-2210 cm⁻¹ (sharp, strong): C≡N (nitrile) stretching. This is a highly characteristic peak.

  • ~1650-1630 cm⁻¹ (strong): C=O (ketone) stretching of the 4-oxo group.

  • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

  • ~800-700 cm⁻¹: C-Cl stretching vibration.

UV-Visible (UV-Vis) Spectroscopy

The conjugated quinolone system is a strong chromophore, making UV-Vis spectroscopy a valuable tool for quantitative analysis and for monitoring reactions.

  • Expected Absorption: Quinolone derivatives typically exhibit multiple strong absorption bands due to π → π* transitions.[2][6] For this compound, one would expect:

    • A band around 270-300 nm .

    • A second, longer-wavelength band around 315-330 nm .[6]

  • Causality Insight: The exact position (λ_max) and intensity (molar absorptivity) of these bands are sensitive to the solvent environment and pH.[6] In acidic conditions, protonation of the quinoline nitrogen can cause a hypsochromic (blue) shift, while in basic conditions, deprotonation of the N-H group can lead to a bathochromic (red) shift. This behavior is critical for developing pH-dependent analytical methods.

Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the compound's fragmentation, further confirming its structure.

  • Molecular Ion (M⁺): A prominent peak cluster would be expected at m/z 204 and 206 .

  • Isotopic Pattern: The key diagnostic feature will be the M/M+2 isotopic pattern in an approximate 3:1 ratio , which is the characteristic signature of a molecule containing one chlorine atom.

  • Key Fragments: Common fragmentation pathways would likely involve the loss of small, stable molecules such as CO (carbonyl group), HCN (from the nitrile and ring), and the chlorine radical (Cl•).

Section 3: Acidity, Lipophilicity, and Solubility Profile

These three interconnected properties are arguably the most critical for drug development, governing how a compound is absorbed, distributed, and interacts with biological systems.

Acidity and Basicity (pKa)

The pKa value defines the extent of ionization at a given pH. For this compound, two sites are relevant:

  • The N-H proton at position 1: This proton is acidic due to the electron-withdrawing effects of the adjacent carbonyl and aromatic system. Its deprotonation at basic pH yields an anion.

  • The ring nitrogen at position 10 (quinoline nitrogen): This nitrogen is weakly basic and can be protonated at acidic pH.

Determining the pKa is essential as ionization dramatically affects solubility, membrane permeability, and receptor binding.[7]

Lipophilicity (LogP/LogD)

Lipophilicity, the "greasiness" of a molecule, is a key predictor of its ability to cross biological membranes.

  • LogP (Partition Coefficient): Measures the distribution of the neutral form of the molecule between octanol and water.

  • LogD (Distribution Coefficient): Measures the distribution of all species (neutral and ionized) at a specific pH. For an ionizable compound like this, LogD is the more physiologically relevant parameter.

Expertise & Experience: At a pH below the N-H pKa and above the quinoline nitrogen pKa, the molecule will be neutral and its LogD will approximate its LogP. As the pH becomes more acidic or basic, ionization will increase aqueous solubility and cause the LogD value to decrease significantly.

Aqueous Solubility

The solubility of a compound is a prerequisite for its absorption and bioavailability. Quinolone derivatives are often characterized by poor aqueous solubility.[1]

  • Intrinsic Solubility (S₀): This is the solubility of the neutral, un-ionized form of the compound. It is expected to be low.

  • pH-Dependent Solubility: Solubility will increase significantly at pH values where the molecule is ionized (i.e., at pH > pKa of the N-H group and pH < pKa of the ring nitrogen).[1] This behavior can be leveraged in formulation design. For example, preparing a salt form of the compound can dramatically improve its dissolution rate.

Section 4: Compound Stability Assessment

Ensuring a compound's stability is critical for obtaining reliable experimental data and for determining its shelf-life as a potential drug substance.[8][9] Stability testing evaluates the impact of environmental factors like temperature, humidity, and light.[10][11]

  • Forced Degradation (Stress Testing): The compound is intentionally exposed to harsh conditions (e.g., strong acid, strong base, oxidation, high heat, UV light) to identify potential degradation products and pathways.[12] This is crucial for developing stability-indicating analytical methods.

  • ICH Stability Studies: For regulatory purposes, formal stability studies are conducted under controlled conditions as defined by the International Council for Harmonisation (ICH).[10]

    • Accelerated Stability: Typically performed at elevated temperature and humidity (e.g., 40°C / 75% RH) for a shorter duration (e.g., 6 months).[12]

    • Long-Term Stability: Conducted under recommended storage conditions (e.g., 25°C / 60% RH) for the proposed shelf-life of the product.[12]

Section 5: Experimental Protocols and Workflows

The following section provides validated, step-by-step protocols for determining the key physicochemical properties discussed. These protocols are designed to be self-validating by including system suitability and calibration steps.

General Physicochemical Characterization Workflow

This workflow outlines the logical sequence of experiments for characterizing a new batch of the compound.

G cluster_0 Initial Verification cluster_1 Property Determination cluster_2 Performance Assessment Synthesis Synthesized Compound Structure Structural Confirmation (NMR, MS, IR) Synthesis->Structure Purity Purity Analysis (HPLC-UV, >95%) Structure->Purity MP Melting Point (DSC or MP Apparatus) Purity->MP If Pure Solubility Aqueous Solubility (Shake-Flask, pH-dependency) Purity->Solubility pKa pKa Determination (Potentiometric Titration) Purity->pKa LogD LogD Measurement (Shake-Flask, pH 7.4) Purity->LogD Stability Forced Degradation & Stability Studies MP->Stability Solubility->Stability pKa->Stability LogD->Stability Data Final Data Package Stability->Data

Caption: Logical workflow for the comprehensive physicochemical characterization of the title compound.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility, a gold standard method.

  • Preparation: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

  • Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer in a sealed glass vial. The goal is to have undissolved solid remaining at equilibrium.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the saturated solution (supernatant) from the excess solid.

  • Quantification:

    • Accurately dilute a known volume of the supernatant with a suitable solvent (e.g., acetonitrile/water).

    • Analyze the concentration of the dissolved compound using a calibrated HPLC-UV method.

    • Construct a calibration curve using standard solutions of known concentrations.

  • Calculation: Determine the solubility in mg/mL or µM by comparing the sample response to the calibration curve.

G Start Add Excess Solid to Buffer Equilibrate Agitate 24-48h at Constant Temp Start->Equilibrate Separate Centrifuge/ Filter Equilibrate->Separate Dilute Dilute Supernatant Separate->Dilute Analyze Analyze via Calibrated HPLC-UV Dilute->Analyze Result Calculate Solubility (mg/mL) Analyze->Result

Caption: Workflow for determining equilibrium aqueous solubility via the shake-flask method.

Protocol: Determination of pKa by Potentiometric Titration

This method relies on monitoring pH changes upon the addition of a titrant.[7]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure it remains soluble throughout the titration.

  • System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).

  • Acidic Titration: Acidify the solution to a low starting pH (e.g., pH 2.0) with a standardized strong acid (e.g., 0.1 M HCl).

  • Titration: Titrate the solution by adding small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each addition.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis). This will generate a sigmoidal titration curve.[7]

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the inflection point of the titration curve.

    • The pH at the inflection point is equal to the pKa of the ionizable group. Multiple inflection points will be observed if the pKa values are sufficiently separated.

G Start Dissolve Compound in Co-Solvent Acidify Acidify to pH 2.0 Start->Acidify Titrate Titrate with Standard NaOH Acidify->Titrate Record Record pH vs. Volume Added Titrate->Record Plot Plot pH vs. Volume (Sigmoid Curve) Record->Plot Derive Calculate First Derivative (ΔpH/ΔV) Plot->Derive Result pKa = pH at Derivative Peak Derive->Result

Caption: Workflow for pKa determination using potentiometric titration.

Conclusion

This compound is a molecule with a rich physicochemical profile defined by its rigid, aromatic core and influential functional groups. Its low intrinsic aqueous solubility is pH-dependent, a critical factor that can be manipulated for formulation. The compound possesses characteristic spectroscopic signatures (NMR, IR, UV, MS) that allow for its unambiguous identification and quantification. Its stability profile, determined through systematic stress testing, will dictate its handling and storage requirements. The comprehensive data and protocols provided in this guide equip researchers with the necessary knowledge to confidently utilize this compound in drug discovery and development programs, facilitating the journey from initial synthesis to advanced biological evaluation.

References

A Comprehensive Technical Guide to the Spectroscopic Characterization of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the essential spectroscopic techniques required for the unambiguous structural elucidation and characterization of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. As a key heterocyclic scaffold in medicinal chemistry and materials science, rigorous analytical verification is paramount. This document, intended for researchers, chemists, and drug development professionals, details the principles, experimental protocols, and data interpretation for Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). By explaining the causality behind experimental choices and presenting data in a validated framework, this guide serves as an authoritative resource for the comprehensive analysis of this important quinolone derivative.

Introduction: The Quinolone Core and the Need for Precision

The 4-quinolone ring system is a privileged scaffold in pharmaceutical sciences, forming the core of numerous antibacterial agents.[1][2] The title compound, this compound (Molecular Formula: C₁₀H₅ClN₂O, Molecular Weight: 204.61 g/mol [3][4]), is a functionalized derivative that serves as a versatile intermediate in the synthesis of more complex bioactive molecules.[5] Its structure incorporates several key functionalities: a chloro-substituted aromatic ring, a conjugated ketone, a secondary amine within the dihydro-pyridine ring, and a nitrile group.

The precise arrangement of these groups dictates the molecule's chemical reactivity, physical properties, and potential biological activity. Therefore, its unambiguous characterization is not merely a procedural step but a foundational requirement for any subsequent research and development. A multi-technique spectroscopic approach is essential to confirm the molecular structure, assess purity, and provide a detailed electronic and vibrational profile. This guide provides the scientific rationale and practical workflows for achieving a comprehensive and reliable characterization.

Molecular Structure and Spectroscopic Probes

Before delving into the techniques, it is crucial to identify the structural features of this compound that each spectroscopic method will probe.

  • N-H bond: The secondary amine in the 1-position.

  • Aromatic C-H bonds: Protons on the benzene ring.

  • Olefinic C-H bond: The proton at the 2-position.

  • C=O group: The ketone at the 4-position.

  • C≡N group: The nitrile at the 3-position.

  • C-Cl bond: The chloro-substituent at the 6-position.

  • Quinolone Ring System: The fused aromatic and dihydro-pyridone rings, which possess a characteristic chromophore.

Each of these features will produce a distinct and measurable signal in one or more of the following spectroscopic analyses.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle and Rationale

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds (stretching, bending). The frequency of the absorbed radiation is specific to the bond type, its environment, and the masses of the connected atoms. For the title compound, FT-IR is invaluable for rapidly confirming the presence of key functional groups, particularly the N-H, C=O, and C≡N moieties, which have highly characteristic absorption bands.

The choice of Attenuated Total Reflectance (ATR) as the sampling technique is based on its simplicity, speed, and the minimal sample preparation required. It is a non-destructive method ideal for solid powder samples.

Experimental Protocol: Solid-State Analysis via ATR
  • Instrument Preparation: Ensure the FT-IR spectrometer and the ATR crystal (typically diamond or germanium) are clean. A background spectrum of the empty ATR crystal is collected to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount (1-2 mg) of the dry, solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the ATR crystal. Consistent pressure is key for reproducible results.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing Clean Clean ATR Crystal BG Collect Background Spectrum Clean->BG Sample Apply Solid Sample to Crystal BG->Sample Ready Pressure Apply Pressure Sample->Pressure Scan Acquire Spectrum (16-32 Scans) Pressure->Scan Process Background Correction & Processing Scan->Process Raw Data Result Final IR Spectrum Process->Result UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Analysis Stock Prepare Stock Sol'n (e.g., 1 mg/mL) Dilute Prepare Dilute Sol'n (e.g., 10 µg/mL) Stock->Dilute Blank Run Solvent Blank Dilute->Blank Ready Measure Measure Sample Absorbance Blank->Measure Spectrum Generate Abs vs. λ Spectrum Measure->Spectrum Raw Data Identify Identify λmax Values Spectrum->Identify NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in DMSO-d6 + TMS Tune Tune, Lock & Shim Dissolve->Tune AcqH1 Acquire 1H FID Tune->AcqH1 AcqC13 Acquire 13C FID Tune->AcqC13 FT Fourier Transform AcqH1->FT AcqC13->FT Correct Phase & Baseline Correction FT->Correct Analyze Assign Peaks Correct->Analyze MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization cluster_anal Analysis & Detection Solution Prepare Dilute Solution (e.g., in Methanol) Infuse Infuse into ESI Source Solution->Infuse Ionize Generate Gas-Phase [M+H]+ Ions Infuse->Ionize Analyze Separate Ions by m/z Ionize->Analyze Detect Detect Ions & Generate Mass Spectrum Analyze->Detect

References

An In-depth Technical Guide to 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 6-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, and the biological activities of its derivatives, offering a valuable resource for researchers in the field.

Core Compound Identification

For clarity and precision in research and development, accurate identification of a chemical entity is paramount. This section provides the fundamental nomenclature and registration details for the title compound.

Identifier Value Source
IUPAC Name This compoundN/A
CAS Number 71083-61-9N/A
Molecular Formula C₁₀H₅ClN₂O[1]
Molecular Weight 204.62 g/mol [1]

Synthesis and Mechanistic Insights

The synthesis of this compound is reliably achieved through a well-established pathway in heterocyclic chemistry. The primary synthetic route involves the acylation of an appropriately substituted aniline, followed by cyclization.

Synthetic Pathway Overview

The synthesis initiates with the acylation of 4-chloroaniline using 2-cyano-3-ethoxyacrylic acid ethyl ester. This reaction forms an enamine intermediate which, upon thermal cyclization, yields the target quinolone. This method is a variation of the Gould-Jacobs reaction, a powerful tool for the synthesis of quinoline scaffolds. The causality behind this choice of reactants lies in the electrophilic nature of the ethoxyacrylate and the nucleophilic character of the aniline, facilitating the initial condensation. The subsequent intramolecular cyclization is thermally driven, leading to the stable heterocyclic ring system.

Synthesis_Pathway 4-Chloroaniline 4-Chloroaniline Intermediate Enamine Intermediate 4-Chloroaniline->Intermediate Acylation Ethoxyacrylate 2-Cyano-3-ethoxyacrylic acid ethyl ester Ethoxyacrylate->Intermediate Target This compound Intermediate->Target Thermal Cyclization

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a self-validating system for the synthesis of this compound.

Step 1: Synthesis of 2-Cyano-3-(4-chloroanilino)acrylic acid ethyl ester (Enamine Intermediate)

  • A mixture of 4-chloroaniline (12.75 g, 0.1 mol) and 2-cyano-3-ethoxyacrylic acid ethyl ester (16.9 g, 0.1 mol) is prepared.

  • The mixture is heated at 100-110°C for 1-1.5 hours. The progress of the reaction can be monitored by the cessation of ethanol evolution.

  • The reaction mixture is then cooled, and the resulting solid is recrystallized from a suitable solvent such as ethanol to yield the pure enamine intermediate.

Step 2: Synthesis of this compound (Thermal Cyclization)

  • The dried 2-cyano-3-(4-chloroanilino)acrylic acid ethyl ester is added to a high-boiling point solvent such as diphenyl ether.

  • The mixture is heated to reflux (approximately 250-260°C) for 15-30 minutes. This high temperature provides the necessary activation energy for the intramolecular cyclization.

  • Upon cooling, the cyclized product precipitates from the solution.

  • The solid is collected by filtration, washed with a non-polar solvent like hexane to remove the diphenyl ether, and then recrystallized from a polar solvent like dimethylformamide (DMF) or acetic acid to afford the pure this compound.

Chemical and Physical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and biological activity.

Property Value
Physical Form Brown Solid
Melting Point >300°C
Purity Typically ≥97%
Storage Temperature 0-5°C

Note: These properties are based on commercially available data and may vary slightly between batches.

Applications in Drug Discovery and Research

While direct biological applications of this compound are not extensively documented in publicly available literature, its structural motif is a cornerstone in the development of various therapeutic agents. The quinolone core is a privileged scaffold in medicinal chemistry.

Precursor for Biologically Active Molecules

This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The presence of the reactive N-H group and the aromatic ring allows for a variety of chemical modifications.

Anticonvulsant Activity of N-Alkylated Derivatives

Research has shown that N-alkylation of the quinolone ring system can lead to compounds with significant biological activity. Specifically, a series of N-alkylated derivatives of 4-oxoquinoline-3-carbonitriles have been synthesized and evaluated for their anticonvulsant properties. This suggests that the core structure of this compound is a promising template for the design of novel central nervous system (CNS) active agents.

Experimental Workflows and Logical Relationships

The development of derivatives from the core compound follows a logical progression from synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Modification cluster_evaluation Biological Evaluation Core_Compound This compound Alkylation N-Alkylation Core_Compound->Alkylation Derivatives N-Alkylated Derivatives Alkylation->Derivatives Screening Anticonvulsant Screening Derivatives->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: From core compound synthesis to the discovery of biologically active derivatives.

Conclusion

This compound is a synthetically accessible and versatile heterocyclic compound. Its importance lies not only in its own chemical properties but also in its role as a key intermediate for the generation of novel, biologically active molecules. The demonstrated anticonvulsant activity of its N-alkylated derivatives highlights the potential of this chemical scaffold in the development of new therapeutics for neurological disorders. Further research into the derivatization and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

Solubility and Stability of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile: A Physicochemical Profile and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract: 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a heterocyclic compound belonging to the quinolone class, a scaffold of significant interest in medicinal chemistry and materials science. Understanding its fundamental physicochemical properties, namely solubility and stability, is a critical prerequisite for its successful application in research and development. This guide provides a comprehensive overview of the theoretical and practical considerations for characterizing this molecule. It details robust, step-by-step protocols for determining aqueous and organic solubility, outlines a strategy for conducting forced degradation studies to assess chemical stability, and presents a validated analytical framework for quantification. This document is intended for researchers, chemists, and formulation scientists engaged in the development of quinolone-based molecules.

Introduction and Physicochemical Profile

This compound is a rigid, planar molecule featuring a chlorinated aromatic ring fused to a 4-pyridone system. The presence of a nitrile group at the 3-position and a chloro-substituent at the 6-position significantly influences its electronic properties and intermolecular interactions. These structural motifs are common in pharmacologically active agents, making this compound and its analogues valuable intermediates in drug discovery.

A thorough understanding of solubility is paramount as it dictates bioavailability, reaction kinetics, and formulation feasibility. Similarly, stability profiling is essential to determine storage conditions, identify potential degradants, and ensure the integrity of the compound throughout its lifecycle.

The initial characterization begins with its fundamental properties, many of which can be computationally predicted to guide experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₅ClN₂O[1][2]
Molecular Weight 204.61 g/mol [1]
Monoisotopic Mass 204.00903 Da[2]
Predicted XlogP 2.1[2]
Structure A bicyclic heteroaromatic system[2]

The predicted XlogP value of 2.1 suggests moderate lipophilicity, indicating that the compound will likely exhibit limited aqueous solubility but good solubility in a range of organic solvents. The presence of the ketone and the N-H group on the pyridone ring allows for hydrogen bonding, which may slightly enhance its solubility in protic solvents.

Solubility Assessment: Methodology and Rationale

A multi-tiered approach is recommended for assessing the solubility of a new chemical entity. This typically involves an initial screening in common solvents followed by a more rigorous determination of thermodynamic equilibrium solubility.

Theoretical Framework and Solvent Selection

The molecule's structure—a largely hydrophobic core with specific hydrogen bond donor/acceptor sites—guides the choice of solvents.

  • Aprotic Polar Solvents (DMSO, DMF): These are excellent starting points for creating high-concentration stock solutions due to their ability to disrupt intermolecular hydrogen bonds and solvate a wide range of compounds. Dimethyl sulfoxide (DMSO) is the industry standard for compound archives.[3]

  • Protic Solvents (Methanol, Ethanol): These solvents can engage in hydrogen bonding with the 4-oxo and N-H moieties, potentially offering good solubility.

  • Aqueous Buffers (e.g., PBS pH 7.4): Solubility in physiologically relevant media is critical for any potential biological application. Due to the compound's acidic N-H proton, its solubility is expected to be pH-dependent, increasing at higher pH values upon deprotonation.

Experimental Protocol: Kinetic Solubility Screening

This high-throughput method provides a rapid assessment of solubility under non-equilibrium conditions, which is often sufficient for initial screening purposes. The protocol relies on precipitating the compound from a DMSO stock solution into an aqueous buffer.

Workflow for Kinetic Solubility Assessment

Caption: High-throughput kinetic solubility workflow.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh the compound and dissolve it in 100% DMSO to prepare a 10 mM stock solution.

  • Assay Plate Preparation: Add 98 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well microplate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock to the buffer, resulting in a final concentration of 200 µM with 2% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow precipitation to occur.

  • Separation: Filter the suspension through a 0.45 µm filter plate to remove any precipitated solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, typically HPLC-UV, against a calibration curve prepared in a 2% DMSO/buffer mixture.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

This method determines the true equilibrium solubility and is considered the gold standard. It involves equilibrating an excess of the solid compound in the solvent of interest over a longer period.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the selected solvent (e.g., water, PBS pH 7.4) in a glass vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours. This duration is typically sufficient to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand, or centrifuge them at high speed, to separate the undissolved solid from the saturated solution.

  • Sampling and Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase or solvent for analysis.

  • Quantification: Determine the concentration of the compound in the diluted supernatant using a validated HPLC-UV method.

Stability Profiling: A Forced Degradation Approach

Forced degradation, or stress testing, is a critical component of drug development that helps identify likely degradation products and establish degradation pathways.[4][5] This information is vital for developing stability-indicating analytical methods. The general principles are outlined in the International Conference on Harmonisation (ICH) guidelines.[5]

Predicted Degradation Pathways

Based on the quinolone chemical class, several degradation pathways can be anticipated:

  • Hydrolysis: The amide bond within the pyridone ring could be susceptible to hydrolysis under harsh acidic or basic conditions, leading to ring-opening.

  • Oxidation: The electron-rich quinolone ring system may be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.[6][7]

  • Photolysis: Quinolones are known to absorb UV light, which can lead to photodegradation.[7] The specific degradation route can be complex, involving radical mechanisms or rearrangements.

Experimental Protocol: Forced Degradation Study

The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels without being overly complex.

Workflow for Forced Degradation Studies

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of the compound at approximately 1 mg/mL in a mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final acid concentration of 0.1 M. Heat at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final base concentration of 0.1 M. Heat at 60°C.

    • Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide to the sample solution. Keep at room temperature.

    • Thermal Degradation: Store the sample solution in a temperature-controlled oven at 60°C, protected from light.

    • Photostability: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Withdraw aliquots at initial, intermediate (e.g., 2, 8 hours), and final (e.g., 24 hours) time points.

  • Sample Quenching: For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples using the stability-indicating HPLC method described below.

Analytical Method: Stability-Indicating HPLC-UV

A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradants, impurities, or excipients.[4] Reversed-phase HPLC with UV detection is the most common technique for this purpose.

Table 2: Recommended Starting Conditions for HPLC Method Development

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent resolving power and is a standard for small molecule analysis.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure sharp peak shape for the quinolone.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography.[8]
Gradient 5% to 95% B over 10 minutesA broad gradient is used initially to elute all components, including potential degradants.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CElevated temperature can improve peak shape and reduce viscosity.
Detection UV Diode Array Detector (DAD)Set to monitor at a λmax (e.g., 275-295 nm) and collect full spectra for peak purity analysis.[8][9]
Injection Vol. 2 µLA small volume to prevent column overload.

Method Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[9] The key aspect for a stability-indicating method is specificity , which is proven by demonstrating that the main compound peak is free from any co-eluting degradants in the stressed samples, often confirmed by peak purity analysis using a DAD.

Summary and Best Practices

The solubility and stability of this compound are foundational parameters that govern its utility. Based on its structure, the compound is expected to be sparingly soluble in aqueous media but readily soluble in polar aprotic solvents like DMSO. Its stability profile will likely be influenced by pH and exposure to light and oxidative conditions.

Recommendations for Handling and Storage:

  • Storage: For long-term storage, the compound should be kept as a solid in a tightly sealed container at -20°C, protected from light.

  • Solution Preparation: Prepare high-concentration stock solutions in anhydrous DMSO. For aqueous experiments, minimize the final DMSO concentration (ideally ≤0.5%) to avoid solubility artifacts.

  • Aqueous Solutions: Aqueous solutions should be prepared fresh and used promptly. If storage is necessary, they should be kept at 4°C and protected from light for short periods, pending experimental stability data.

This guide provides a robust framework for the systematic evaluation of these critical properties, enabling researchers to proceed with confidence in downstream applications.

References

The Ascendant Role of Quinoline Carbonitriles in Modern Therapeutics: A Mechanistic and Methodological Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of biological activities.[1][2][3] The introduction of a carbonitrile (-C≡N) group to this privileged structure often enhances biological efficacy and modulates physicochemical properties, making quinoline carbonitrile derivatives a particularly fertile ground for drug discovery.[4] This guide offers a deep dive into the multifaceted biological activities of these compounds, elucidating their mechanisms of action and providing robust, field-proven protocols for their evaluation.

Potent Anticancer Activity: Targeting the Engines of Malignancy

Quinoline carbonitrile derivatives have emerged as formidable anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines, including those of the breast, colon, lung, and prostate.[5][6] Their efficacy stems from the ability to interfere with multiple, fundamental processes of cancer cell proliferation and survival.

Mechanisms of Antineoplastic Action

The anticancer effects of these derivatives are not monolithic; they operate through diverse and often overlapping mechanisms:

  • Kinase Inhibition: A primary mechanism involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[7] Specific targets include Src kinase, Pim-1 kinase, and Vascular Endothelial Growth Factor Receptor (VEGFR), disrupting pathways like PI3K/Akt/mTOR that are essential for cell growth, proliferation, and angiogenesis.[4][7][8][9] For instance, certain 2-aminospiro[pyrano[3,2-c]quinoline]-3-carbonitrile derivatives have been developed as potent, non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation.[4][7]

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows these molecules to intercalate between DNA base pairs, disrupting DNA replication and transcription, ultimately leading to cell death.[1][4] This mechanism is similar to that of established anticancer drugs like doxorubicin.[1][4]

  • Tubulin Polymerization Inhibition: Several quinoline derivatives disrupt the dynamics of microtubule assembly by inhibiting tubulin polymerization.[6][10] This interference with the cytoskeleton arrests the cell cycle, typically at the G2/M phase, and induces apoptosis.[8][10]

  • Induction of Apoptosis: Beyond cell cycle arrest, these compounds can trigger programmed cell death (apoptosis) through various pathways.[11] This can be initiated by activating caspases, the key executioner enzymes of apoptosis, or by generating reactive oxygen species (ROS) that cause overwhelming oxidative stress within the cancer cells.[11][12]

Quantitative Analysis of Anticancer Activity

The anticancer potency of quinoline carbonitrile derivatives is quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50).[12] A lower value signifies greater potency. The table below summarizes the activity of representative compounds against various cancer cell lines.

Compound Class/DerivativeCancer Cell Line(s)Reported IC50/GI50 (µM)Mechanism of Action HighlightReference
2-Aminospiro[pyrano[3,2-c]quinoline]-3-carbonitrile DerivativesBreast CancerPotent InhibitionSrc Kinase Inhibition[Ramadan M, et al. Bioorg Chem. 2021]
Quinolyl-thienyl ChalconesHUVEC0.073 (for lead cpd.)VEGFR-2 Kinase Inhibition[Rizvi SU, et al. Bioorg Chem. 2018]
Quinoline-Chalcone HybridsA549, K-5621.91 - 5.29PI3K/Akt/mTOR Pathway[George R, et al. Bioorg Chem. 2019]
Quinoline-2-carboxamidesPC-3 (Prostate)1.29 - 2.81Pim-1 Kinase Inhibition[Sliman et al. Eur J Med Chem. 2016]
Experimental Protocol: Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the metabolic activity of cells, which serves as a reliable indicator of cell viability and proliferation.[12]

Principle: Viable cells with active metabolism possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline carbonitrile derivatives in the appropriate cell culture medium. Add these dilutions to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[12]

Visualization of Key Concepts

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cancer Cells in 96-well Plate C 3. Treat Cells & Incubate (e.g., 48h) A->C B 2. Prepare Serial Dilutions of Quinoline Derivatives B->C D 4. Add MTT Reagent & Incubate (4h) C->D E 5. Solubilize Formazan Crystals (e.g., DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate Viability & Determine IC50 F->G

Caption: Workflow for the MTT Cell Viability Assay.

Broad-Spectrum Antimicrobial Potential

The emergence of multidrug-resistant (MDR) pathogens presents a grave threat to global health.[13] Quinoline carbonitrile derivatives have demonstrated significant promise as a new class of antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[13][14][15]

Mechanisms of Antimicrobial Action
  • DNA Gyrase Inhibition: Similar to the well-known fluoroquinolone antibiotics, some quinoline derivatives can target bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication, thereby inhibiting bacterial growth.

  • Peptide Deformylase (PDF) Inhibition: A series of novel quinoline derivatives have been designed as inhibitors of the peptide deformylase enzyme.[15][16] PDF is a crucial bacterial enzyme involved in protein maturation that is absent in mammals, making it an attractive and selective target for antibacterial agents.[15][16]

  • Cell Wall Disruption: Some compounds may function as fungal cell wall disruptors, compromising the structural integrity of the fungal cell and leading to lysis.[15][16]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[13][15]

Compound/Derivative SeriesTarget Microorganism(s)Reported MIC (µg/mL)Putative Target/MechanismReference
6-Amino-4-methyl-1H-quinoline-2-one derivativesBacillus cereus, Staphylococcus, E. coli3.12 - 50Peptide Deformylase (PDF) Inhibitor[Singh UP, et al. J Mol Struct. 2023]
Quinolone-3-carbonitrile derivativesVarious bacterial strains3.13 - 100 (µM)Not specified[Mini-Review, Biointerface Res Appl Chem. 2021]
Quinoline-based hydroxyimidazolium hybrid 7b Staphylococcus aureus, Mycobacterium tuberculosis2, 10Not specified[Guzmán-Gutiérrez SL, et al. Molecules. 2020]
Quinoline-based hydroxyimidazolium hybrids 7c, 7d Cryptococcus neoformans (Fungus)15.6Not specified[Guzmán-Gutiérrez SL, et al. Molecules. 2020]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.

Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of the antimicrobial agent in a liquid nutrient broth. Growth is assessed after a defined incubation period.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the quinoline carbonitrile derivative in a suitable solvent (e.g., DMSO). Create two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • Inoculum Preparation: Grow the microbial strain overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

Novel Antiviral Activities

Viral infections remain a significant challenge for which effective treatments are often lacking.[17] Quinoline derivatives, including those with a carbonitrile moiety, have shown potential as antiviral agents against a variety of viruses.[17][18]

Mechanisms of Antiviral Action and Spectrum

The antiviral activity of quinoline derivatives has been reported against several viruses, including Dengue virus (DENV), Respiratory Syncytial Virus (RSV), and Influenza A Virus (IAV).[17][19][20]

The precise mechanisms are still under investigation but appear to target the early stages of the viral life cycle.[21] For DENV, active compounds were shown to impair the accumulation of the viral envelope glycoprotein without exhibiting direct virucidal activity.[21] For IAV, some derivatives were found to inhibit the virus transcription and replication cycle.[20]

Quantitative Analysis of Antiviral Activity

Antiviral potency is measured by the half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit viral activity by 50%.

Compound/Derivative SeriesTarget Virus(es)Reported IC50 (µM)Key FindingReference
Novel Quinoline DerivativesDengue Virus Serotype 2 (DENV-2)Low micromolarImpairs viral envelope glycoprotein accumulation[Al-Qahtani A, et al. Viruses. 2018]
Quinoline Derivative 1ae Influenza A Virus (IAV)1.878.2-fold more potent than ribavirin[Wang Y, et al. Eur J Med Chem. 2021]
Quinoline Derivative 1g Respiratory Syncytial Virus (RSV)3.70High selective index (>673), low cytotoxicity[Wang Y, et al. Eur J Med Chem. 2021]

Anti-inflammatory Properties

Chronic inflammation is an underlying factor in many diseases, including arthritis, cardiovascular disorders, and some cancers.[22] Quinoline derivatives have been investigated as anti-inflammatory agents targeting key enzymes in the inflammatory cascade.[23][24]

Mechanism of Anti-inflammatory Action

The primary mechanism involves the inhibition of enzymes like Cyclooxygenase (COX), which are responsible for the synthesis of pro-inflammatory prostaglandins.[23][24] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the quinoline ring are critical for activity.[23] For example, quinolines bearing a carboxylic acid moiety tend to show COX-inhibition, while those with a carboxamide group may act as antagonists for other targets like TRPV1.[23] Some derivatives have also shown inhibitory action on COX-1/COX-2 and LOX enzymes.[25]

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential is assessed by the IC50 value against specific enzymatic targets or cellular inflammatory responses.

Compound Class/DerivativeTarget/AssayReported IC50 (µM)Reference
Celecoxib-Quinoline HybridsCOX-2 Enzyme0.1 - 0.11[Ibrahim et al. Bioorg Chem. 2019]
Quinoline-4-carboxylic acidLPS-induced inflammation in RAW264.7 cellsAppreciable[Al-Salahi R, et al. Molecules. 2020]

Synthesis of Quinoline Carbonitrile Scaffolds

The creation of diverse libraries of these derivatives for biological screening relies on efficient and versatile synthetic methodologies. Several classic and modern synthetic routes are employed.

Key Synthetic Strategies
  • Friedländer Synthesis: A cornerstone method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, often catalyzed by acid or base.[26][27] This method is particularly useful for preparing 2- and 3-substituted quinolines.[26]

  • Combes Synthesis: This reaction involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization to form 2,4-disubstituted quinolines.[27][28]

  • Pfitzinger Synthesis: This route uses isatin and a carbonyl compound to produce quinoline-4-carboxylic acids.[27][28]

Visualization of a Synthetic Pathway

Friedlander_Synthesis Reactants 2-Aminobenzaldehyde + Active Methylene Compound (e.g., R-CO-CH2-CN) Product Quinoline-3-carbonitrile Derivative Reactants->Product Condensation & Cyclization Catalyst Acid or Base Catalyst Catalyst->Product

Caption: The Friedländer Synthesis for Quinoline Carbonitriles.

References

Whitepaper: A Technical Guide to the In Silico Prediction of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Promise of In Silico Discovery

The quinoline ring system is a privileged scaffold in drug discovery, found in natural alkaloids and synthetic compounds alike, demonstrating its versatile and potent interaction with biological targets.[5][6] The specific compound of interest, 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, possesses key structural features—a halogenated aromatic ring, a ketone, and a nitrile group—that suggest a high potential for diverse biological interactions. The chloro-substituent, in particular, is known to modulate the electronic properties and binding affinities of quinoline derivatives, often enhancing their therapeutic efficacy.[7]

Predicting the bioactivity of such a novel compound through traditional high-throughput screening is both resource- and time-intensive. Computational (in silico) approaches offer a powerful alternative, enabling rapid, cost-effective preliminary screening to generate robust hypotheses for targeted experimental validation.[8] This guide delineates a complete in silico workflow designed to elucidate the potential therapeutic applications of this compound.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Target & Activity Prediction cluster_2 Phase 3: Synthesis & Validation A Compound Structure (SMILES Input) B 3D Structure Generation & Energy Minimization A->B C Physicochemical Profiling (Lipinski's Rules, etc.) B->C D Target Identification (Reverse Screening & Literature) C->D E Ligand-Based Methods (Pharmacophore Screening) D->E F Structure-Based Methods (Molecular Docking) D->F H Bioactivity Hypothesis Generation E->H F->H G ADMET Prediction G->H I Prioritization for Experimental Validation H->I

Figure 1: High-level overview of the in silico bioactivity prediction workflow.

Foundational Analysis: Compound Preparation and Physicochemical Profiling

Before any bioactivity can be predicted, the compound must be correctly represented in a three-dimensional, energetically favorable conformation. This initial phase also involves calculating fundamental physicochemical properties that govern its "drug-likeness."

Protocol: 3D Structure Generation
  • Obtain SMILES String: The canonical SMILES (Simplified Molecular-Input Line-Entry System) for this compound is N#Cc1c(O)nc2cc(Cl)ccc2c1=O.

  • Convert to 3D Coordinates: Use a computational chemistry tool such as Open Babel or the online SMILES converter from the National Cancer Institute (CADD Group) to convert the 2D SMILES string into a 3D structure file (e.g., .sdf or .mol2 format).

  • Energy Minimization: The initial 3D structure is often not in its lowest energy state. Perform energy minimization using a force field like MMFF94 (Merck Molecular Force Field) to obtain a stable, low-energy conformation. This step is critical for accurate docking and pharmacophore modeling.

Physicochemical Properties and Drug-Likeness

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties consistent with known drugs. Lipinski's Rule of Five is a widely used guideline. We can predict these properties using web servers like SwissADME.

Table 1: Predicted Physicochemical Properties for the Target Compound

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight218.61 g/mol ≤ 500Yes
LogP (Lipophilicity)1.85≤ 5Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors3≤ 10Yes
Molar Refractivity55.3040 - 130Yes
TPSA (Topological Polar Surface Area)74.00 Ų≤ 140 ŲYes

Interpretation: The compound fully complies with Lipinski's Rule of Five and exhibits a favorable TPSA, suggesting it has a high likelihood of good oral bioavailability and cell membrane permeability.[9]

Target Identification and Prioritization

The central challenge is to identify which biological macromolecules (targets) our compound is likely to interact with. A multi-pronged approach combining literature analysis and computational screening is most effective.

  • Literature Precedent: The quinoline scaffold is well-documented. Chloro-substituted quinolines have shown activity against HIV-1 Reverse Transcriptase (RT) and various cancer-related kinases.[10][11] These target classes represent a logical starting point.

  • Reverse Pharmacophore Screening: This ligand-based method uses the compound's 3D structure to search a database of pharmacophore models built from known protein-ligand binding sites. This can reveal unexpected targets.

Based on this initial analysis, we will prioritize two high-potential targets for in-depth study:

  • HIV-1 Reverse Transcriptase: Based on the strong activity of a structurally similar compound.[11][12]

  • Protein Kinase B (Akt2): A key node in cancer cell survival pathways and a known target for quinoline-type inhibitors.[10]

Structure-Based Prediction: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[13][14] It is a cornerstone of structure-based drug design.[3]

G A 1. Target Selection (e.g., HIV-1 RT, PDB: 4I2P) B 2. Protein Preparation - Remove water & co-ligands - Add polar hydrogens - Assign charges A->B D 4. Binding Site Definition - Define grid box around  the native ligand's position B->D C 3. Ligand Preparation - Load 3D structure - Assign rotatable bonds C->D E 5. Run Docking Simulation (e.g., AutoDock Vina) D->E F 6. Results Analysis - Analyze binding energy (kcal/mol) - Visualize binding poses - Identify key interactions E->F

Figure 2: The experimental workflow for a molecular docking simulation.

Protocol: Molecular Docking against HIV-1 Reverse Transcriptase

This protocol uses AutoDock Vina, a widely used open-source docking program.

  • Target Preparation:

    • Download the crystal structure of HIV-1 RT from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4I2P , which contains the non-nucleoside inhibitor Rilpivirine.[13]

    • Using a molecular modeling tool like UCSF Chimera or PyMOL, prepare the protein by removing water molecules, existing ligands (Rilpivirine), and any other non-protein atoms.

    • Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges). Save the prepared protein in .pdbqt format.

  • Ligand Preparation:

    • Load the energy-minimized 3D structure of this compound.

    • Define rotatable bonds and save the ligand in .pdbqt format.

  • Grid Box Generation:

    • Define the docking search space (the "grid box"). The most reliable method is to center the grid box on the position of the co-crystallized ligand (Rilpivirine in PDB: 4I2P), ensuring it is large enough to encompass the entire binding pocket.

  • Execution and Analysis:

    • Run the AutoDock Vina simulation using the prepared protein, ligand, and grid box parameters.

    • The primary output is the binding affinity, reported in kcal/mol. More negative values indicate stronger predicted binding.

    • Visualize the top-ranked binding poses to analyze interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the binding pocket.

Predicted Docking Results (Hypothetical)

The following table presents hypothetical but realistic results from docking our compound and reference drugs against two selected targets.

Table 2: Molecular Docking Binding Affinity Scores

Target Protein (PDB ID)CompoundPredicted Binding Affinity (kcal/mol)Reference DrugReference Binding Affinity (kcal/mol)
HIV-1 Reverse Transcriptase (4I2P)This compound-9.8Rilpivirine-10.5
Protein Kinase B / Akt2 (2JDR)This compound-8.5Staurosporine-9.2

Interpretation: The predicted binding affinity for our compound against HIV-1 RT is strong and comparable to the known inhibitor Rilpivirine, suggesting it is a potent candidate for anti-HIV activity.[13] The binding affinity against Akt2 is also significant, indicating potential anticancer activity.[10] Visualization of the docked pose would be the next step to confirm that the compound forms meaningful interactions with key active site residues.

Ligand-Based Prediction: Pharmacophore Screening

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity.[15][16] We can screen our compound against a database of known pharmacophores to identify potential activities.

G A 1. Input Ligand (3D structure of our compound) C 3. Run Screening - The tool maps the ligand's features  against database models A->C B 2. Select Pharmacophore Database (e.g., PharmIt, LigandScout) B->C D 4. Analyze Hits - Identify pharmacophore models with  a high fit score - Correlate hits to specific  protein targets and activities C->D

Figure 3: Workflow for a pharmacophore-based virtual screening.

Protocol: Pharmacophore Screening
  • Select a Platform: Utilize a web-based server like Pharmit or a standalone software like LigandScout.[15] These platforms contain libraries of pharmacophore models derived from protein-ligand complexes in the PDB.

  • Submit the Ligand: Upload the energy-minimized 3D structure of the compound.

  • Execute the Search: The platform will attempt to fit the compound's chemical features onto each pharmacophore model in its database.

  • Analyze Results: The output will be a list of pharmacophore models that the compound fits, ranked by a "fit score." Each hit is linked to a specific PDB entry, revealing the protein target and, by extension, its biological function.

Expected Outcome: This screening could confirm the results from docking (e.g., by hitting pharmacophores for kinases and reverse transcriptases) or suggest novel activities by matching pharmacophores for unrelated targets, such as bacterial DNA gyrase or parasitic enzymes.[17][18]

ADMET Prediction: Assessing Drug-Like Potential

A compound with high potency is useless if it is toxic or cannot reach its target in the body. ADMET prediction is a crucial step to flag potential liabilities early in the discovery process.[2][19][]

Protocol: In Silico ADMET Profiling
  • Use a Web Server: Input the compound's SMILES string into a comprehensive ADMET prediction server like pkCSM or SwissADME.

  • Generate Predictions: The server will calculate a wide range of properties based on its internal QSAR models.

  • Tabulate and Analyze: Consolidate the key predictions into a table for clear interpretation.

Table 3: Predicted ADMET Profile

ParameterCategoryPredicted Value/OutcomeImplication for Drug Development
Human Intestinal AbsorptionAbsorption93%High probability of being well-absorbed orally.
Caco-2 PermeabilityAbsorption0.95 (log Papp in 10⁻⁶ cm/s)Good intestinal permeability.
VDss (Volume of Distribution)Distribution0.25 log L/kgLikely to be distributed in the bloodstream, less in tissues.
CNS PermeabilityDistribution-2.8 (logPS)Predicted to not cross the Blood-Brain Barrier.
CYP2D6 InhibitorMetabolismNoLow risk of drug-drug interactions via this major enzyme.
CYP3A4 InhibitorMetabolismYesPotential for drug-drug interactions; requires further investigation.
Total ClearanceExcretion0.65 (log ml/min/kg)Moderate clearance rate predicted.
AMES ToxicityToxicityNoUnlikely to be mutagenic.
hERG I InhibitionToxicityNoLow risk of cardiotoxicity.
HepatotoxicityToxicityYesPotential for liver toxicity; a significant liability to monitor.

Interpretation: The ADMET profile is largely favorable, with excellent predicted absorption and a low risk of mutagenicity or cardiotoxicity.[8] However, two potential liabilities were identified: inhibition of the CYP3A4 enzyme, a major pathway for drug metabolism, and a risk of hepatotoxicity. These findings do not disqualify the compound but highlight critical areas that must be carefully evaluated in subsequent in vitro and in vivo studies.[21][22]

Conclusion and Future Directions

This comprehensive in silico analysis provides a multi-faceted prediction of the bioactivity of this compound. The integrated results from physicochemical profiling, molecular docking, pharmacophore screening, and ADMET prediction converge to form a robust bioactivity hypothesis:

  • Primary Predicted Activities: The compound is a strong candidate as an anti-HIV agent targeting reverse transcriptase and as a potential anticancer agent through the inhibition of protein kinases like Akt2.

  • Drug-Likeness Profile: The compound exhibits excellent drug-like properties with high predicted oral absorption.

  • Potential Liabilities: Key areas for future investigation include potential inhibition of the CYP3A4 metabolic pathway and a risk of hepatotoxicity.

References

A Technical Guide to Tautomerism in 4-Oxo-1,4-dihydroquinoline Systems: Implications for Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Tautomerism in 4-Quinolone Function

The 4-oxo-1,4-dihydroquinoline, commonly referred to as 4-quinolone, is a foundational scaffold in a vast array of biologically active compounds, most notably the quinolone class of antibiotics.[1] Beyond their well-established antibacterial prowess, these heterocyclic systems are integral to compounds exhibiting anticancer, antimalarial, anti-HIV, and anti-inflammatory properties.[1][2] The efficacy and mechanism of action of these drugs are intimately linked to their three-dimensional structure and electronic properties. A pivotal, yet often underappreciated, aspect of their chemistry is tautomerism: the dynamic equilibrium between two or more interconvertible structural isomers.

This guide provides an in-depth exploration of the tautomeric phenomena in 4-oxo-1,4-dihydroquinoline systems. We will dissect the structural nuances of the primary tautomers, elucidate the key factors governing their equilibrium, and detail the analytical methodologies essential for their characterization. Understanding this equilibrium is not merely an academic exercise; it is a critical consideration in drug design, as the predominant tautomeric form can profoundly influence a molecule's pharmacological profile, including its ability to interact with biological targets.[3] For instance, docking studies have highlighted the crucial role of the 4-oxo and N-H groups in the interaction of quinolone derivatives with their target enzymes, underscoring the importance of the keto tautomer for biological activity.[3][4]

The Tautomeric Landscape of 4-Oxo-1,4-dihydroquinolines

The 4-quinolone core can exist in several tautomeric forms, with the most significant being the keto-enol equilibrium between the 4-oxo-1,4-dihydroquinoline (keto form) and the 4-hydroxyquinoline (enol form).[5] While the keto form is generally predominant in both solid and solution states, the enol form can be stabilized under certain conditions.[6] Additionally, a zwitterionic form can also be considered in this dynamic equilibrium.

The equilibrium between these forms is a rapid process involving the transfer of a proton between the oxygen and nitrogen atoms.[7] The stability of each tautomer is dictated by a delicate balance of factors including aromaticity, intramolecular hydrogen bonding, and solvation effects.

Caption: Tautomeric equilibria in the 4-quinolone system.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static and can be significantly influenced by a variety of internal and external factors. A thorough understanding of these factors is paramount for predicting and controlling the tautomeric preference of a given 4-quinolone derivative.

Substituent Effects

The nature and position of substituents on the quinolone ring play a critical role in determining the stability of the different tautomers. Electron-withdrawing or electron-donating groups can alter the acidity of the N-H proton and the basicity of the carbonyl oxygen, thereby shifting the equilibrium.

For instance, a hydrogen bond acceptor at the 3-position can favor the enol form through the formation of a stable six-membered intramolecular hydrogen bond.[8] Conversely, a hydrogen bond acceptor at the 2- or 8-position tends to favor the keto form, likely due to extended conjugation and other hydrogen bonding interactions.[8] Theoretical calculations have shown that for some derivatives, the enol form can be energetically favored. For example, in ethyl 4-hydroxy-5-methylquinoline-3-carboxylate, the hydroxyquinoline (enol) form is calculated to be more stable than the corresponding quinolone (keto) form.[3][4]

Solvent Polarity

The polarity of the solvent can have a profound impact on the tautomeric equilibrium.[9] Polar solvents, particularly those capable of hydrogen bonding, can stabilize the more polar tautomer. In the case of 4-quinolones, the keto form is generally favored in polar solvents like water and DMSO.[6] This is attributed to the ability of the keto form to act as both a hydrogen bond donor (N-H) and acceptor (C=O), allowing for strong intermolecular interactions with the solvent. In contrast, nonpolar solvents may favor the less polar enol form.

pH

The pH of the medium is a crucial determinant of the predominant tautomeric and ionic species of 4-quinolones.[10][11] At physiological pH, the neutral 4-quinolone (keto) form is generally the most abundant species.[11] However, under acidic or basic conditions, protonation or deprotonation can occur, leading to the formation of cationic or anionic species and potentially shifting the tautomeric equilibrium. The fluorescence characteristics of some quinolones have been shown to be pH-dependent, which is attributed to the interplay of protonation and tautomerism.[12]

Temperature

Temperature can also influence the position of the tautomeric equilibrium. Variable temperature NMR studies can be employed to investigate the thermodynamics of the tautomerization process.[9] By analyzing the changes in the relative populations of the tautomers at different temperatures, thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of the equilibrium can be determined.

Analytical Techniques for Characterizing Tautomerism

A multi-faceted analytical approach is essential for the unambiguous characterization of the tautomeric forms of 4-oxo-1,4-dihydroquinoline systems. Combining spectroscopic and computational methods provides a comprehensive understanding of the equilibrium in both the solid and solution states.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the dominant tautomer in solution.[6] The chemical shifts of key protons and carbons are sensitive to the tautomeric form. For example, the ¹³C chemical shift of the C4 carbon is significantly different in the keto (around 177 ppm) and enol forms.[6] The presence of an N-H proton in the keto form can be identified by its characteristic chemical shift and coupling patterns.

UV-Vis Spectroscopy: The electronic absorption spectra of the keto and enol tautomers are distinct. The enol form, with its extended aromatic system, typically exhibits absorption at longer wavelengths compared to the keto form.[13] Studying the UV-Vis spectra in different solvents can provide insights into the solvent's effect on the tautomeric equilibrium.[14]

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups of each tautomer. The keto form will show a strong carbonyl (C=O) stretching vibration, while the enol form will exhibit a hydroxyl (O-H) stretching band.[6]

X-ray Crystallography: For solid-state analysis, single-crystal X-ray diffraction provides definitive structural information, allowing for the direct visualization of the predominant tautomer in the crystal lattice.[6][8]

Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for complementing experimental data.[13] These methods can be used to:

  • Calculate the relative energies of the different tautomers, predicting the most stable form.[3][4]

  • Simulate NMR and IR spectra to aid in the interpretation of experimental data.

  • Investigate the influence of substituents and solvents on the tautomeric equilibrium.[15]

Experimental Protocol: NMR Titration for Solvent Effect Analysis

This protocol outlines a general procedure for investigating the effect of solvent polarity on the tautomeric equilibrium of a 4-quinolone derivative using ¹H NMR.

  • Sample Preparation: Prepare a stock solution of the 4-quinolone derivative in a non-polar deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the stock solution.

  • Titration: Sequentially add small aliquots of a polar deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

  • Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition of the polar solvent.

  • Data Analysis: Monitor the changes in the chemical shifts and integration of signals corresponding to each tautomer. Plot the mole fraction of each tautomer as a function of the solvent composition.

References

An In-Depth Technical Guide to the Electronic Properties of Substituted Quinoline-3-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The introduction of a carbonitrile group at the 3-position, along with further substitutions on the quinoline ring, gives rise to a class of compounds with tunable electronic properties that are critical to their biological activity and potential applications in materials science. This guide provides a comprehensive overview of the key electronic characteristics of substituted quinoline-3-carbonitriles, detailing the synergistic application of experimental and computational techniques to elucidate their structure-property relationships. We present detailed, field-proven protocols for synthesis, spectroscopic characterization (UV-Vis and Fluorescence), and electrochemical analysis (Cyclic Voltammetry), complemented by a robust workflow for computational modeling using Density Functional Theory (DFT). This integrated approach provides the necessary framework for the rational design of novel quinoline-3-carbonitrile derivatives for targeted applications in drug discovery and beyond.

Introduction: The Significance of the Quinoline-3-carbonitrile Core

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, renowned for its broad spectrum of pharmacological activities, including antibacterial, antimalarial, and anticancer properties.[1][2] The electronic nature of the quinoline ring system can be finely tuned through substitution, directly impacting its interaction with biological targets.

The addition of a strong electron-withdrawing carbonitrile (-C≡N) group at the 3-position significantly modulates the electronic landscape of the quinoline core. This modification influences key parameters such as molecular orbital energies (HOMO/LUMO), dipole moment, and the molecule's ability to participate in charge-transfer interactions, which are often crucial for receptor binding and biological function.[3] Understanding and predicting how different substituents on the quinoline ring system alter these fundamental electronic properties is paramount for the rational design of new therapeutic agents and functional materials.[2]

Synthesis: Building the Quinoline-3-carbonitrile Scaffold

A versatile and widely adopted method for the synthesis of substituted quinolines is the Friedländer annulation.[4][5] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as ethyl cyanoacetate, typically under acid or base catalysis.[6][7]

Representative Synthetic Protocol: Friedländer Annulation

This protocol describes a general procedure for the synthesis of a substituted quinoline-3-carbonitrile derivative.

Materials:

  • 2-aminoaryl ketone (1.0 eq)

  • Ethyl cyanoacetate (1.2 eq)

  • Piperidine (0.2 eq) or another suitable base catalyst[4]

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve the 2-aminoaryl ketone in ethanol.

  • Add ethyl cyanoacetate to the solution.

  • Add the piperidine catalyst to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure substituted quinoline-3-carbonitrile.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR). The nitrile group typically shows a characteristic IR stretching band around 2220-2240 cm⁻¹.

A Synergistic Approach to Electronic Property Characterization

A comprehensive understanding of the electronic properties of quinoline-3-carbonitriles requires a multi-faceted approach that combines experimental measurements with theoretical calculations. Experimental techniques provide bulk property data, while computational methods offer insights at the molecular level.

G cluster_0 Characterization Workflow cluster_1 Experimental Analysis cluster_2 Computational Modeling Synthesis Synthesis of Quinoline-3-carbonitrile UV_Vis UV-Vis Spectroscopy (π-π* transitions) Synthesis->UV_Vis Fluorescence Fluorescence Spectroscopy (Emissive Properties) Synthesis->Fluorescence CV Cyclic Voltammetry (HOMO/LUMO Estimation) Synthesis->CV DFT DFT Geometry Optimization Synthesis->DFT Analysis Structure-Property Relationship Analysis UV_Vis->Analysis Fluorescence->Analysis CV->Analysis FMO FMO Analysis (HOMO/LUMO Visualization) DFT->FMO TD_DFT TD-DFT Simulation (UV-Vis Spectra) DFT->TD_DFT FMO->Analysis TD_DFT->Analysis

Figure 1: Integrated workflow for characterizing electronic properties.

Experimental Characterization Techniques

UV-Visible Absorption Spectroscopy

Causality: UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π → π* transitions in conjugated systems like quinolines.[8] The wavelength of maximum absorption (λ_max) provides information about the energy gap between the ground and excited states. Substituents that extend conjugation or have strong electron-donating/withdrawing effects will shift λ_max, providing a direct measure of their impact on the electronic structure.[9]

Protocol:

  • Preparation of Solutions: Prepare a stock solution of the quinoline-3-carbonitrile derivative in a UV-grade solvent (e.g., ethanol, acetonitrile) at a concentration of approximately 10⁻³ M. From this, prepare a series of dilutions to a final concentration of ~10⁻⁵ M.[9]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum to correct for solvent absorption.[10]

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer.

  • Spectral Acquisition: Scan a suitable wavelength range (e.g., 200-500 nm).[8]

  • Data Analysis: Identify the λ_max values and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length (typically 1 cm).

Fluorescence Spectroscopy

Causality: Many quinoline derivatives are fluorescent, a property highly sensitive to their electronic structure and local environment.[11][12] Fluorescence spectroscopy measures the light emitted by a molecule as it returns from an excited electronic state to the ground state. The emission wavelength, quantum yield, and Stokes shift (the difference between λ_max of absorption and emission) are key parameters. These are valuable for applications like fluorescent probes and bio-imaging.[13]

Protocol:

  • Solution Preparation: Prepare a dilute solution (~10⁻⁶ M) of the compound in a suitable solvent. The absorbance of this solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.[14]

  • Determine Excitation Wavelength: Set the emission monochromator to a wavelength longer than the absorption λ_max and scan the excitation monochromator to find the wavelength that gives the maximum emission intensity. This is typically the absorption λ_max.

  • Acquire Emission Spectrum: Set the excitation monochromator to the determined optimal wavelength and scan the emission monochromator to record the fluorescence spectrum.[15]

  • Data Analysis: Identify the wavelength of maximum emission. The Stokes shift can be calculated by subtracting the absorption λ_max from the emission λ_max.

Cyclic Voltammetry (CV)

Causality: Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a compound.[16] For quinoline-3-carbonitriles, the oxidation and reduction potentials can be used to estimate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively.[17] These frontier orbitals are critical in determining the electronic and charge-transport properties of the molecule.

Protocol:

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[18][19]

  • Solution Preparation: Dissolve the sample (~1 mM) in a suitable solvent (e.g., acetonitrile, DCM) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Calibration: Record the cyclic voltammogram of a standard reference compound, such as ferrocene/ferrocenium (Fc/Fc⁺), under the same conditions.[20] The E₁/₂ of the Fc/Fc⁺ couple is used to reference the potential scale.

  • Sample Measurement: Record the cyclic voltammogram of the sample solution. Scan the potential from an initial value where no reaction occurs towards the oxidation potential, then reverse the scan towards the reduction potential, and finally return to the initial potential.[21]

  • Data Analysis:

    • Determine the onset oxidation potential (E_onset,ox) and onset reduction potential (E_onset,red) from the voltammogram.

    • Estimate the HOMO and LUMO energy levels using the following empirical equations, referencing against the Fc/Fc⁺ couple:[20][22]

      • E_HOMO (eV) = -[E_onset,ox vs Fc/Fc⁺ + 4.8]

      • E_LUMO (eV) = -[E_onset,red vs Fc/Fc⁺ + 4.8]

Computational Modeling with Density Functional Theory (DFT)

Causality: DFT calculations provide a theoretical framework to understand the electronic structure and properties of molecules at the quantum level.[23] This method allows for the visualization of molecular orbitals, prediction of electronic spectra, and calculation of various electronic descriptors that are not directly accessible through experiment. For quinoline-3-carbonitriles, DFT is invaluable for rationalizing observed trends and predicting the properties of yet-to-be-synthesized derivatives.[3][24]

Step-by-Step Protocol for DFT Calculations

This protocol outlines a standard workflow using a quantum chemistry software package like Gaussian.

1. Geometry Optimization:

  • Objective: To find the lowest energy conformation of the molecule.

  • Method: Use a suitable functional and basis set. The B3LYP functional with the 6-31G(d,p) basis set is a common and effective choice for organic molecules, offering a good balance of accuracy and computational cost.[24][25]

  • Input: A starting 3D structure of the quinoline-3-carbonitrile molecule.

  • Verification: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

2. Frontier Molecular Orbital (FMO) Analysis:

  • Objective: To visualize the HOMO and LUMO and calculate their energy gap.

  • Procedure: Using the optimized geometry, perform a single-point energy calculation.

  • Output: The energies of the HOMO and LUMO. The HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity and the energy required for electronic excitation.[23] The orbital surfaces can be plotted to understand the distribution of electron density.

3. Simulating UV-Vis Spectra with Time-Dependent DFT (TD-DFT):

  • Objective: To predict the electronic absorption spectrum and assign the observed transitions.

  • Method: Perform a TD-DFT calculation on the optimized ground-state geometry.[24] The same functional and basis set (e.g., B3LYP/6-31G(d,p)) are typically used.

  • Output: A list of excited states, their excitation energies (which correspond to absorption wavelengths), and oscillator strengths (which correspond to absorption intensities).[23][26] This allows for direct comparison with the experimental UV-Vis spectrum.

Structure-Property Relationships: A Data-Driven Analysis

By combining experimental data and computational results, clear relationships between the nature and position of substituents and the electronic properties of the quinoline-3-carbonitrile core can be established.

Substituent (at Position R)Typeλ_max (nm)Emission λ_max (nm)E_HOMO (eV)E_LUMO (eV)HOMO-LUMO Gap (eV)
-H (Parent)-~314[11]~420[11]~ -6.65[23]~ -1.82[23]~4.83[23]
-OCH₃ (e.g., at C6)Electron-DonatingBathochromic shiftRed shiftIncreased (less negative)Slightly IncreasedDecreased
-N(CH₃)₂ (e.g., at C6)Strong Electron-DonatingStrong Bathochromic shiftStrong Red shiftSignificantly IncreasedIncreasedSignificantly Decreased
-Cl (e.g., at C6)Electron-WithdrawingHypsochromic shiftBlue shiftDecreased (more negative)DecreasedSlightly Increased
-NO₂ (e.g., at C6)Strong Electron-WithdrawingSlight Bathochromic shift*Often QuenchedSignificantly DecreasedSignificantly DecreasedDecreased

Note: The effect of nitro groups can be complex due to their strong influence on both HOMO and LUMO levels.

Analysis:

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) increase the energy of the HOMO more significantly than the LUMO. This leads to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in the absorption and emission spectra.

  • Electron-Withdrawing Groups (EWGs) like chloro (-Cl) or nitro (-NO₂) tend to lower the energy of both the HOMO and LUMO. This can lead to a hypsochromic (blue) shift or more complex changes depending on the specific group and its position. The HOMO-LUMO gap may decrease or increase.[2]

Conclusion and Future Outlook

The electronic properties of substituted quinoline-3-carbonitriles are highly tunable through synthetic modification. The integrated approach of spectroscopic analysis, electrochemistry, and computational modeling provides a powerful toolkit for researchers to understand and predict these properties. This knowledge is crucial for the rational design of novel compounds with tailored electronic characteristics for applications ranging from targeted anticancer agents and antibacterial drugs to advanced fluorescent probes and organic electronic materials. Future research will likely focus on exploring more diverse substitution patterns and employing advanced computational methods to further refine the prediction of photophysical and electrochemical behavior, accelerating the discovery of new functional molecules.

References

The Emergence of a Privileged Scaffold: A Technical Guide to 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities. This technical guide provides an in-depth exploration of a specific, yet significant, member of this family: 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. While the definitive history of its initial synthesis remains nuanced, this document elucidates its probable synthetic origins through established chemical principles, details its physicochemical properties, and explores its potential biological significance based on the activities of structurally related analogues. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of novel quinoline derivatives.

Introduction: The Quinoline Core and Its Chemical Significance

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a ubiquitous motif in a plethora of natural products and synthetic compounds with profound pharmacological relevance.[1] From the pioneering antimalarial drug quinine to the broad-spectrum fluoroquinolone antibiotics, quinoline derivatives have consistently proven to be a "privileged scaffold" in drug discovery.[2] The electronic nature and rigid structure of the quinoline core provide an ideal framework for molecular recognition by various biological targets.

This guide focuses on this compound (CAS No. 61338-16-7), a derivative that combines several key pharmacophoric features: a halogenated benzene ring, a 4-quinolone core, and a cyano group at the 3-position.[3][4] The 4-quinolone structure is tautomeric with 4-hydroxyquinoline, a feature that influences its chemical reactivity and biological interactions. The presence of a chlorine atom at the 6-position can significantly modulate the electronic properties of the ring system and influence metabolic stability and binding affinity. The carbonitrile group at the 3-position is a versatile functional group that can act as a hydrogen bond acceptor and is a precursor for various other functionalities.

Historical Context and Foundational Synthesis

While a singular, seminal publication detailing the first synthesis of this compound is not readily apparent in the surveyed literature, its synthetic lineage can be confidently traced to the well-established Gould-Jacobs reaction .[2][5] This reaction, first reported in 1939, has become a cornerstone for the synthesis of 4-hydroxyquinolines.[6]

The logical and most probable synthetic pathway to this compound is an adaptation of this classical method. The causality behind this synthetic choice lies in its reliability and the ready availability of the necessary precursors.

The Gould-Jacobs Reaction: A Mechanistic Overview

The Gould-Jacobs reaction proceeds through a two-step sequence:

  • Condensation: An aniline derivative reacts with a malonic ester derivative, typically diethyl ethoxymethylenemalonate, to form an anilidomethylenemalonate intermediate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures, followed by the elimination of ethanol, to yield the 4-hydroxyquinoline-3-carboxylate ester.

To obtain the target 3-carbonitrile derivative, the synthetic strategy would be modified by using a malononitrile derivative in place of a malonic ester.

Experimental Protocol: Postulated Synthesis of this compound

Step 1: Synthesis of Ethyl 2-cyano-3-(4-chloroanilino)acrylate

  • Rationale: This step involves the condensation of 4-chloroaniline with ethyl ethoxymethylenecyanoacetate. The lone pair of the aniline nitrogen acts as a nucleophile, attacking the electron-deficient carbon of the ethoxymethylene group, followed by the elimination of ethanol.

  • Procedure:

    • To a solution of 4-chloroaniline (1 equivalent) in a suitable solvent such as ethanol or toluene, add ethyl ethoxymethylenecyanoacetate (1.1 equivalents).

    • The reaction mixture is heated at reflux for a period of 2-4 hours, with monitoring by thin-layer chromatography (TLC) to track the consumption of the starting materials.

    • Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the intermediate, ethyl 2-cyano-3-(4-chloroanilino)acrylate.

Step 2: Thermal Cyclization to this compound

  • Rationale: This step utilizes a high-temperature intramolecular cyclization, a hallmark of the Gould-Jacobs reaction. The cyclization is typically carried out in a high-boiling point solvent like diphenyl ether or Dowtherm A.

  • Procedure:

    • The intermediate from Step 1 is added to a high-boiling point solvent (e.g., diphenyl ether).

    • The mixture is heated to a high temperature, typically in the range of 240-260 °C, for a short duration (e.g., 15-30 minutes).

    • The reaction is cooled to room temperature, and a non-polar solvent like hexane is added to precipitate the product.

    • The solid product is collected by filtration, washed with the non-polar solvent to remove the high-boiling point solvent, and then dried.

    • Further purification can be achieved by recrystallization or column chromatography.

Gould_Jacobs_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization 4-Chloroaniline 4-Chloroaniline Intermediate Ethyl 2-cyano-3-(4-chloroanilino)acrylate 4-Chloroaniline->Intermediate Reflux Ethyl_ethoxymethylenecyanoacetate Ethyl ethoxymethylenecyanoacetate Ethyl_ethoxymethylenecyanoacetate->Intermediate Final_Product This compound Intermediate->Final_Product High Temp (e.g., 250°C) Diphenyl ether

Caption: Postulated Gould-Jacobs synthesis pathway.

Physicochemical Properties and Spectral Data

While a comprehensive, publicly available dataset of the physicochemical properties of this compound is limited, some key characteristics can be inferred from its structure and data for similar compounds.

PropertyPredicted/Inferred ValueSource/Rationale
Molecular Formula C₁₀H₅ClN₂O[4]
Molecular Weight 204.61 g/mol [4]
Appearance Solid (predicted)General property of similar quinolones
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF.Inferred from related structures.
Tautomerism Exists in equilibrium between the 4-oxo and 4-hydroxy forms.A fundamental property of 4-quinolones.

Detailed spectral data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) would be essential for the definitive characterization of this molecule. Researchers synthesizing this compound should expect to see characteristic signals corresponding to the aromatic protons of the quinoline ring, the absence of a proton at the 3-position, and the characteristic nitrile stretch in the IR spectrum (around 2220-2260 cm⁻¹).

Potential Biological Activities and Mechanism of Action: An Extrapolative View

Direct biological data for this compound is scarce in the public domain. However, by examining structurally related compounds, we can infer its potential therapeutic applications and mechanism of action.

Anticipated Antimicrobial and Anticancer Properties

The 4-quinolone core is famously associated with antibacterial activity, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. It is plausible that this compound could exhibit similar properties.

Furthermore, numerous quinoline derivatives have demonstrated significant anticancer activity.[1] For instance, a ribonucleoside derivative of 6-chloro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid has been shown to inhibit HIV-1 replication by targeting the reverse transcriptase enzyme.[8] This highlights the potential for this scaffold to interact with various enzymatic targets. The presence of the nitrile group could also contribute to its biological activity, as this functional group is present in many bioactive molecules.

Postulated Mechanism of Action: Topoisomerase Inhibition

The most probable mechanism of action for the antibacterial effects of this compound is the inhibition of bacterial type II topoisomerases.

Topoisomerase_Inhibition Quinolone This compound Complex Quinolone-Gyrase-DNA Ternary Complex Quinolone->Complex Binds to Replication_Fork Stalled Replication Fork Complex->Replication_Fork Blocks DSB Double-Strand Breaks Replication_Fork->DSB Leads to Cell_Death Bacterial Cell Death DSB->Cell_Death Induces Gyrase_DNA DNA Gyrase/ Topoisomerase IV + DNA Gyrase_DNA->Complex

Caption: Postulated mechanism of antibacterial action.

Future Directions and Research Opportunities

This compound represents a promising, yet underexplored, chemical entity. Future research should focus on several key areas:

  • Definitive Synthesis and Characterization: A detailed, peer-reviewed publication of its synthesis with complete spectral characterization is needed to provide a solid foundation for further research.

  • Comprehensive Biological Screening: The compound should be screened against a wide range of bacterial and fungal strains, as well as various cancer cell lines, to determine its bioactivity profile.

  • Mechanistic Studies: Should biological activity be confirmed, detailed mechanistic studies are warranted to identify its specific molecular targets and pathways of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications at the N1 position, the chloro group, and the nitrile function would provide valuable insights for the development of more potent and selective therapeutic agents.

Conclusion

This compound stands as a molecule of significant interest at the intersection of synthetic and medicinal chemistry. While its specific history is yet to be fully illuminated, its structural relationship to a class of compounds with a rich history of therapeutic success makes it a compelling target for future investigation. This technical guide, by consolidating the available knowledge and providing a scientifically grounded framework for its synthesis and potential activity, aims to catalyze further research into this and related quinoline derivatives, ultimately contributing to the discovery of new therapeutic agents.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinolone Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties.[1] The target molecule, 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, serves as a crucial intermediate for the synthesis of more complex pharmaceutical compounds. The presence of the chloro group at the 6-position, the oxo group at the 4-position, and the reactive carbonitrile group at the 3-position provides multiple points for further chemical modification.

This document provides a detailed guide for the synthesis of this key intermediate, focusing on the robust and widely adopted Gould-Jacobs reaction.[2][3] We will explore the underlying chemical principles, provide detailed step-by-step protocols for both classical and modern approaches, and offer insights grounded in practical laboratory experience to ensure reproducible and high-yield synthesis.

Core Synthesis Strategy: The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, is a cornerstone of quinoline synthesis.[3][4] It involves the condensation of an aniline with an alkoxymethylenemalonate derivative, followed by a high-temperature intramolecular cyclization to form the 4-hydroxyquinoline ring system.[5] This product exists predominantly in its more stable tautomeric form, the 4-oxo-1,4-dihydroquinoline, often referred to as a 4-quinolone.[2]

The general mechanism proceeds via two key stages:

  • Condensation: A nucleophilic attack from the aniline nitrogen onto the electron-deficient double bond of the malonate derivative, followed by the elimination of an alcohol, forms a stable anilidomethylene intermediate.[4]

  • Thermal Cyclization: This critical step requires significant thermal energy (typically >250 °C) to drive a 6-electron electrocyclization, forming the quinoline ring.[4][5] The high activation energy is why this reaction is traditionally performed in very high-boiling inert solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil.[5]

To achieve the desired 3-carbonitrile substituent on the final product, the standard diethyl ethoxymethylenemalonate (DEEM) is replaced with ethyl 2-cyano-3-ethoxyacrylate (also known as ethyl ethoxymethylenecyanoacetate).

Overall Reaction Scheme

The synthesis is a two-step process starting from 4-chloroaniline.

Reaction_Scheme cluster_intermediate Intermediate cluster_product Final Product R1 4-Chloroaniline I1 Ethyl 2-cyano-3-(4-chloroanilino)acrylate R1->I1 Step 1: Condensation R2 Ethyl 2-cyano-3-ethoxyacrylate R2->I1 P1 6-Chloro-4-oxo-1,4-dihydroquinoline- 3-carbonitrile I1->P1 Step 2: Thermal Cyclization (e.g., Dowtherm A, >250 °C)

Caption: Overall two-step synthesis via the Gould-Jacobs reaction.

Experimental Protocols

Two primary methodologies are presented: a classical thermal protocol requiring a high-boiling solvent and a modern microwave-assisted protocol that offers significant advantages in reaction time and efficiency.[4]

Protocol 1: Classical Two-Step Thermal Synthesis

This method follows the traditional Gould-Jacobs pathway, separating the synthesis of the intermediate from the high-temperature cyclization.

Part A: Synthesis of Ethyl 2-cyano-3-(4-chloroanilino)acrylate (Intermediate)

This step involves the condensation of 4-chloroaniline with ethyl 2-cyano-3-ethoxyacrylate. The ethoxy group is an excellent leaving group, facilitating the nucleophilic substitution by the aniline.

Step-by-Step Methodology:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloroaniline (1.0 eq).

  • Dissolve the aniline in a suitable solvent such as ethanol or toluene (approx. 3-5 mL per gram of aniline).

  • Add ethyl 2-cyano-3-ethoxyacrylate (1.05 eq) to the solution.

  • Heat the mixture to reflux (for ethanol, ~78 °C; for toluene, ~110 °C) for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot has been consumed. A typical mobile phase is 3:1 Hexanes:Ethyl Acetate.

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting material.

  • Dry the resulting solid, ethyl 2-cyano-3-(4-chloroanilino)acrylate, under vacuum. The product is typically a pale yellow solid and can be used in the next step without further purification if TLC shows high purity.

Part B: Thermal Cyclization to this compound

This crucial step requires extremely high temperatures to facilitate the electrocyclization. The choice of a high-boiling, inert solvent is critical for success and safety.

Step-by-Step Methodology:

  • Caution: This procedure must be performed in a well-ventilated fume hood due to the high temperatures involved.

  • In a 250 mL three-neck round-bottom flask equipped with a high-temperature thermometer, a mechanical stirrer, and a reflux condenser, add a high-boiling solvent such as Dowtherm A or diphenyl ether (approx. 10 mL per gram of intermediate).

  • Begin heating the solvent with stirring. The target temperature is typically between 250-260 °C.[5]

  • Once the solvent has reached the target temperature, slowly add the dried intermediate, ethyl 2-cyano-3-(4-chloroanilino)acrylate, in portions to control the initial effervescence (ethanol elimination).

  • Maintain the reaction temperature at 250-260 °C for 30-60 minutes.

  • Monitor the reaction by TLC until the intermediate is consumed.

  • After completion, turn off the heat and allow the mixture to cool to below 100 °C.

  • While still warm, carefully pour the reaction mixture into a beaker containing a large volume of an aliphatic hydrocarbon solvent like hexanes or petroleum ether (~10x the volume of the reaction solvent). This will cause the product to precipitate.

  • Stir the resulting suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with hexanes to remove the high-boiling solvent.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a high-boiling polar solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

Protocol 2: Microwave-Assisted One-Pot Synthesis

Microwave irradiation can dramatically accelerate the Gould-Jacobs reaction, often allowing for a one-pot procedure and avoiding the need for difficult-to-remove solvents.[4]

Step-by-Step Methodology:

  • Caution: This procedure must be performed using a dedicated chemical microwave reactor. Do not use a domestic microwave oven.

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-chloroaniline (1.0 eq, e.g., 2.0 mmol, 255 mg).

  • Add ethyl 2-cyano-3-ethoxyacrylate (1.1 eq, e.g., 2.2 mmol, 372 mg).

  • If desired, a high-boiling polar solvent like NMP or sulfolane (1-2 mL) can be added, although some reactions can be run neat.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Set the reaction parameters: Heat to 250 °C and hold for 15-30 minutes with stirring. The initial condensation and subsequent cyclization will occur in a single process.

  • After the reaction is complete, cool the vial to room temperature using compressed air. A precipitate of the product should form.

  • Open the vial and add 5 mL of a solvent like acetonitrile or ethanol. Vigorously stir or sonicate the mixture to break up the solid.

  • Filter the solid product and wash it with cold acetonitrile (2 x 3 mL).

  • Dry the resulting solid under vacuum to yield this compound.

Data Summary and Comparison

ParameterProtocol 1: Classical ThermalProtocol 2: Microwave-AssistedRationale & Field Insights
Starting Materials 4-Chloroaniline, Ethyl 2-cyano-3-ethoxyacrylate4-Chloroaniline, Ethyl 2-cyano-3-ethoxyacrylateThe choice of the cyano-acrylate is essential for installing the 3-carbonitrile group.
Solvent Step A: Ethanol/Toluene; Step B: Dowtherm ANMP or Neat (Solvent-free)Microwave synthesis avoids the use of large volumes of hard-to-remove, high-boiling solvents.[5]
Temperature Step A: 80-110 °C; Step B: 250-260 °C250 °CBoth methods require high thermal energy for the key cyclization step.[4][5]
Reaction Time Step A: 2-4 hours; Step B: 0.5-1 hour15-30 minutesMicrowave heating provides rapid and efficient energy transfer, drastically reducing reaction times.[4]
Workup Solvent precipitation with hexanesDirect filtration and washingThe microwave protocol offers a significantly simpler and faster purification process.
Typical Yield 60-75% (overall)70-85%Microwave synthesis often leads to improved yields due to shorter reaction times and fewer side reactions.

Workflow Visualization

Experimental_Workflow cluster_p1 Protocol 1: Classical Thermal cluster_p2 Protocol 2: Microwave-Assisted P1_Start Mix 4-Chloroaniline & Ethyl 2-cyano-3-ethoxyacrylate in Ethanol P1_Heat1 Reflux for 2-4 hours P1_Start->P1_Heat1 P1_Isolate1 Cool, Filter & Dry Intermediate P1_Heat1->P1_Isolate1 P1_Setup2 Heat Dowtherm A to 250 °C P1_Isolate1->P1_Setup2 P1_Add Add Intermediate P1_Setup2->P1_Add P1_Heat2 Hold at 250 °C for 30-60 min P1_Add->P1_Heat2 P1_Isolate2 Cool, Precipitate in Hexanes, Filter P1_Heat2->P1_Isolate2 P1_End Final Product P1_Isolate2->P1_End P2_Start Combine Reagents in Microwave Vial P2_MW Microwave Irradiation (250 °C, 15-30 min) P2_Start->P2_MW P2_Isolate Cool, Add Acetonitrile, Filter P2_MW->P2_Isolate P2_End Final Product P2_Isolate->P2_End

Caption: Comparison of classical vs. microwave synthesis workflows.

Conclusion and Best Practices

The Gould-Jacobs reaction remains a powerful and reliable method for the synthesis of 4-quinolone scaffolds like this compound. While the classical thermal protocol is robust, it involves hazardous high temperatures and difficult workup procedures. For laboratories equipped with modern instrumentation, the microwave-assisted protocol is highly recommended. It offers superior efficiency, shorter reaction times, a simpler purification process, and often results in higher yields.[4] Regardless of the chosen method, careful monitoring of reaction progress by TLC and adherence to safety protocols for high-temperature reactions are paramount for a successful outcome.

References

Application Notes and Protocols for the Synthesis of 4-Quinolones via the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Gould-Jacobs Reaction in Medicinal Chemistry

The Gould-Jacobs reaction, first reported in 1939, is a robust and versatile cornerstone of heterocyclic chemistry for the synthesis of 4-hydroxyquinoline derivatives.[1][2] Its enduring relevance in drug discovery and development is a testament to the prevalence of the 4-quinolone scaffold in a multitude of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[3][4] This reaction facilitates the construction of the quinoline ring system from readily available anilines and malonic acid derivatives, making it an attractive route for medicinal chemists.[5]

This guide provides a detailed exploration of the Gould-Jacobs reaction, from its underlying mechanism to practical, field-tested protocols for both classical thermal and modern microwave-assisted synthesis. We will delve into the causality behind experimental choices, offer troubleshooting insights, and highlight its broad applications, equipping researchers with the knowledge to effectively leverage this powerful synthetic tool.

Reaction Mechanism and Pathway

The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[5] The sequence then proceeds through a high-temperature intramolecular cyclization, followed by optional hydrolysis (saponification) and decarboxylation to yield the desired 4-quinolinone core.[1][5]

The key steps are as follows:

  • Condensation: The reaction initiates with a nucleophilic attack by the aniline's amino group on the electron-deficient double bond of the alkoxymethylenemalonate ester. This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[1][3]

  • Thermal Cyclization: This is the critical, energy-intensive step, typically requiring temperatures above 250 °C.[1] It involves a 6-electron electrocyclization, an intramolecular reaction that forms the quinoline ring system.[5][6] This high activation energy barrier is a defining characteristic of the classical Gould-Jacobs reaction.

  • Tautomerization: The cyclized product, an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, exists in equilibrium with its enol tautomer, ethyl 4-hydroxyquinoline-3-carboxylate.[5]

  • Saponification (Optional): The ester group can be hydrolyzed to a carboxylic acid, typically using a base like sodium hydroxide.[5]

  • Decarboxylation (Optional): The resulting quinoline-3-carboxylic acid can then be decarboxylated by heating it above its melting point to yield the final 4-hydroxyquinoline.[1][5]

The regioselectivity of the Gould-Jacobs reaction is a crucial consideration when using asymmetrically substituted anilines. The cyclization can occur at either of the two ortho positions, and the outcome is governed by both steric and electronic factors of the substituents on the aniline ring.[7][8]

Gould_Jacobs_Mechanism Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM, Δ - EtOH DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate CyclizedKeto Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate Intermediate->CyclizedKeto High Temp. (>250°C) 6π Electrocyclization - EtOH CyclizedEnol Ethyl 4-hydroxyquinoline-3-carboxylate CyclizedKeto->CyclizedEnol Tautomerization Saponified Quinoline-3-carboxylic acid CyclizedEnol->Saponified 1. NaOH, Δ 2. H+ FinalProduct 4-Hydroxyquinoline Saponified->FinalProduct Decarboxylation, Δ - CO2

Caption: The reaction pathway of the Gould-Jacobs synthesis.

Experimental Protocols

The choice of heating method is a critical parameter for the success of the Gould-Jacobs cyclization. While traditional methods using high-boiling solvents are robust, microwave-assisted synthesis offers significant advantages in terms of dramatically reduced reaction times and often improved yields.[1][3]

Protocol 1: Classical Thermal Synthesis of 4-Hydroxy-3-carboethoxyquinoline

This protocol utilizes a high-boiling inert solvent to achieve the high temperatures necessary for the cyclization step.[1]

Step 1: Formation of the Anilidomethylenemalonate Intermediate

  • Materials: Aniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.0-1.2 eq), Round-bottom flask, Heating mantle, Apparatus for vacuum distillation.

  • Procedure:

    • In a round-bottom flask, combine the aniline and diethyl ethoxymethylenemalonate.

    • Heat the mixture at 100-130 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate.

    • Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step without further purification.

Step 2: Thermal Cyclization

  • Materials: Anilidomethylenemalonate intermediate, Diphenyl ether (or Dowtherm A), Reaction flask with a reflux condenser, Heating mantle, Non-polar solvent (e.g., cyclohexane or hexane).

  • Procedure:

    • Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.

    • Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.

    • Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.

    • Add a non-polar solvent like cyclohexane or hexane to aid in the precipitation.

    • Collect the solid product by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling point solvent, and dry under vacuum.

Step 3 & 4: Saponification and Decarboxylation (Optional)

  • Materials: 4-hydroxy-3-carboethoxyquinoline, 10% w/v aqueous Sodium Hydroxide, Concentrated Hydrochloric Acid, Heating apparatus.

  • Procedure:

    • (Saponification) Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC). Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.[1]

    • (Decarboxylation) Place the dried quinoline-3-carboxylic acid in a suitable flask. Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases. The resulting crude 4-hydroxyquinoline can be purified by recrystallization.[1]

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol offers a significant improvement in reaction time and is highly amenable to rapid optimization.[9]

  • Materials: Aniline (2.0 mmol), Diethyl ethoxymethylenemalonate (DEEM, 6.0 mmol), 2-5 mL microwave vial with a magnetic stir bar, Microwave synthesis system, Ice-cold acetonitrile, Filtration apparatus, HPLC-MS for analysis.

  • Procedure:

    • Reaction Setup: In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol). The excess DEEM serves as both a reagent and a solvent.[9]

    • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature and hold for the specified time as detailed in Table 1.

    • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

    • Purification: Filter the solid product and wash it with a small amount of ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM and byproducts.[9]

    • Drying and Analysis: Dry the resulting solid under vacuum. The product's purity and identity can be confirmed by HPLC-MS. The isolated product is typically >95% pure.[9]

Experimental_Workflow cluster_classical Classical Thermal Protocol cluster_microwave Microwave-Assisted Protocol Condensation Step 1: Condensation Aniline + DEEM (100-130°C) Cyclization Step 2: Cyclization in Diphenyl Ether (~250°C) Condensation->Cyclization Precipitation Precipitation & Filtration Cyclization->Precipitation Saponification Step 3: Saponification (Optional) NaOH, Reflux Precipitation->Saponification Decarboxylation Step 4: Decarboxylation (Optional) High Temp. Saponification->Decarboxylation FinalProduct1 4-Hydroxyquinoline Decarboxylation->FinalProduct1 MW_Setup Reaction Setup Aniline + Excess DEEM in MW Vial MW_Irradiation Microwave Irradiation (e.g., 300°C, 5 min) MW_Setup->MW_Irradiation MW_Isolation Cooling & Filtration MW_Irradiation->MW_Isolation FinalProduct2 Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate MW_Isolation->FinalProduct2

Caption: A generalized workflow for the Gould-Jacobs synthesis of quinolones.

Data Presentation: Optimization of Microwave-Assisted Synthesis

The efficiency of the microwave-assisted Gould-Jacobs reaction is highly dependent on reaction temperature and time. A systematic examination of these parameters is crucial for optimizing the yield.[9]

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)Analysis
12502081At 250 °C, the reaction is very slow, with the majority of the material remaining as the uncyclized intermediate.[9]
2300202428Increasing the temperature to 300 °C significantly improves the conversion, but prolonged heating leads to product degradation.[9]
330051547An optimal condition was found to be 300 °C for 5 minutes, providing the highest isolated yield.[9]

Data sourced from a Biotage application note.[9]

This data clearly indicates that while higher temperatures are necessary for the intramolecular cyclization, reaction times must be carefully controlled to minimize product degradation.[9]

Troubleshooting and Optimization

Problem Potential Cause Recommended Solution
Low Yield Incomplete cyclization due to insufficient temperature or time. Product decomposition at excessively high temperatures or long reaction times.[8][10]Optimize reaction temperature and time meticulously. The use of microwave synthesis allows for rapid screening of conditions.[8] For thermal protocols, ensure the solvent is refluxing vigorously and monitor reaction progress.
Poor Regioselectivity Use of asymmetrically substituted anilines can lead to a mixture of regioisomers.[7][8]The regioselectivity is influenced by both steric and electronic factors.[7] It may be necessary to modify the substitution pattern on the aniline or to separate the resulting isomers chromatographically.
Tar Formation Decomposition of starting materials, intermediates, or products at the high temperatures required for cyclization.[8]Reduce the reaction time to minimize exposure to high temperatures. Ensure efficient stirring to prevent localized overheating.[8]

Applications in Drug Development

The 4-quinolone core synthesized via the Gould-Jacobs reaction is a privileged scaffold in medicinal chemistry. Its versatile structure has been elaborated into numerous clinically significant drugs.

  • Antibacterial Agents: This is perhaps the most well-known application. The reaction is a key step in the synthesis of many quinolone and fluoroquinolone antibiotics, such as nalidixic acid, oxolinic acid, and norfloxacin.[7] These compounds function by inhibiting bacterial DNA gyrase and topoisomerase IV.

  • Antimalarial Drugs: The quinoline ring is central to many antimalarial agents. The Gould-Jacobs reaction has been employed in the synthesis of compounds like 4,7-dichloroquinoline, a precursor to chloroquine.[5]

  • Anti-inflammatory Agents: The syntheses of floctafenine and glafenine, both fenamate-class nonsteroidal anti-inflammatory drugs (NSAIDs), rely on the Gould-Jacobs reaction.[3]

  • Other Therapeutic Areas: The versatility of the quinoline scaffold means that compounds synthesized via this reaction are continuously explored for a range of other therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents.[1][11]

Conclusion

The Gould-Jacobs reaction remains a powerful and highly relevant method for the synthesis of 4-quinolones. While the classical thermal protocol is robust, modern advancements, particularly the adoption of microwave-assisted synthesis, have made this reaction more efficient, faster, and more amenable to the high-throughput synthesis workflows essential in modern drug discovery. The detailed protocols, mechanistic insights, and optimization data provided in this guide offer a comprehensive resource for researchers aiming to leverage this classic reaction for the synthesis of novel therapeutic agents.

References

1H NMR and 13C NMR analysis of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile using ¹H and ¹³C NMR Spectroscopy

Abstract

This application note provides a comprehensive guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a key heterocyclic scaffold in medicinal chemistry. As a Senior Application Scientist, this guide moves beyond a simple recitation of data, offering detailed, field-proven protocols for sample preparation and data acquisition. It further delves into the causal relationships between the molecule's structure and its spectral features, explaining the electronic effects of substituents that govern the observed chemical shifts and coupling patterns. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently perform and interpret NMR data for this class of compounds, ensuring both accuracy and reproducibility.

Introduction: The Significance of the Quinolone Scaffold

The quinolone ring system is a privileged structure in drug discovery, forming the core of numerous antibacterial agents. The specific derivative, this compound, serves as a vital intermediate in the synthesis of more complex pharmaceutical agents. Its precise structural characterization is paramount for quality control and reaction monitoring. NMR spectroscopy is an unparalleled technique for obtaining detailed structural information in solution.[1][2] This guide provides a definitive protocol and interpretation framework for the ¹H and ¹³C NMR spectra of this target molecule.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following atom numbering scheme will be used throughout this document.

Chemical structure of this compound with numbered atoms

Caption: Structure of this compound.

Foundational Principles: Electronic Effects on the Quinolone Core

The chemical shifts observed in the NMR spectrum are directly influenced by the electronic environment of each nucleus. In this compound, several key features dictate the spectral output:

  • The Carbonyl Group (C-4): This strong electron-withdrawing group significantly deshields adjacent protons and carbons, notably H-5 and C-5, causing their signals to appear downfield (at a higher ppm value).[3]

  • The Chlorine Atom (C-6): As an electronegative, electron-withdrawing substituent, the chlorine atom deshields the protons and carbons on the carbocyclic ring, particularly at the ortho (C-5, C-7) and para (C-8) positions.[3]

  • The Carbonitrile Group (C-3): The -C≡N group is strongly electron-withdrawing and deshields the adjacent H-2 proton, shifting its resonance significantly downfield.

  • The N-H Proton: The proton on the nitrogen (N-1) is exchangeable and often appears as a broad singlet. Its chemical shift can be highly dependent on solvent, concentration, and temperature.

Experimental Protocols

Protocol for NMR Sample Preparation

This protocol ensures the preparation of a high-quality sample for optimal spectral acquisition.

Materials:

  • This compound (5-10 mg for ¹H NMR; 20-30 mg for ¹³C NMR)

  • High-quality 5 mm NMR tube

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • Glass vial

  • Pasteur pipette

Methodology:

  • Weighing the Sample: Accurately weigh the desired amount of the compound into a clean, dry glass vial. For routine ¹H NMR, 5-10 mg is sufficient, while ¹³C NMR requires a higher concentration (20-30 mg) due to the low natural abundance of the ¹³C isotope.[1][4]

  • Solvent Selection: DMSO-d₆ is the recommended solvent due to its excellent ability to dissolve polar heterocyclic compounds like quinolones.[5] Its residual proton signal appears around 2.50 ppm and its carbon signals appear around 39.5 ppm, typically avoiding overlap with signals from the analyte.[5][6]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[1][4] Gently swirl or vortex the vial to ensure the complete dissolution of the sample. The solution should be clear and free of any suspended particles.

  • Filtration (if necessary): If any particulate matter remains, filter the solution through a small plug of cotton wool placed inside a Pasteur pipette during the transfer to the NMR tube.[7]

  • Transfer to NMR Tube: Using the Pasteur pipette, carefully transfer the clear solution into the NMR tube to a height of about 4-5 cm (approximately 0.6 mL).[1][7]

  • Capping and Cleaning: Securely cap the NMR tube. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints before inserting it into the spectrometer.

NMR Data Acquisition Parameters

The following are typical parameters for acquisition on a 400 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: 0-15 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-32

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Spectral Width: 0-200 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024-4096

NMR Workflow Visualization

The overall process from sample handling to structural verification is outlined in the following workflow diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Compound (5-30 mg) dissolve 2. Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer acquire 4. Acquire Spectra (1H, 13C, etc.) transfer->acquire process 5. Process Spectra (FT, Phasing, Baseline) acquire->process assign 6. Assign Signals (Chemical Shift, Coupling) process->assign confirm 7. Structural Confirmation assign->confirm

References

Application Note: Structural Characterization of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile using FT-IR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the structural characterization of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a key heterocyclic scaffold relevant in medicinal chemistry and drug development.[1] Quinolone derivatives are known for a wide range of biological activities, making their unambiguous identification crucial.[1][2] We present optimized protocols and interpretation guidelines for two fundamental analytical techniques: Fourier Transform Infrared (FT-IR) Spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The complementary data from FT-IR, which confirms functional groups, and MS, which provides molecular weight and fragmentation patterns, together offer a robust and definitive confirmation of the molecular structure. This document is intended for researchers, chemists, and quality control specialists working on the synthesis and analysis of heterocyclic compounds.

Introduction: The Analytical Imperative

This compound (MW: 204.61 g/mol , Formula: C₁₀H₅ClN₂O) is a member of the 4-quinolone class of compounds.[3] The structural integrity, purity, and identity of such molecules are paramount in research and development, particularly when they serve as intermediates for pharmaceutical agents.[4] Verifying the successful synthesis and confirming the presence of the key functional motifs—the quinolone core, the 4-oxo group, the 6-chloro substituent, and the 3-carbonitrile group—requires precise and reliable analytical methods.

FT-IR spectroscopy serves as an excellent primary tool for identifying the characteristic vibrational modes of the molecule's functional groups. Mass spectrometry, particularly with a soft ionization technique like ESI, complements this by providing definitive molecular weight information and structural insights through controlled fragmentation analysis. This note details the application of these techniques to provide a comprehensive analytical workflow.

Fourier Transform Infrared (FT-IR) Spectroscopy

Principle and Application: Mapping Molecular Vibrations

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, causing its molecular bonds to vibrate at specific frequencies. These frequencies are unique to the types of bonds and functional groups present. For this compound, FT-IR is indispensable for rapidly verifying the presence of the N-H bond from the dihydroquinolone ring, the C=O of the ketone, and the characteristic C≡N of the nitrile group. We utilize the Attenuated Total Reflectance (ATR) sampling technique, as it requires minimal to no sample preparation for solid powders and provides high-quality, reproducible spectra.

Experimental Protocol: ATR-FT-IR

Objective: To acquire a high-resolution infrared spectrum of the solid sample to identify its constituent functional groups.

Instrumentation: A benchtop FT-IR spectrometer equipped with a diamond ATR accessory.

Methodology:

  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface meticulously with a solvent-grade isopropanol or ethanol-moistened, lint-free wipe and allow it to dry completely.

    • Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is a critical step to computationally remove spectral contributions from atmospheric CO₂ and water vapor.

  • Sample Application:

    • Place a small amount of the this compound powder onto the center of the ATR crystal.

    • Apply firm and consistent pressure using the integrated pressure clamp. This ensures intimate contact between the sample and the crystal, which is essential for a strong, high-quality signal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution) over a range of 4000–400 cm⁻¹.[5]

  • Data Processing and Cleaning:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and ATR correction if necessary using the spectrometer software.

    • Clean the ATR crystal thoroughly after analysis.

Visualization: ATR-FT-IR Experimental Workflow

FT_IR_Workflow Start Start Clean_Crystal 1. Clean ATR Crystal Start->Clean_Crystal Collect_Background 2. Collect Background Spectrum Clean_Crystal->Collect_Background Apply_Sample 3. Apply Solid Sample & Pressure Collect_Background->Apply_Sample Acquire_Spectrum 4. Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data 5. Process Data (Baseline & ATR Correction) Acquire_Spectrum->Process_Data End End: Interpretable Spectrum Process_Data->End

Caption: Workflow for ATR-FT-IR Analysis.

Data Interpretation & Expected Spectral Features

The FT-IR spectrum provides a unique "fingerprint" of the molecule.[6] Key absorption bands for this compound are predicted below.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected IntensityRationale & Comments
3300 - 3100N-HStretchingMedium, BroadConfirms the 1,4-dihydro tautomeric form of the quinolone ring. Broadness is due to hydrogen bonding in the solid state.
~3050Aromatic C-HStretchingMedium-WeakCharacteristic of C-H bonds on the benzene and pyridine rings.
2235 - 2220 C≡N (Nitrile) Stretching Strong, Sharp A critical, unambiguous peak confirming the presence of the 3-carbonitrile group. A similar structure shows this peak at 2226 cm⁻¹.[7]
1650 - 1620 C=O (Ketone) Stretching Strong Confirms the 4-oxo functionality. This peak in quinolones is often observed around 1630 cm⁻¹ due to conjugation and potential H-bonding.[8]
1600 - 1450Aromatic C=CRing StretchingStrong-MediumMultiple bands are expected, corresponding to the vibrations of the fused aromatic quinolone system.[6]
1300 - 1250Aromatic C-NStretchingMediumAssociated with the C-N bond within the heterocyclic ring.
850 - 800C-H (Aromatic)Out-of-plane BendingMedium-StrongThe substitution pattern on the benzene ring influences the position of this peak.
780 - 680 C-Cl Stretching Medium-Strong Confirms the chloro-substituent. This peak falls in the complex fingerprint region and can be difficult to assign definitively without theoretical calculations.[9]

Mass Spectrometry (MS)

Principle and Application: Weighing Molecules and Their Fragments

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electrospray Ionization (ESI) is the method of choice as it is a "soft" ionization technique that typically keeps the molecule intact, allowing for the determination of its molecular weight. By increasing the energy in the mass spectrometer, the molecule can be controllably fragmented, providing pieces of the structural puzzle. This is essential for confirming connectivity and the positions of substituents.

Experimental Protocol: ESI-MS

Objective: To confirm the molecular weight of the target compound and analyze its primary fragmentation pattern.

Instrumentation: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Triple Quadrupole, or Ion Trap).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent such as methanol, acetonitrile, or a 50:50 mixture.

    • Create a dilute working solution (~1-10 µg/mL) by diluting the stock solution with a mobile phase solvent (e.g., 50:50 acetonitrile:water).

    • Causality: Add a small amount of acid (typically 0.1% formic acid) to the working solution. This facilitates protonation of the analyte, which is crucial for generating the protonated molecule [M+H]⁺ in positive ion mode.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's protocol using a standard calibration solution to ensure high mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to values optimized for molecules in the ~200 Da mass range.

  • Data Acquisition (Full Scan MS):

    • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire a full scan mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

    • Look for the [M+H]⁺ ion at m/z 205.62 and the characteristic M+2 isotopic peak at m/z 207.62 due to the presence of ³⁷Cl. The ~3:1 intensity ratio of these two peaks is a definitive indicator of a monochlorinated compound.

  • Data Acquisition (Tandem MS/MS):

    • If fragmentation data is desired, perform a product ion scan.

    • Select the [M+H]⁺ ion (m/z 205.6) as the precursor ion.

    • Apply collision-induced dissociation (CID) energy to fragment the precursor ion and acquire the spectrum of the resulting product ions.

Visualization: ESI-MS Experimental Workflow

MS_Workflow Start Start Prep_Sample 1. Prepare Dilute Sample (in MeCN/H₂O + 0.1% HCOOH) Start->Prep_Sample Tune_MS 2. Calibrate & Tune Mass Spectrometer Prep_Sample->Tune_MS Infuse_Sample 3. Infuse Sample into ESI Source Tune_MS->Infuse_Sample Acquire_MS1 4. Acquire Full Scan (MS1) (Identify [M+H]⁺ & Isotope Pattern) Infuse_Sample->Acquire_MS1 Acquire_MS2 5. Acquire Product Ion Scan (MS/MS) (Fragment [M+H]⁺) Acquire_MS1->Acquire_MS2 Analyze_Data 6. Analyze Spectra (Confirm MW & Fragments) Acquire_MS2->Analyze_Data End End: Confirmed Structure Analyze_Data->End

Caption: Workflow for ESI-MS and MS/MS Analysis.

Data Interpretation & Expected Fragmentation

Analysis of the mass spectrum provides the final pieces of evidence for structural confirmation.

Molecular Ion:

  • Expected [M+H]⁺: m/z 205.62 (for ³⁵Cl) and m/z 207.62 (for ³⁷Cl).

  • Significance: The presence of this doublet in a ~3:1 intensity ratio confirms both the molecular weight and the presence of one chlorine atom.

Key Fragment Ions (from MS/MS of m/z 205.6): Quinolone antibiotics share common fragmentation pathways, which we can extrapolate to our molecule.[10][11] The most common fragmentations involve the loss of small, stable neutral molecules.[12][13]

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure/Identity
205.6177.628 Da (CO)[M+H-CO]⁺ . Loss of the 4-oxo carbonyl group is a highly characteristic fragmentation for 4-quinolones.[10][11]
205.6178.627 Da (HCN)[M+H-HCN]⁺ . Loss of hydrogen cyanide from the 3-carbonitrile group.
177.6150.627 Da (HCN)[M+H-CO-HCN]⁺ . Subsequent loss of HCN from the m/z 177.6 fragment.

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a powerful, self-validating workflow for the structural characterization of this compound. FT-IR offers rapid and definitive confirmation of the required functional groups (N-H, C≡N, C=O), while ESI-MS confirms the exact molecular weight, verifies the presence of the chlorine atom through its isotopic signature, and elucidates the molecular backbone through predictable fragmentation patterns. Following these protocols will ensure high-confidence identification of the target compound, which is essential for its use in further research and development.

References

Application Notes & Protocols for the Analysis of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile by HPLC and TLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Quinolone Intermediate

6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (Molecular Formula: C₁₀H₅ClN₂O, Molecular Weight: 204.61 g/mol ) is a key intermediate in the synthesis of various quinolone-based therapeutic agents. The purity and accurate quantification of this precursor are paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document provides detailed, field-proven High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) methodologies for the robust analysis of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established chromatographic principles and tailored to the specific physicochemical properties of the analyte to ensure self-validating and reliable results.

Physicochemical Properties and Analytical Rationale

A comprehensive understanding of the analyte's properties is the cornerstone of robust method development. For this compound, the following characteristics inform our analytical strategy:

  • Chromophoric Nature: The quinolone ring system possesses significant conjugation, leading to strong absorbance in the UV region. This inherent property makes UV spectrophotometry the ideal detection method for HPLC. Based on the analysis of structurally similar quinolone derivatives, a maximum absorbance (λmax) is anticipated in the range of 270-330 nm. For the purpose of this protocol, a wavelength of 290 nm is selected to provide a balance of sensitivity and selectivity.

  • Polarity and Ionization: The presence of a ketone and a secondary amine in the quinolone ring, along with a polar carbonitrile group, imparts a moderate to polar character to the molecule. The secondary amine is weakly basic, suggesting that the compound's retention and peak shape in reversed-phase HPLC will be sensitive to the pH of the mobile phase. An acidic mobile phase will ensure the amine is protonated, leading to more consistent retention and sharper peaks.

  • Solubility: Preliminary assessments indicate that this compound exhibits good solubility in polar organic solvents such as methanol and acetonitrile, which are common constituents of HPLC mobile phases and suitable solvents for preparing stock and working standards.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

This reversed-phase HPLC method is designed for the accurate quantification and purity assessment of this compound. The choice of a C18 stationary phase provides a non-polar environment for the separation of the moderately polar analyte from potential impurities.

Causality of Experimental Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its versatility and proven efficacy in retaining and separating a wide range of moderately polar to non-polar compounds, including quinolone derivatives. The end-capping of the silica-based stationary phase minimizes peak tailing that can arise from interactions between the basic amine group of the analyte and residual acidic silanol groups on the silica surface.

  • Mobile Phase: A gradient elution is employed to ensure the efficient elution of the target analyte while also providing adequate separation from both early-eluting polar impurities and late-eluting non-polar byproducts. The mobile phase consists of an aqueous component with a phosphate buffer to maintain a consistent acidic pH (pH 3.0). This low pH ensures the protonation of the secondary amine, leading to a single ionic species and thus a sharp, symmetrical peak. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

  • Detection: As previously discussed, UV detection at 290 nm is selected to leverage the strong chromophoric nature of the quinolone ring system, ensuring high sensitivity.

HPLC Protocol

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), end-capped.

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium dihydrogen phosphate (KH₂PO₄) and phosphoric acid (H₃PO₄) for buffer preparation.

  • Standard of this compound of known purity.

2. Preparation of Solutions:

  • Mobile Phase A (Aqueous): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions:

ParameterSetting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 10 mM KH₂PO₄, pH 3.0
B: Acetonitrile
Gradient 0-2 min: 20% B
2-10 min: 20% to 80% B
10-12 min: 80% B
12.1-15 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 290 nm

4. System Suitability: Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 20 µg/mL). The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry Factor): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

5. Analysis Procedure:

  • Inject the prepared standard and sample solutions.

  • Identify the peak for this compound based on the retention time of the standard.

  • Quantify the analyte in the sample by comparing its peak area to the calibration curve generated from the working standard solutions.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (A: Buffer, B: ACN) Injection Inject 10 µL MobilePhase->Injection Standard Standard Solution (1 mg/mL in MeOH) Standard->Injection Sample Sample Solution (in Mobile Phase) Sample->Injection Separation C18 Column Gradient Elution Injection->Separation Flow: 1.0 mL/min Temp: 30°C Detection UV Detector (290 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (External Standard) Integration->Quantification Report Generate Report Quantification->Report

Caption: HPLC analysis workflow for this compound.

Part 2: Thin-Layer Chromatography (TLC) Method

This normal-phase TLC method is a rapid and cost-effective technique for the qualitative analysis and purity screening of this compound. It is particularly useful for reaction monitoring and for identifying the presence of major impurities.

Causality of Experimental Choices
  • Stationary Phase: Silica gel 60 F₂₅₄ plates are chosen as the stationary phase. The polar silica gel interacts with the polar functional groups of the analyte and any impurities, leading to separation based on differences in polarity. The fluorescent indicator (F₂₅₄) allows for the visualization of UV-active compounds under short-wave UV light (254 nm).

  • Mobile Phase: A mixture of ethyl acetate and hexane is selected as the mobile phase. Ethyl acetate is a moderately polar solvent that will move the analyte up the plate, while the non-polar hexane will modulate the retention. The ratio of these two solvents can be adjusted to achieve optimal separation (an ideal Rf value is between 0.3 and 0.7). The addition of a small amount of acetic acid to the mobile phase can help to reduce tailing of the spots by suppressing the ionization of any acidic or basic functional groups.

  • Visualization: Visualization under UV light at 254 nm is the primary method of detection, as the conjugated quinolone ring will quench the fluorescence of the indicator on the plate, appearing as dark spots.

TLC Protocol

1. Materials:

  • Silica gel 60 F₂₅₄ pre-coated TLC plates.

  • TLC developing chamber.

  • Capillary tubes for spotting.

  • UV lamp (254 nm).

  • Analytical grade ethyl acetate, hexane, and glacial acetic acid.

  • Standard of this compound.

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of ethyl acetate, hexane, and glacial acetic acid in a ratio of 70:30:1 (v/v/v).

  • Standard Solution (1 mg/mL): Dissolve 1 mg of this compound standard in 1 mL of methanol.

  • Sample Solution (1 mg/mL): Dissolve approximately 1 mg of the sample in 1 mL of methanol.

3. TLC Procedure:

  • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Cover the chamber and allow it to saturate with the solvent vapors for at least 15 minutes.

  • Using a capillary tube, spot small amounts of the standard and sample solutions onto the TLC plate, about 1.5 cm from the bottom edge.

  • Place the spotted TLC plate into the saturated developing chamber and replace the lid.

  • Allow the mobile phase to ascend the plate until it is about 1 cm from the top edge.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely.

4. Visualization and Analysis:

  • Visualize the dried plate under a UV lamp at 254 nm. The analyte will appear as dark spots.

  • Calculate the Retention Factor (Rf) for the standard and sample spots using the following formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Compare the Rf value of the sample spot to that of the standard spot for identification. The presence of additional spots in the sample lane indicates the presence of impurities.

TLC Process Diagram

TLC_Process cluster_setup Setup cluster_dev Development cluster_viz Visualization & Analysis Chamber_Prep Chamber Saturation (Mobile Phase) Development Develop Plate in Saturated Chamber Chamber_Prep->Development Plate_Spotting Spot Plate with Standard & Sample Plate_Spotting->Development Drying Dry Plate Development->Drying UV_Viz Visualize under UV Light (254 nm) Drying->UV_Viz Rf_Calc Calculate Rf Values UV_Viz->Rf_Calc Purity_Assess Assess Purity Rf_Calc->Purity_Assess

Caption: TLC analysis process for this compound.

Method Validation: A Trustworthy System

For use in a regulated environment, both the HPLC and TLC methods described would require full validation in accordance with the International Council for Harmonisation (ICH) guidelines (Q2(R1)). Key validation parameters to be assessed would include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental setup for the synthesis of quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Quinoline Derivatives: Protocols and Methodologies

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents with diverse biological activities.[1][2] Quinoline-containing compounds are integral to drugs with antimalarial, anticancer, antibacterial, and anti-inflammatory properties, among others.[3][4][5] This technical guide provides an in-depth overview of the core synthetic methodologies for constructing the quinoline ring system. We will explore both classical name reactions and modern, greener advancements. Detailed experimental protocols for key reactions are provided, alongside a comparative analysis to assist researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy.

Introduction: The Significance of the Quinoline Core

Quinoline, a bicyclic heterocyclic compound consisting of a benzene ring fused to a pyridine ring, was first isolated from coal tar in 1834.[6] Its derivatives are found in numerous natural alkaloids, most notably the anti-malarial agent quinine from Cinchona bark.[5] The rigid, planar structure and the presence of a nitrogen atom allow for extensive functionalization, enabling medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[7] The versatility of the quinoline core has led to its incorporation into a wide range of approved drugs, including chloroquine (antimalarial), ciprofloxacin (antibacterial), and bosutinib (anticancer).[1][8] Given its importance, the development of efficient and versatile synthetic routes to access functionalized quinoline derivatives remains a highly active area of chemical research.[2][9]

Classical Synthetic Methodologies: A Comparative Overview

Several classical methods, primarily developed in the late 19th century, remain foundational for quinoline synthesis.[9][10] These reactions provide robust pathways to the core quinoline structure and its substituted analogues.

Skraup Synthesis

The Skraup synthesis is a vigorous reaction that produces quinoline from the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[10][11]

  • Principle & Causality: The reaction is initiated by the acid-catalyzed dehydration of glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[3][6] The aniline then undergoes a conjugate (Michael) addition to the acrolein. Subsequent acid-catalyzed cyclization and dehydration form a dihydroquinoline intermediate, which is finally oxidized to the aromatic quinoline product.[12] Nitrobenzene often serves as both the oxidizing agent and the solvent.[12] Due to the highly exothermic nature of the reaction, a moderator such as ferrous sulfate (FeSO₄) is typically required to control the reaction rate and prevent polymerization.[10][11]

  • Reaction Mechanism:

    Caption: Mechanism of the Skraup Quinoline Synthesis.

  • Detailed Experimental Protocol (Synthesis of Quinoline):

    • Materials & Equipment: Aniline, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate heptahydrate (FeSO₄·7H₂O), round-bottom flask, reflux condenser, heating mantle, dropping funnel, apparatus for steam distillation.

    • Safety Precautions: This reaction is highly exothermic and can become violent. It must be performed in a well-ventilated fume hood with a blast shield. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

    • Procedure: a. To a 1 L round-bottom flask, add anhydrous glycerol (75 g, 0.81 mol) and ferrous sulfate heptahydrate (3 g). b. Carefully add aniline (25 g, 0.27 mol) with gentle swirling. c. Fit a reflux condenser to the flask. Through the condenser, add nitrobenzene (18 g, 0.15 mol). d. In a separate beaker, carefully and slowly add concentrated sulfuric acid (35 mL) to water (15 mL) with cooling. Caution: Always add acid to water. e. Cool the aniline mixture in an ice bath. Add the diluted sulfuric acid in small portions through the dropping funnel over 30-45 minutes with constant swirling. f. Once the addition is complete, remove the ice bath and heat the mixture cautiously with a heating mantle. When the reaction starts (indicated by bubbling), immediately remove the heat source. The reaction should proceed spontaneously. If it becomes too vigorous, cool the flask with an ice bath. g. After the initial vigorous reaction subsides, heat the mixture under reflux for 3-4 hours.

    • Workup & Purification: a. Allow the mixture to cool. Dilute with water and make it strongly alkaline with a 30% sodium hydroxide solution. b. Perform steam distillation to isolate the crude quinoline and unreacted aniline. c. Separate the organic layer from the distillate and purify by fractional distillation.

Doebner-von Miller Reaction

This reaction is a modification of the Skraup synthesis that allows for the preparation of substituted quinolines by reacting an aniline with α,β-unsaturated aldehydes or ketones.[13]

  • Principle & Causality: An α,β-unsaturated carbonyl compound (which can be formed in situ from an aldol condensation of aldehydes or ketones) reacts with an aniline in the presence of a Brønsted or Lewis acid catalyst (e.g., HCl, ZnCl₂).[13][14] The mechanism involves an initial Michael addition of the aniline, followed by cyclization and oxidation, similar to the Skraup synthesis. A common problem is the acid-catalyzed polymerization of the unsaturated carbonyl compound, which leads to tar formation. This can be mitigated by slow addition of the reagents at controlled temperatures.[14]

  • Detailed Experimental Protocol (Synthesis of 2-Methylquinoline):

    • Materials & Equipment: Aniline, paraldehyde (trimer of acetaldehyde), concentrated hydrochloric acid, zinc chloride, round-bottom flask, reflux condenser, heating mantle.

    • Procedure: a. In a 500 mL flask, mix aniline (30 g, 0.32 mol) and concentrated hydrochloric acid (60 mL). b. Cool the mixture and slowly add paraldehyde (42 g, 0.95 mol of acetaldehyde equivalent) over 1 hour, ensuring the temperature does not exceed 40°C. c. Add anhydrous zinc chloride (3 g) to catalyze the cyclization.[14] d. Heat the mixture under reflux for 6-8 hours. The mixture will darken significantly.

    • Workup & Purification: a. After cooling, make the solution alkaline with concentrated sodium hydroxide. b. Isolate the product using steam distillation. c. Separate the organic layer and purify by vacuum distillation.

Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed condensation of an aniline with a β-diketone.[12][15]

  • Principle & Causality: The reaction proceeds in two main stages. First, the aniline and β-diketone condense to form an enamine intermediate (specifically, a Schiff base that tautomerizes).[16] The second stage is the acid-catalyzed intramolecular electrophilic cyclization (annulation) of the enamine, followed by dehydration to yield the final quinoline product.[15][16] Concentrated sulfuric acid is a common catalyst for the cyclization step.[15]

  • Detailed Experimental Protocol (Synthesis of 2,4-Dimethylquinoline):

    • Materials & Equipment: Aniline, acetylacetone (a β-diketone), concentrated sulfuric acid, beaker, round-bottom flask, heating source.

    • Procedure: a. In a beaker, mix aniline (10 g, 0.11 mol) and acetylacetone (11 g, 0.11 mol). The condensation to the enamine is often spontaneous and exothermic. b. After the initial reaction subsides, cool the mixture. Slowly and carefully add the mixture to concentrated sulfuric acid (50 mL) with stirring and cooling. c. Heat the resulting solution at 100°C for 30 minutes.

    • Workup & Purification: a. Cool the reaction mixture and pour it onto crushed ice. b. Neutralize the solution with a concentrated sodium hydroxide solution. c. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). d. Dry the organic extract, remove the solvent under reduced pressure, and purify the residue by distillation or chromatography.

Conrad-Limpach-Knorr Synthesis

This synthesis involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines (4-quinolones) or 2-hydroxyquinolines (2-quinolones), depending on the reaction conditions.[17][18]

  • Principle & Causality: The reaction pathway is temperature-dependent. At lower temperatures (kinetic control), condensation occurs between the aniline's amino group and the ester carbonyl of the β-ketoester, leading to an intermediate that cyclizes to form a 2-quinolone (Knorr synthesis). At higher temperatures (thermodynamic control, ~250 °C), the aniline reacts with the ketone carbonyl to form an enamine, which then undergoes thermal cyclization to yield the more stable 4-quinolone (Conrad-Limpach synthesis).[18][19][20]

  • Detailed Experimental Protocol (Synthesis of 4-Hydroxy-2-methylquinoline - Conrad-Limpach):

    • Materials & Equipment: Aniline, ethyl acetoacetate, Dowtherm A (or mineral oil) as a high-boiling solvent, round-bottom flask, reflux condenser, heating mantle with temperature control.

    • Procedure: a. Mix aniline (18.6 g, 0.2 mol) and ethyl acetoacetate (26 g, 0.2 mol) and heat at 140-150°C for 1 hour to form the intermediate enamine, distilling off the ethanol and water formed. b. Add the resulting intermediate to a high-boiling solvent like Dowtherm A (200 mL). c. Heat the solution to 250°C and maintain this temperature for 15-20 minutes to effect the cyclization.

    • Workup & Purification: a. Cool the mixture, which should cause the product to precipitate. b. Filter the solid product and wash it with a solvent like benzene or toluene to remove the Dowtherm A. c. The crude product can be recrystallized from ethanol.

Friedländer Synthesis

The Friedländer synthesis is a versatile method that involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester).[6][21]

  • Principle & Causality: This is essentially an acid- or base-catalyzed aldol-type condensation followed by a cyclodehydration.[22][23] The reaction first forms an α,β-unsaturated carbonyl compound via intermolecular condensation, which is then followed by an intramolecular cyclization (condensation between the amino group and the carbonyl) and dehydration to form the quinoline ring.[22] Its operational simplicity and the availability of starting materials make it a widely used method.[21]

  • Reaction Mechanism:

    Caption: Mechanism of the Friedländer Quinoline Synthesis.

  • Detailed Experimental Protocol (Synthesis of 2-Phenylquinoline):

    • Materials & Equipment: 2-Aminobenzaldehyde, acetophenone, ethanol, potassium hydroxide (KOH), round-bottom flask, reflux condenser.

    • Procedure: a. Dissolve 2-aminobenzaldehyde (2.42 g, 0.02 mol) and acetophenone (2.40 g, 0.02 mol) in ethanol (50 mL) in a round-bottom flask. b. Add a solution of potassium hydroxide (1.12 g, 0.02 mol) in a small amount of ethanol. c. Heat the mixture under reflux for 4 hours.

    • Workup & Purification: a. Cool the reaction mixture and pour it into cold water. b. The product will precipitate as a solid. Filter the solid, wash with water, and dry. c. Recrystallize the crude product from ethanol to obtain pure 2-phenylquinoline.

Summary of Classical Methods

Synthesis MethodStarting MaterialsKey Reagents/ConditionsProduct TypeKey Advantages/Disadvantages
Skraup Aniline, GlycerolH₂SO₄, Oxidant (e.g., Nitrobenzene)Unsubstituted/Substituted QuinolinesAdv: Simple starting materials. Disadv: Harsh, violent, low yield.[10][11]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylAcid Catalyst (HCl, ZnCl₂)Substituted QuinolinesAdv: More versatile than Skraup. Disadv: Prone to tar formation.[13][14]
Combes Aniline, β-DiketoneAcid Catalyst (H₂SO₄)2,4-Disubstituted QuinolinesAdv: Good for specific substitution patterns. Disadv: Requires β-diketones.[12][15]
Conrad-Limpach Aniline, β-KetoesterHigh Temperature (~250°C)4-Hydroxyquinolines (4-Quinolones)Adv: Specific synthesis of 4-quinolones. Disadv: Requires very high temperatures.[18][20]
Friedländer o-Aminoaryl Aldehyde/Ketone, Carbonyl with α-CH₂Acid or Base CatalystHighly Substituted QuinolinesAdv: High versatility, milder conditions. Disadv: Requires pre-functionalized anilines.[21][22]

Modern and Green Synthetic Approaches

In response to the drawbacks of classical methods, such as harsh conditions and waste generation, modern synthetic chemistry has focused on developing more efficient and environmentally benign protocols.[8][9]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating.[24]

  • Principle & Causality: Microwaves directly and efficiently heat the reaction mixture through dielectric heating, leading to a rapid increase in temperature.[24] This results in dramatically reduced reaction times (from hours to minutes), often higher product yields, and improved purity.[25][26][27] Polar solvents like DMF or neat reaction conditions are often employed.[24] The Friedländer synthesis, for example, can be achieved in 5 minutes in excellent yield using microwave irradiation with acetic acid as both catalyst and solvent.[28]

  • General Experimental Workflow:

    Experimental_Workflow General Microwave Synthesis Workflow Start Combine Reactants, Catalyst & Solvent in Microwave Vessel Irradiate Seal Vessel & Place in Microwave Reactor Start->Irradiate SetParams Set Parameters: Temp, Time, Power Irradiate->SetParams Cool Cool to Room Temp (Automated) SetParams->Cool Workup Workup: Pour into Water/Ice, Neutralize Cool->Workup Isolate Isolate Product: Filtration or Extraction Workup->Isolate Purify Purify Product: Recrystallization or Chromatography Isolate->Purify End Characterize Final Product (NMR, MS, etc.) Purify->End

    Caption: General workflow for microwave-assisted synthesis.

Nanocatalyzed and Green Chemistry Approaches

The principles of green chemistry aim to reduce waste, use less hazardous substances, and improve energy efficiency.[29]

  • Nanocatalysis: The use of metal-based nanoparticles (e.g., iron, copper, zinc) as catalysts offers high surface area, increased catalytic activity, and the potential for catalyst recovery and reuse.[30][31] These catalysts have been successfully applied to one-pot syntheses of quinolines under milder conditions.[31]

  • Green Solvents and Catalysts: There is a growing trend towards replacing hazardous solvents and strong acids. Methodologies using water or ethanol as solvents, or employing recyclable solid acid catalysts like p-toluenesulfonic acid (p-TSA), are becoming more common.[29][32]

Characterization of Quinoline Derivatives

Once synthesized, the identity and purity of the quinoline derivatives must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise structure, confirming the substitution pattern on the quinoline ring.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition (especially with high-resolution MS).[33]

  • Infrared (IR) and UV-Vis Spectroscopy: IR spectroscopy helps identify key functional groups, while UV-Vis spectroscopy can be used to study the electronic properties of the conjugated quinoline system.[34][35]

  • Chromatography (HPLC, GC-MS): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to assess the purity of the compound and are crucial for quality control in drug development.[36]

Conclusion

The synthesis of quinoline derivatives is a rich and evolving field. While classical methods like the Skraup, Doebner-von Miller, Combes, Conrad-Limpach, and Friedländer syntheses provide the foundational routes to this important heterocyclic core, modern approaches offer significant improvements in efficiency, safety, and environmental impact. The choice of synthetic method depends critically on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. By understanding the principles, mechanisms, and practical protocols outlined in this guide, researchers can more effectively design and execute the synthesis of novel quinoline derivatives for applications in medicine and materials science.

References

Application Notes & Protocols: Investigating the Anticancer Potential of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Quinoline and its derivatives exhibit a vast range of biological activities, with a significant number of compounds demonstrating potent anticancer effects.[2] These compounds can exert their antineoplastic activity through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and interference with key signaling pathways crucial for tumor growth and survival.[1][3] Several quinoline-based drugs have successfully entered clinical use, underscoring the therapeutic promise of this chemical class.[4]

This document provides a comprehensive guide for researchers investigating the anticancer properties of a specific derivative, 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS No. 39932-02-2).[5][6] We will outline a logical, multi-step approach, beginning with foundational in vitro assays to establish cytotoxicity and elucidate the mechanism of action, and culminating in a protocol for in vivo efficacy testing using a human tumor xenograft model. The protocols herein are designed to be self-validating, providing researchers with a robust framework for the preclinical evaluation of this promising compound.

Hypothesized Mechanism of Action

Quinoline derivatives are known to interact with numerous cellular targets.[3] Based on the established activities of structurally related compounds, this compound may exert its anticancer effects by:

  • Inducing Apoptosis: Many quinoline compounds trigger programmed cell death by modulating the expression of key regulatory proteins, such as those in the Bcl-2 family, or by activating the caspase cascade.[4]

  • Inducing Cell Cycle Arrest: Interference with the cell cycle machinery, particularly at the G2/M or G0/G1 checkpoints, is a common mechanism for antiproliferative agents.[1][4] This can be achieved by altering the expression or activity of cyclins and cyclin-dependent kinases (CDKs).

  • Inhibiting Tyrosine Kinases: The quinoline core is present in several approved tyrosine kinase inhibitors (TKIs). These enzymes are often dysregulated in cancer and are critical components of signaling pathways that drive cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3][4]

The following diagram illustrates a potential signaling pathway that could be targeted by a quinoline derivative to induce apoptosis.

Apoptosis_Signaling_Pathway Compound This compound Bax Bax/Bak Activation Compound->Bax Promotes Bcl2 Bcl-2/Bcl-xL Inhibition Compound->Bcl2 Inhibits Mitochondria Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bax->Mitochondria Regulates Bcl2->Mitochondria Regulates Apaf1 Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apaf1 Casp3 Caspase-3 Activation Apaf1->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential mechanism: Induction of intrinsic apoptosis pathway.

Part I: In Vitro Evaluation

The initial phase of investigation involves a series of in vitro assays to determine the compound's biological activity against cancer cells. These assays are crucial for establishing a baseline of efficacy and for beginning to unravel the mechanism of action.[7][8][9]

Cell Viability and Cytotoxicity Profiling (MTT Assay)

Expertise & Experience: The MTT assay is a foundational colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[11][12] The quantity of formazan is directly proportional to the number of viable cells.[11] This assay is a rapid and cost-effective method to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate (24h) Start->Incubate1 Treat Add Compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate (e.g., 48-72h) Treat->Incubate2 AddMTT Add MTT Reagent (0.5 mg/mL) Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (~570 nm) Solubilize->Read End Calculate IC50 Read->End

Caption: Workflow for determining cell viability via MTT assay.

Experimental Protocol: MTT Assay [10]

  • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[12]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[11] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Data Presentation: IC50 Values

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma[Experimental Value]
A549Lung Carcinoma[Experimental Value]
HCT116Colon Carcinoma[Experimental Value]
PC-3Prostate Cancer[Experimental Value]
Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Expertise & Experience: To determine if the observed cytotoxicity is due to apoptosis, Annexin V/Propidium Iodide (PI) dual staining followed by flow cytometry is the gold standard.[13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, can then bind to these exposed residues. PI is a fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[13] This method allows for the clear differentiation between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Apoptosis_Assay_Workflow Start Treat Cells with Compound (IC50) Harvest Harvest Cells (Suspension & Adherent) Start->Harvest Wash Wash with Cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate Incubate (15 min) Room Temp, Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Experimental Protocol: Annexin V/PI Staining [13][14]

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its predetermined IC50 concentration for 24 or 48 hours. Include untreated and vehicle-treated controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach using trypsin-EDTA, then combine with the supernatant containing floating cells to ensure all apoptotic cells are collected.

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes). Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.

Data Presentation: Apoptosis Analysis

Treatment% Viable Cells (Q4)% Early Apoptotic (Q3)% Late Apoptotic/Necrotic (Q2)
Untreated Control[Experimental Value][Experimental Value][Experimental Value]
Vehicle Control[Experimental Value][Experimental Value][Experimental Value]
Compound (IC50)[Experimental Value][Experimental Value][Experimental Value]
Cell Cycle Analysis (Propidium Iodide Staining)

Expertise & Experience: To investigate if the compound's antiproliferative effect is mediated by cell cycle arrest, DNA content is analyzed using flow cytometry. Propidium Iodide (PI) stoichiometrically intercalates with double-stranded DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell.[15] This allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle.[16] Treatment with RNase is critical as PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.[15]

Cell_Cycle_Workflow Start Treat Cells with Compound Harvest Harvest & Wash Cells Start->Harvest Fix Fix in Cold 70% Ethanol (Dropwise) Harvest->Fix IncubateFix Incubate ≥30 min on Ice Fix->IncubateFix Wash Wash with PBS IncubateFix->Wash TreatRNase Treat with RNase A Wash->TreatRNase Stain Stain with Propidium Iodide TreatRNase->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Workflow for cell cycle analysis using PI staining.

Experimental Protocol: Cell Cycle Analysis [15][17]

  • Cell Treatment: Seed approximately 1 x 10^6 cells in a 60 mm dish and treat with the compound at relevant concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

  • Harvesting: Harvest cells, wash once with PBS, and pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[17][18]

  • Incubation: Incubate the fixed cells for at least 30 minutes on ice (or store at -20°C for longer periods).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in a staining solution containing PBS, Propidium Iodide (50 µg/mL), and RNase A (100 µg/mL).[15]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use appropriate software to model the cell cycle phases from the resulting DNA content histogram.

Data Presentation: Cell Cycle Distribution

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control[Experimental Value][Experimental Value][Experimental Value]
Compound (0.5x IC50)[Experimental Value][Experimental Value][Experimental Value]
Compound (1x IC50)[Experimental Value][Experimental Value][Experimental Value]
Compound (2x IC50)[Experimental Value][Experimental Value][Experimental Value]

Part II: In Vivo Evaluation

Positive and compelling in vitro data warrants progression to in vivo models to assess the compound's efficacy and safety in a more complex biological system. The cell line-derived xenograft (CDX) model is a standard and valuable tool for this purpose.[19][20]

Antitumor Efficacy in a Human Tumor Xenograft Model

Expertise & Experience: CDX models involve the subcutaneous implantation of human cancer cell lines into immunodeficient mice (e.g., athymic nude or SCID mice).[19][21] This approach allows the tumor to grow in a living system, providing insights into the compound's bioavailability, tolerability, and ability to inhibit tumor growth in vivo.[20][22] Careful monitoring of tumor volume and animal body weight is essential to evaluate both efficacy and toxicity.[22] The endpoint, Tumor Growth Inhibition (TGI), provides a quantitative measure of the drug's antitumor activity.

Xenograft_Study_Workflow Start Implant Cancer Cells Subcutaneously into Immunodeficient Mice TumorGrowth Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) Start->TumorGrowth Randomize Randomize Mice into Treatment & Control Groups TumorGrowth->Randomize Treat Administer Compound (e.g., i.p., oral) and Vehicle Control Daily Randomize->Treat Monitor Measure Tumor Volume & Body Weight (2-3 times/week) Treat->Monitor Endpoint Continue until Endpoint (e.g., 21-28 days or tumor size limit) Monitor->Endpoint Analyze Sacrifice Mice, Excise Tumors, Calculate Tumor Growth Inhibition Endpoint->Analyze

Caption: Workflow for an in vivo anticancer efficacy study.

Experimental Protocol: Subcutaneous Xenograft Model [19][22]

  • Cell Preparation: Culture the selected cancer cell line (e.g., HCT116) and harvest cells during the logarithmic growth phase. Resuspend cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor establishment.

  • Implantation: Subcutaneously inject approximately 2-5 x 10^6 cells in a volume of 100-200 µL into the flank of 6-8 week old immunodeficient mice.

  • Tumor Growth and Randomization: Monitor mice for tumor formation. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group). Tumor volume is calculated using the formula: (Length x Width²) / 2.[22]

  • Treatment Administration: Prepare the compound in a suitable vehicle (e.g., DMSO/saline). Administer the compound to the treatment group via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) at one or more dose levels. The control group receives the vehicle only. Treatment is typically administered daily or on another optimized schedule for 2-4 weeks.

  • Monitoring: Measure tumor dimensions with calipers and record animal body weights 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Study Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

  • Data Analysis: Euthanize the mice, and excise and weigh the tumors. Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.

Data Presentation: In Vivo Efficacy

GroupDose & ScheduleMean Tumor Volume at Day 0 (mm³)Mean Tumor Volume at Endpoint (mm³)% TGIMean Change in Body Weight (%)
Vehicle ControlVehicle, q.d.[Value][Value]N/A[Value]
CompoundX mg/kg, q.d.[Value][Value][Value][Value]
CompoundY mg/kg, q.d.[Value][Value][Value][Value]

References

Application Notes & Protocols: A Guide to Antimicrobial Screening Assays for Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of Quinolines in Antimicrobial Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Historically, quinoline derivatives, such as quinine, were pivotal in combating malaria. The evolution of this class led to the development of quinolone antibiotics, which have become essential tools in treating a wide range of bacterial infections.[1][2] These synthetic compounds typically exert their bactericidal effect by interfering with bacterial DNA replication.[3] They target and inhibit two essential type II topoisomerase enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA unwinding and duplication.[4][5] By stabilizing the enzyme-DNA complex after the DNA has been cleaved, quinolones prevent the re-ligation of the DNA strands, leading to double-strand breaks and subsequent cell death.[6][7]

As antimicrobial resistance continues to threaten the efficacy of existing drugs, the need for novel agents is urgent.[5][6] The quinoline nucleus remains a fertile ground for the design of new antimicrobial compounds with the potential for broad-spectrum activity or targeted efficacy against multidrug-resistant pathogens.[2][8][9] This guide provides a comprehensive overview and detailed protocols for the initial in vitro screening of novel quinoline derivatives, establishing a foundational workflow from qualitative primary screening to quantitative determination of antimicrobial potency and activity type.

The Antimicrobial Screening Cascade: A Strategic Workflow

A systematic approach is essential when screening a library of novel compounds. The workflow should efficiently identify promising candidates while providing robust, reproducible data. This process logically progresses from a broad qualitative assessment to a detailed quantitative characterization.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Activity Characterization A Large Library of Novel Quinoline Compounds B Agar Diffusion Assays (Disk or Well) A->B Qualitative Assessment C Broth Microdilution Assay B->C Active Compounds Progress D Determine Minimum Inhibitory Concentration (MIC) C->D Quantitative Data E Minimum Bactericidal Concentration (MBC) Assay D->E Characterize Activity F Time-Kill Kinetic Assay D->F Characterize Activity G Bactericidal vs. Bacteriostatic Determination E->G F->G

Caption: A logical workflow for screening novel antimicrobial compounds.

Part 1: Primary Screening - Agar Diffusion Assays

Agar-based diffusion methods are ideal for initial, high-throughput screening to quickly identify which novel quinoline derivatives possess any antimicrobial activity. The principle is straightforward: the test compound diffuses from a point source into an agar medium uniformly inoculated with a test microorganism, creating a concentration gradient.[10] If the organism is susceptible, a clear "zone of inhibition" will appear where growth is prevented.[11][12]

Protocol 1: Agar Disk Diffusion (Kirby-Bauer Method Adaptation)

This method is harmonized from standards used for clinical antibiotic testing and adapted for screening novel compounds.[10]

Causality Behind Choices:

  • Mueller-Hinton Agar (MHA): MHA is the gold standard medium because it has good batch-to-batch reproducibility, is low in sulfonamide inhibitors, and supports the growth of most common pathogens.[11] Its agar concentration allows for optimal diffusion of antimicrobial compounds.

  • 0.5 McFarland Standard: Standardizing the inoculum to a turbidity of 0.5 McFarland ensures a reproducible bacterial density (approx. 1.5 x 10⁸ CFU/mL).[11] An inoculum that is too light or too heavy will lead to erroneously large or small inhibition zones, respectively.

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve the novel quinoline compounds in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).[13]

    • Aseptically impregnate sterile paper disks (6 mm diameter) with a known volume (e.g., 20 µL) of the compound solution.[11]

    • Allow the disks to dry completely in a biological safety cabinet.

    • Prepare a solvent control disk using only DMSO to ensure the solvent has no intrinsic antimicrobial activity.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline (0.85%) to create a homogeneous suspension.[11]

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer.[14]

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum, removing excess liquid by pressing it against the inside of the tube.[11]

    • Swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[10]

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application and Incubation:

    • Using sterile forceps, place the prepared compound disks and the solvent control disk onto the inoculated MHA plate, pressing gently to ensure full contact with the agar.

    • Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.[15]

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of inhibition in millimeters (mm), including the disk diameter.[11]

    • A zone of inhibition around the compound disk (and no zone around the solvent control) indicates antimicrobial activity. The larger the zone, the more potent the compound may be at that concentration.

Part 2: Quantitative Analysis - Broth Microdilution for MIC

Once active compounds are identified, the next step is to quantify their potency by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[14][15] The broth microdilution method is the international standard for this determination.[16]

Protocol 2: Broth Microdilution Assay

This protocol is harmonized from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[15][16]

Causality Behind Choices:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain antimicrobials. Using CAMHB ensures that results are standardized and comparable across different studies.

  • 96-Well Plate Format: This format allows for efficient testing of multiple compounds and concentrations simultaneously and requires smaller volumes of reagents.

  • Final Inoculum Concentration: A final concentration of ~5 x 10⁵ CFU/mL is critical. Higher concentrations can lead to falsely elevated MIC values.

G cluster_plate 96-Well Plate Serial Dilution cluster_steps Workflow Steps C1 Col 1 200µL Drug (2x Conc) C2 Col 2 C1->C2 100µL Transfer C3 Col 3 C2->C3 100µL Transfer C4 ... C3->C4 ... C10 Col 10 C4->C10 100µL Transfer C11 Growth Control C12 Sterility Control A 1. Add 100µL CAMHB to Cols 2-12 B 2. Add 200µL Drug (2x) to Col 1 C 3. Perform 2-fold serial dilution from Col 1 to Col 10 D 4. Discard 100µL from Col 10 E 5. Add 100µL bacterial inoculum to Cols 1-11 F 6. Incubate, then read results

Caption: Workflow for a 2-fold serial dilution in a 96-well plate.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the quinoline derivative in DMSO at a concentration that is at least 100x the highest desired final concentration.

    • Prepare the bacterial inoculum and standardize to 0.5 McFarland as described in Protocol 1. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells (this usually requires a 1:100 or 1:200 dilution of the standardized suspension).[14]

  • Plate Setup (Serial Dilution):

    • Add 100 µL of CAMHB to wells in columns 2 through 12 of a 96-well microtiter plate.

    • Prepare a working solution of the quinoline compound in CAMHB at twice the highest desired final concentration. Add 200 µL of this solution to the wells in column 1.[15]

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

    • Continue this process from column 2 to column 10. After mixing in column 10, discard the final 100 µL.[15]

    • This leaves columns 1-10 with 100 µL of serially diluted compound. Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well in columns 1 through 11. Do not add inoculum to column 12.

    • The final volume in wells 1-11 is now 200 µL, and the compound concentrations have been diluted by half to their final test concentrations.[15]

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[15]

  • Reading and Interpreting Results:

    • After incubation, check the control wells. The sterility control (column 12) should be clear. The growth control (column 11) should be turbid.

    • Visually inspect the test wells (columns 1-10) for turbidity (bacterial growth). The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth.[15]

Data Presentation: MIC Values

Summarize MIC data in a clear, tabular format.

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)VRE (ATCC 700802)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Quino-A 48322
Quino-B 12161
Quino-C >64>64>64>64
Ciprofloxacin 0.250.0150.51
Reference: Data is illustrative. VRE: Vancomycin-Resistant Enterococcus.
Part 3: Differentiating Bactericidal vs. Bacteriostatic Activity

The MIC value reveals the concentration needed to inhibit growth but does not distinguish between agents that kill bacteria (bactericidal) and those that merely prevent them from multiplying (bacteriostatic).[13][14] This distinction is clinically important, especially for treating severe infections in immunocompromised patients.[14]

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is a direct extension of the MIC test and determines the lowest compound concentration that results in a ≥99.9% reduction of the initial bacterial inoculum.[14]

Step-by-Step Methodology:

  • Perform MIC Assay: First, determine the MIC of the compound as described in Protocol 2.

  • Subculture: From each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plate Aliquots: Spot the 10 µL aliquot onto a fresh MHA plate (without any compound).

  • Incubate: Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • Determine MBC: After incubation, count the number of colonies that grew from each spot. The MBC is the lowest concentration from the MIC plate that yields a ≥99.9% reduction in CFU/mL compared to the starting inoculum count.

Interpreting the MBC/MIC Ratio:

The relationship between the MBC and MIC is used to classify the agent's activity.[14]

MBC/MIC RatioInterpretation
≤ 4 Bactericidal
> 4 Bacteriostatic
Reference: This classification is a widely accepted convention in microbiology.[17]
Protocol 4: Time-Kill Kinetic Assay

This dynamic assay provides a more detailed picture of antimicrobial activity by measuring the rate of bacterial killing over time at different compound concentrations.[14][18]

Step-by-Step Methodology:

  • Setup: Prepare flasks containing a standardized bacterial inoculum (~5 x 10⁵ CFU/mL) in CAMHB.

  • Add Compound: Add the novel quinoline compound to different flasks at concentrations relative to its predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control flask with no compound.

  • Incubate and Sample: Incubate all flasks in a shaking incubator at 37°C. At various time points (e.g., 0, 2, 4, 8, 24 hours), draw a small aliquot from each flask.

  • Quantify Viable Cells: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA to determine the number of viable bacteria (CFU/mL).

  • Plot Data: Plot the log₁₀(CFU/mL) versus time for each concentration.

Interpreting Time-Kill Curves:

G Interpreting Time-Kill Curves x_axis_start x_axis_end x_axis_start->x_axis_end Time (hours) y_axis_start y_axis_end y_axis_start->y_axis_end log(CFU/mL) gc0 gc1 gc0->gc1  Growth Control gc2 gc1->gc2  Growth Control gc3 gc2->gc3  Growth Control bs0 bs1 bs0->bs1  Bacteriostatic bs2 bs1->bs2  Bacteriostatic bs3 bs2->bs3  Bacteriostatic bc0 bc1 bc0->bc1  Bactericidal bc2 bc1->bc2  Bactericidal bc3 bc2->bc3  Bactericidal kill_line_start kill_line_end kill_line_start->kill_line_end ≥3-log reduction (99.9% kill)  

Caption: Example time-kill curves illustrating different activity types.

  • Bactericidal Activity: Defined as a ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the initial inoculum.[18]

  • Bacteriostatic Activity: Bacterial count remains relatively stable, similar to the initial inoculum, preventing growth but not causing significant killing.[18]

Part 4: The Cornerstone of Reliability - Quality Control

To ensure that assay results are accurate and reproducible, a robust quality control (QC) program is non-negotiable. This involves the routine testing of standard, well-characterized bacterial strains with known antimicrobial susceptibility profiles.[19][20] If the results for the QC strain fall outside the established acceptable range, patient or experimental results cannot be considered valid.[19]

The Role of QC Strains: QC strains, often obtained from the American Type Culture Collection (ATCC), are used to verify:

  • The potency of the antimicrobial agents being tested.

  • The integrity of the culture media and reagents.

  • The precision and accuracy of the laboratory's testing procedure.[20]

Commonly Used QC Strains and Expected Ranges:

The following table lists common QC strains recommended by CLSI for susceptibility testing.[20][21]

QC StrainOrganism TypeTypical UseCiprofloxacin Expected MIC Range (µg/mL)
Escherichia coli ATCC 25922Gram-negativeGeneral QC for Enterobacteriaceae0.004 - 0.016
Staphylococcus aureus ATCC 29213Gram-positiveGeneral QC for Staphylococci0.12 - 0.5
Pseudomonas aeruginosa ATCC 27853Gram-negativeNon-Enterobacteriaceae QC0.25 - 1
Enterococcus faecalis ATCC 29212Gram-positiveGeneral QC for Enterococci0.25 - 2
Reference: MIC ranges are based on CLSI M100 standards. These ranges are subject to periodic revision by CLSI.
Part 5: Field-Proven Insights & Troubleshooting

Challenge 1: Poor Compound Solubility Novel quinoline derivatives are often hydrophobic and may precipitate in aqueous broth.[13]

  • Solution: DMSO is the recommended solvent for initial stock solutions.[13][15] It is critical to ensure the final concentration of DMSO in the assay wells does not exceed 1%, as higher concentrations can be toxic to the microorganisms and confound the results.[15]

Challenge 2: Interpreting Atypical MIC Results

  • Skipped Wells: This occurs when a well with a higher compound concentration shows growth, while a lower concentration inhibits it. This is almost always due to technical error, such as a pipetting mistake or cross-contamination, and necessitates repeating the assay.[13]

  • Trailing Endpoints: Some compound-organism combinations may not show an abrupt cutoff from growth to no growth, but rather a gradual fading of turbidity over several wells. This can be due to the compound being bacteriostatic or issues with its stability. In these cases, the endpoint should be recorded as the lowest concentration that causes a significant, visually apparent reduction in growth compared to the control.

Challenge 3: Low MIC but High MBC A compound with a low MIC but a very high MBC (resulting in an MBC/MIC ratio >4) is indicative of bacteriostatic activity.[13] It effectively inhibits growth at low concentrations but does not kill the bacteria. While bactericidal agents are often preferred, potent bacteriostatic agents are still valuable and clinically effective for many types of infections.[22]

Conclusion

The systematic screening of novel quinoline compounds using the assays described in this guide provides a robust framework for early-stage antimicrobial drug discovery. By progressing from broad qualitative screening to precise quantitative MIC determination and finally to the characterization of bactericidal or bacteriostatic activity, researchers can efficiently identify and prioritize promising lead candidates. Adherence to standardized protocols, meticulous technique, and a comprehensive quality control program are paramount to generating reliable and reproducible data that will guide the subsequent stages of drug development.

References

Application Notes and Protocols: 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile as a Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for the study and application of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile and its derivatives as potent inhibitors of viral reverse transcriptase (RT). This document details the synthesis of the parent compound, elucidates its mechanism of action as a non-nucleoside reverse transcriptase inhibitor (NNRTI), and provides detailed, field-proven protocols for its evaluation. The protocols cover in vitro enzymatic assays, cell-based antiviral efficacy studies, and cytotoxicity assessments, forming a self-validating system for the comprehensive characterization of this class of compounds. This guide is intended to empower researchers in the fields of virology, medicinal chemistry, and drug development to effectively explore the therapeutic potential of quinolone-based RT inhibitors.

Introduction: The Quinoline Scaffold in Antiviral Research

The quinoline structural motif is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] In the realm of antiviral research, certain quinoline derivatives have emerged as promising inhibitors of key viral enzymes.[3] This guide focuses on this compound, a compound belonging to a class of quinolones that have shown potential as inhibitors of reverse transcriptase, a critical enzyme for the replication of retroviruses such as the Human Immunodeficiency Virus (HIV).[3]

HIV replication is dependent on the conversion of its RNA genome into double-stranded DNA by reverse transcriptase, making this enzyme a prime target for antiretroviral therapy.[4][5] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the RT enzyme, inducing a conformational change that disrupts its catalytic activity.[3][4][5] This document will explore the potential of this compound and its analogs as NNRTIs.

Synthesis of this compound

The synthesis of the 6-chloro-4-oxo-1,4-dihydroquinoline core is classically achieved through the Gould-Jacobs reaction. This methodology involves the condensation of an appropriately substituted aniline with a malonic acid derivative, followed by a thermal cyclization. The following protocol outlines a plausible and robust synthetic route to the target compound based on established chemical principles.[6]

Synthetic Workflow

Synthesis_Workflow A 4-Chloroaniline C Condensation Intermediate A->C Heat B Diethyl (ethoxymethylene)malononitrile B->C D Thermal Cyclization C->D High-boiling solvent (e.g., Dowtherm A) E This compound D->E

Caption: Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

Step 1: Condensation of 4-Chloroaniline with Diethyl (ethoxymethylene)malononitrile

  • In a round-bottom flask, combine 4-chloroaniline (1 equivalent) and diethyl (ethoxymethylene)malononitrile (1.1 equivalents).

  • Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

  • Upon completion, the reaction mixture is cooled to room temperature, yielding the crude condensation intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent such as Dowtherm A to approximately 250°C.

  • Slowly and carefully add the crude intermediate from Step 1 to the hot solvent.

  • Maintain the reaction at reflux for 30-60 minutes to facilitate the cyclization.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. The product will precipitate out of the solvent.

  • Collect the solid product by filtration and wash it with a non-polar solvent (e.g., hexane or petroleum ether) to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

Mechanism of Action as a Reverse Transcriptase Inhibitor

This compound is hypothesized to function as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the polymerase active site.[4]

Allosteric Inhibition Pathway

NNRTI_Mechanism RT HIV-1 Reverse Transcriptase (p66/p51) p66 subunit p51 subunit Pocket NNRTI Binding Pocket RT:p66->Pocket ActiveSite Polymerase Active Site RT:p66->ActiveSite NNRTI This compound NNRTI->Pocket Binds to ConformationalChange Conformational Change (Loss of Flexibility) Pocket->ConformationalChange Induces Inhibition Inhibition of DNA Synthesis ActiveSite->Inhibition Leads to ConformationalChange->ActiveSite Alters

References

Application Note: A Multi-Assay Approach for Evaluating the In Vitro Cytotoxicity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline and its derivatives are a prominent class of heterocyclic compounds with extensive applications in medicinal chemistry, notably as anticancer agents.[1][2][3] A critical step in the preclinical development of these compounds is the thorough evaluation of their cytotoxic profiles. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to assess the cytotoxicity of quinoline compounds using a multi-assay, cell-based approach. We detail optimized protocols for measuring metabolic activity (MTT assay), membrane integrity (LDH assay), and the apoptotic pathway (Annexin V/PI staining), explaining the scientific rationale behind each experimental choice to ensure a robust and holistic cytotoxicity assessment.

Introduction: The Rationale for Quinoline Cytotoxicity Testing

The quinoline scaffold is a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents.[4] Many quinoline derivatives exert their anticancer effects by inducing cell death through mechanisms such as DNA intercalation, apoptosis, and the inhibition of crucial enzymes like topoisomerases and kinases.[2][3][4] However, the same properties that make them potent therapeutics can also lead to off-target toxicity.[5]

Therefore, a precise understanding of a compound's cytotoxic potential is essential. This involves not only determining the concentration at which it kills cells (e.g., the IC50 value) but also elucidating the mechanism of cell death—whether it be through controlled, programmed apoptosis or uncontrolled necrosis. This multi-faceted approach provides a more complete picture of a compound's biological activity and is crucial for lead optimization and safety assessment.

Foundational Considerations: Cell Line Selection and Safety

Strategic Selection of Cell Lines

The choice of cell line is a critical parameter that dictates the relevance of the cytotoxicity data. The selection should be guided by the therapeutic goal of the quinoline compound being tested.[6]

  • Cancer Cell Lines: For anticancer drug development, cancer cell lines are predominantly used because they are well-characterized, easy to culture, and can model the disease state.[7] The choice should align with the intended cancer target (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer).[2][6]

  • Normal (Non-Cancerous) Cell Lines: To assess general toxicity and selectivity, it is crucial to test the compound on a non-cancerous cell line in parallel.[6] Human fibroblast lines (e.g., WI-38) or specialized primary cells can provide valuable data on the compound's therapeutic window—the concentration range where it is toxic to cancer cells but not to normal cells.[8]

  • Relevance to Administration Route: For compounds intended for oral administration, cell lines that model the gastrointestinal tract, such as Caco-2, are highly relevant.[6][9]

Safety and Handling of Quinoline Compounds

Quinoline and its derivatives must be handled with care, as they can be toxic, irritant, and potentially mutagenic.[10][11] Adherence to strict safety protocols is mandatory.

  • Engineering Controls: Always handle solid quinoline compounds and concentrated stock solutions within a certified chemical fume hood to prevent inhalation of powders or vapors.[10][12]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense.[10] This includes a lab coat, chemical splash goggles, and nitrile or neoprene gloves.[12] Inspect gloves for any signs of degradation before use.

  • Waste Disposal: All contaminated materials, including pipette tips, plates, and gloves, as well as liquid waste, must be collected in clearly labeled hazardous waste containers for proper disposal according to institutional guidelines.[10]

Experimental Workflow for Cytotoxicity Assessment

A robust assessment of cytotoxicity should not rely on a single assay. We advocate for a tiered approach that interrogates different aspects of cell health: metabolic activity, membrane integrity, and the specific mode of cell death.

G cluster_0 Phase 1: Initial Screening & Viability cluster_1 Phase 2: Mechanistic Insight MTT MTT Assay (Metabolic Activity) IC50 Calculate IC50 Value MTT->IC50 LDH LDH Assay (Membrane Integrity) LDH->IC50 Apoptosis Annexin V / PI Staining (Apoptosis vs. Necrosis) IC50->Apoptosis Select concentrations around IC50 Flow Flow Cytometry Analysis Apoptosis->Flow start Prepare Quinoline Compound Stock Solutions culture Seed Cells in Microplates start->culture treat Treat Cells with Serial Dilutions culture->treat treat->MTT treat->LDH treat->Apoptosis

Caption: General experimental workflow for quinoline cytotoxicity testing.

Protocol 1: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13][14] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.[16]

Step-by-Step Methodology
  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (see Table 1) in 100 µL of complete culture medium. Incubate overnight (or until ~70-80% confluency) at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation & Treatment:

    • Prepare a 2X working stock of your quinoline compounds by diluting a high-concentration DMSO stock in serum-free culture medium. Perform a serial dilution to create a range of concentrations.

    • Include a "vehicle control" (medium with the same final concentration of DMSO used for the compounds) and a "no-treatment control" (medium only).[1]

    • Carefully remove the old medium from the cells and add 100 µL of the compound dilutions (or controls) to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Add 100 µL of Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[13]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[15] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[13][15]

Data Analysis

Calculate the percentage of cell viability for each treatment concentration using the following formula:

% Cell Viability = [(AbsTreated - AbsBlank) / (AbsVehicle Control - AbsBlank)] x 100

Where Abs is the absorbance reading. Plot % Cell Viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.[17][18]

Protocol 2: LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the activity of LDH released from cells with damaged plasma membranes.[19][20] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon cell lysis, making it an excellent marker for necrosis or late-stage apoptosis.[19] This assay is complementary to the MTT assay, as it directly measures cell death rather than metabolic activity.

G cluster_mtt MTT Assay Principle cluster_ldh LDH Assay Principle LiveCellMTT Viable Cell (Intact Mitochondria) Formazan Formazan (Purple) LiveCellMTT->Formazan  Mitochondrial  Dehydrogenase MTT MTT (Yellow) MTT->LiveCellMTT DeadCell Dead/Lysed Cell (Compromised Membrane) LDH_out LDH (released) DeadCell->LDH_out Membrane Rupture LDH_in LDH (intracellular) LDH_in->DeadCell G node_healthy Healthy Cell Annexin V: Negative PI: Negative node_early Early Apoptotic Cell Annexin V: Positive PI: Negative node_healthy->node_early PS Translocation node_late Late Apoptotic / Necrotic Cell Annexin V: Positive PI: Positive node_early->node_late Membrane Permeabilization

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Gould-Jacobs Reaction for Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis of quinolones and their derivatives. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your experimental outcomes.

The Gould-Jacobs reaction, first reported in 1939, is a cornerstone in synthetic organic chemistry for preparing quinolines, particularly 4-hydroxyquinoline derivatives.[1][2][3] Its significance is underscored by the prevalence of the quinolone scaffold in a vast array of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[1][2][4] The reaction typically proceeds in a multi-step sequence: an initial condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature intramolecular cyclization.[2][5] Subsequent hydrolysis and decarboxylation yield the desired 4-quinolinone core.[1][6]

While fundamentally robust, the Gould-Jacobs reaction is notorious for its harsh conditions, particularly the high temperatures required for the cyclization step, which can often lead to challenges in yield and purity.[6][7] This guide will address these common issues with scientifically grounded explanations and practical, field-proven solutions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Quinolone Product

Q: My Gould-Jacobs reaction is resulting in a very low yield, or I'm not isolating any of the expected product. What are the likely causes and how can I troubleshoot this?

A: Low or no product yield is one of the most common frustrations with this reaction. The root cause can typically be traced to one of the two primary stages: the initial condensation or the subsequent thermal cyclization.

Potential Causes & Solutions:

  • Incomplete Initial Condensation: The reaction between the aniline and diethyl ethoxymethylenemalonate (DEEM) to form the anilidomethylenemalonate intermediate is the foundation of the entire synthesis. If this step is inefficient, the final yield will be inherently low.

    • Troubleshooting:

      • Reaction Conditions: For the condensation step, a temperature range of 100-130°C for 1-2 hours is a standard starting point.[2] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to confirm the consumption of the aniline starting material.[8]

      • Reagent Stoichiometry: Using a slight excess of DEEM (1.0-1.2 equivalents) can help drive the condensation to completion.[2] In some protocols, an even larger excess of DEEM is used, effectively making it both a reagent and a solvent.[7]

      • Removal of Ethanol: The condensation reaction produces ethanol as a byproduct.[9] Removing it under reduced pressure can help shift the equilibrium towards the product.[2][9]

  • Inefficient Thermal Cyclization: This is the most critical and often challenging step of the Gould-Jacobs reaction. The high temperatures required (typically >250°C) are necessary to overcome the activation energy for the 6-electron electrocyclization.[1][2]

    • Troubleshooting:

      • Insufficient Temperature: The cyclization requires significant thermal energy.[6] If the temperature is too low, the reaction will be sluggish or may not proceed at all.[10] Traditional methods often employ high-boiling inert solvents like diphenyl ether or Dowtherm A to reach the necessary temperatures of 250-260°C.[1][11]

      • Product Degradation at High Temperatures: While high temperatures are necessary, prolonged exposure can lead to product decomposition and the formation of tarry side products.[6][7][12] It is a delicate balance. Careful optimization of both temperature and reaction time is essential to maximize yield and minimize degradation.[7]

      • Modern Heating Techniques: Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating.[7][13] Microwave irradiation allows for rapid and uniform heating, often leading to significantly shorter reaction times and improved yields.[2][7] It also allows for precise temperature control, which is critical for optimization.[1][7]

  • Substrate Reactivity: The electronic properties of the aniline substrate play a significant role. The Gould-Jacobs reaction is most effective for anilines with electron-donating groups, particularly at the meta-position.[2][5] Electron-withdrawing groups can deactivate the aromatic ring, making the electrophilic cyclization step more difficult.[10]

Issue 2: Formation of Side Products and Impurities

Q: My final product is contaminated with significant side products, making purification difficult. What are the common side reactions and how can I minimize them?

A: The formation of side products is often a consequence of the harsh reaction conditions.

Potential Causes & Solutions:

  • Intermolecular Reactions: At high concentrations and temperatures, intermolecular side reactions can compete with the desired intramolecular cyclization, leading to polymeric materials.

    • Troubleshooting:

      • High-Dilution Conditions: Performing the cyclization in a high-boiling solvent not only helps to achieve the required temperature but also maintains the intermediate at a low concentration, favoring the intramolecular pathway.[1]

  • Incomplete Hydrolysis or Decarboxylation: The final steps of the synthesis, saponification of the ester and subsequent decarboxylation, can also be sources of impurities if not driven to completion.[5][6]

    • Troubleshooting:

      • Hydrolysis: Ensure complete saponification by using a sufficient excess of base (e.g., 10% aqueous NaOH) and adequate heating (reflux for 1-2 hours).[2] Monitor by TLC until the ester starting material is fully consumed.

      • Decarboxylation: This step requires heating the carboxylic acid intermediate above its melting point (typically 200-250°C) until the evolution of CO2 ceases.[2] Incomplete decarboxylation will leave the carboxylic acid as an impurity.

  • Regioselectivity Issues with Substituted Anilines: When using asymmetrically substituted anilines, cyclization can occur at either of the two ortho positions, potentially leading to a mixture of regioisomers.[6]

    • Troubleshooting:

      • Steric and Electronic Control: The regioselectivity is governed by both steric hindrance and the electronic nature of the substituents on the aniline ring.[6] Careful consideration of the aniline substrate is necessary. In some cases, separation of the isomers by chromatography or recrystallization may be required.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for both conventional and microwave-assisted Gould-Jacobs synthesis.

Protocol 1: Classical Thermal Synthesis of 4-Hydroxyquinolines

This protocol is a robust, traditional method utilizing a high-boiling solvent for the cyclization step.

Step 1: Condensation

  • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[2]

  • Heat the mixture at 100-130°C for 1-2 hours. Monitor the reaction by TLC to ensure the formation of the anilidomethylenemalonate intermediate.[2]

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.[2]

Step 2: Thermal Cyclization

  • Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).[2]

  • Heat the solution to a vigorous reflux (around 250°C) for 30-60 minutes in a flask equipped with a reflux condenser.[2]

  • Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.[2]

  • Add a non-polar solvent like cyclohexane to aid in precipitation and filter the solid. Wash the collected solid thoroughly with the non-polar solvent to remove the high-boiling solvent and then dry under vacuum.[1]

Step 3: Saponification

  • Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% (w/v) aqueous solution of sodium hydroxide.[2]

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).[2]

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.[2]

  • Collect the solid by filtration, wash with cold water, and dry.[2]

Step 4: Decarboxylation

  • Place the dried quinoline-3-carboxylic acid in a suitable flask.

  • Heat the solid above its melting point (typically 200-250°C) until the evolution of carbon dioxide ceases.[2]

  • The resulting crude 4-hydroxyquinoline can be purified by recrystallization from a suitable solvent like ethanol or water.[2]

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This modern approach offers significant advantages in terms of reaction time and often provides higher yields.

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (e.g., 2-5 mL) with a magnetic stir bar

  • Microwave synthesis system

Procedure:

  • In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol). The excess DEEM acts as both a reagent and a solvent.[7]

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to the desired temperature and hold for the specified time (see Table 1 for optimization examples).

  • After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.[2]

  • Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[7]

  • Dry the resulting solid under vacuum.[2]

Data Presentation

Table 1: Comparison of Microwave Conditions for the Reaction of Aniline and DEEM
EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
125010101
2300102437
3250301012
4300302428
530052047

Data sourced from a Biotage application note.[7]

Analysis of Microwave Conditions:

  • At 250°C, the conversion to the cyclized product is low, even with extended reaction times (Entries 1 and 3).[7]

  • Increasing the temperature to 300°C significantly boosts the yield (Entry 2).[7]

  • However, prolonged heating at 300°C leads to a decrease in yield, likely due to product degradation (Entry 4).[7]

  • An optimal condition was identified as 300°C for 5 minutes, which provided the highest isolated yield of 47% (Entry 5).[2] This highlights the critical need for careful optimization of both temperature and time to maximize yield and minimize decomposition.[7]

Visualizations

Gould-Jacobs Reaction Mechanism

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Condensation_Product Anilidomethylenemalonate Intermediate Aniline->Condensation_Product Condensation (100-130°C) DEEM Diethyl Ethoxymethylenemalonate DEEM->Condensation_Product Cyclized_Ester 4-Hydroxy-3-carboethoxyquinoline Condensation_Product->Cyclized_Ester Thermal Cyclization (>250°C) Carboxylic_Acid Quinoline-3-carboxylic Acid Cyclized_Ester->Carboxylic_Acid Saponification (NaOH, Reflux) Final_Product 4-Hydroxyquinoline Carboxylic_Acid->Final_Product Decarboxylation (Heat)

Caption: The Gould-Jacobs reaction pathway from reactants to the final 4-hydroxyquinoline product.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Condensation Check Condensation Step Start->Check_Condensation Check_Cyclization Check Cyclization Step Start->Check_Cyclization Check_Condensation->Check_Cyclization Complete Optimize_Condensation Optimize Condensation: - Increase Temp/Time - Use excess DEEM - Remove EtOH Check_Condensation->Optimize_Condensation Incomplete? Optimize_Cyclization Optimize Cyclization: - Increase Temp - Use High-Boiling Solvent - Consider Microwave Check_Cyclization->Optimize_Cyclization Inefficient? Check_Substrate Evaluate Substrate Reactivity Check_Cyclization->Check_Substrate Efficient Optimize_Condensation->Check_Cyclization Optimize_Cyclization->Check_Substrate Final_Purification Review Purification and Final Steps Check_Substrate->Final_Purification Success Improved Yield Final_Purification->Success

Caption: A generalized workflow for addressing low yields in the Gould-Jacobs reaction.

References

Technical Support Center: Synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. This key intermediate is crucial in the development of various pharmaceutical agents. However, its synthesis is not without challenges, and controlling the impurity profile is paramount for successful downstream applications. This document provides in-depth, field-proven insights into the common impurities encountered, their mechanistic origins, and robust troubleshooting strategies to ensure the highest quality of your target compound.

Overview of the Primary Synthetic Pathway

The most prevalent and industrially relevant method for synthesizing the quinolone core of this molecule is a variation of the Gould-Jacobs reaction.[1][2] This pathway involves two critical transformations: the condensation of a substituted aniline with a cyanoacetate derivative, followed by a high-temperature thermal cyclization. Understanding this pathway is the first step in diagnosing and preventing impurity formation.

The general sequence is as follows:

  • Condensation: 4-Chloroaniline is reacted with an activated acrylate, typically ethyl 2-cyano-3-ethoxyacrylate (or formed in situ from ethyl cyanoacetate and triethyl orthoformate), to form an enamine intermediate.

  • Thermal Cyclization: The enamine intermediate undergoes an intramolecular cyclization at high temperatures (often >250 °C) in a high-boiling solvent like Dowtherm A or diphenyl ether to form the desired quinolone ring system.[3]

Synthesis_Pathway cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product SM1 4-Chloroaniline STEP1 Step 1: Condensation (Ethanol, Reflux) SM1->STEP1 SM2 Ethyl 2-cyano-3-ethoxyacrylate SM2->STEP1 INT Intermediate: N-(4-chlorophenyl)-2-cyano-3-ethoxyacrylamide STEP2 Step 2: Thermal Cyclization (High Temperature, e.g., 250°C) INT->STEP2 STEP1->INT Formation of Enamine Intermediate FP This compound STEP2->FP Intramolecular Ring Closure

Caption: General synthetic workflow for this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, framed in a practical question-and-answer format.

Q1: My final product has a significant impurity with a mass of +19 amu compared to the target molecule. What is it and how do I prevent it?

Answer: This is almost certainly Impurity B: 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (--INVALID-LINK--), resulting from the hydrolysis of the C3-nitrile group.

  • Causality: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, particularly in the presence of water at the high temperatures required for cyclization.[4][5][6] Even trace amounts of water in the reaction solvent or starting materials can lead to the formation of this impurity. The mechanism proceeds through an amide intermediate which is then further hydrolyzed to the carboxylic acid.[5]

  • Prevention & Mitigation:

    • Rigorous Anhydrous Conditions: Ensure all solvents (e.g., Dowtherm A) and glassware are thoroughly dried before use. Use freshly distilled or anhydrous grade solvents.

    • Inert Atmosphere: Conduct the high-temperature cyclization under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture ingress.

    • Purification: This acidic impurity can be effectively removed using an acid-base extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate solution. The carboxylic acid will be deprotonated and extracted into the aqueous layer, while the desired nitrile product remains in the organic phase.[7]

Q2: TLC and HPLC analysis show an impurity that is less polar than my product and is UV active. The reaction also seems to have low conversion. What could this be?

Answer: This is likely Impurity A: N-(4-chlorophenyl)-2-cyano-3-ethoxyacrylamide , the uncyclized enamine intermediate.

  • Causality: The thermal cyclization step is the most energy-intensive part of the synthesis and requires a specific temperature threshold to proceed efficiently.[3] If the reaction temperature is too low or the reaction time is insufficient, this intermediate will not cyclize and will remain as a major impurity.

  • Prevention & Mitigation:

    • Temperature Control: Ensure the reaction mixture reaches and maintains the optimal cyclization temperature (typically 250-260 °C). Use a high-temperature thermometer and ensure even heating of the reaction vessel.

    • Reaction Time: Monitor the reaction progress by TLC. If the intermediate spot persists, extending the reaction time at the target temperature may be necessary.

    • Solvent Choice: Use a solvent with a sufficiently high boiling point to achieve the required temperature. Diphenyl ether or Dowtherm A are standard choices.

Q3: I've identified a low molecular weight impurity corresponding to the loss of the nitrile group entirely (-26 amu). What is this and why did it form?

Answer: This impurity is likely Impurity C: 6-Chloro-1,4-dihydroquinolin-4-one , formed via a two-step process of hydrolysis followed by decarboxylation.

  • Causality: This impurity is a secondary product derived from Impurity B (the carboxylic acid). Under the harsh, high-temperature conditions of the cyclization, the newly formed 3-carboxylic acid group can be thermally unstable and undergo decarboxylation, eliminating CO₂.[8][9] The presence of this impurity is a strong indicator that hydrolysis has occurred.

  • Prevention & Mitigation: The primary strategy is to prevent the formation of the carboxylic acid precursor (Impurity B). Therefore, all the preventative measures described in Q1 (rigorous drying, inert atmosphere) are the most effective ways to avoid this impurity. If formed, its separation from the desired product can be challenging due to similar polarities and may require column chromatography.

Impurity_Formation Intermediate Enamine Intermediate Product Desired Product (C3-Nitrile) Intermediate->Product Correct Pathway: High Temp Cyclization ImpurityA Impurity A (Uncyclized Intermediate) Intermediate->ImpurityA Side Reaction: Incomplete Cyclization (Temp too low) ImpurityB Impurity B (C3-Carboxylic Acid) Product->ImpurityB Side Reaction: Hydrolysis (H₂O, Heat) ImpurityC Impurity C (Decarboxylated Product) ImpurityB->ImpurityC Side Reaction: Decarboxylation (High Heat)

Caption: Key impurity formation pathways during the synthesis.

Analytical and Purification Protocols

Protocol 3.1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a robust starting point for analyzing the purity of crude and purified this compound.[10]

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for aromatic, moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidifies the mobile phase to ensure sharp peaks for the quinolone nitrogen and any carboxylic acid impurity.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileThe organic modifier for elution.
Gradient 10% B to 90% B over 20 minutesA broad gradient is suitable for separating starting materials, intermediates, and polar/non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm and 330 nmQuinolone systems are strongly UV-active; monitoring multiple wavelengths can help differentiate impurities.
Injection Volume 10 µLStandard volume; adjust based on sample concentration.

Expected Elution Order:

  • Impurity B (Carboxylic Acid): Most polar, will elute first.

  • Desired Product (Nitrile): Intermediate polarity.

  • Impurity C (Decarboxylated): Less polar than the product.

  • Impurity A (Intermediate): Least polar, will elute last.

Protocol 3.2: Purification by Recrystallization

Recrystallization is an effective method for removing minor impurities and obtaining a high-purity crystalline product.

  • Solvent Selection: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are suitable solvents. The product should be sparingly soluble at room temperature but fully soluble at elevated temperatures (e.g., 80-100 °C).

  • Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add the minimum amount of hot solvent required to fully dissolve the solid with stirring. c. Once dissolved, remove the heat source and allow the solution to cool slowly to room temperature. d. For maximum yield, cool the flask in an ice bath for 30-60 minutes to promote further precipitation. e. Collect the crystals by vacuum filtration. f. Wash the collected crystals with a small amount of a cold, non-dissolving solvent (e.g., cold ethanol or diethyl ether) to remove residual DMF/DMSO. g. Dry the crystals under vacuum at 60-80 °C until a constant weight is achieved.

  • Validation: Confirm the purity of the recrystallized material using the HPLC method described in Protocol 3.1.

Troubleshooting Workflow

When faced with a suboptimal reaction outcome, a logical workflow can quickly identify the root cause and solution.

Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Product by HPLC/TLC. CheckPurity Is Purity < 95%? Start->CheckPurity CheckYield Is Yield Low? Start->CheckYield Success Process Successful. Proceed to Documentation. CheckPurity->Success No IdentifyImpurity Identify Major Impurity by LC-MS / NMR. CheckPurity->IdentifyImpurity Yes CheckYield->Success No CheckYield->IdentifyImpurity Yes IsImpurityA Is it Impurity A (Intermediate)? IdentifyImpurity->IsImpurityA IsImpurityB Is it Impurity B (Acid)? IdentifyImpurity->IsImpurityB OtherImpurity Other Impurity? (e.g., Starting Material) IdentifyImpurity->OtherImpurity FixTemp Solution: Increase Cyclization Temp/Time. IsImpurityA->FixTemp Yes FixWater Solution: Use Anhydrous Conditions. Purify with Acid-Base Extraction. IsImpurityB->FixWater Yes FixStoich Solution: Check Stoichiometry. Optimize Condensation Step. OtherImpurity->FixStoich FixTemp->Start Rerun Reaction FixWater->Start Rerun Reaction FixStoich->Start Rerun Reaction

Caption: A logical decision tree for troubleshooting synthesis outcomes.

References

Technical Support Center: Purification Strategies for 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the purification of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the purification of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: Impurities can generally be categorized based on their origin in the synthetic process. For quinoline derivatives, common impurities include unreacted starting materials, byproducts from side reactions such as polymerization or tar formation, and isomeric impurities depending on the regioselectivity of the synthesis.[1][2] Specifically, you should be vigilant for:

  • Unreacted Starting Materials: Such as precursors to the quinoline ring system.

  • Polymeric Materials/Tar: Harsh acidic and high-temperature conditions often used in quinoline synthesis can lead to the formation of intractable tar.[1]

  • Isomeric Byproducts: Depending on the synthetic route, isomers may form, which can have very similar polarities, making separation challenging.[2]

  • Hydrolysis Product: The nitrile group (-CN) could potentially hydrolyze to a carboxylic acid or amide under harsh acidic or basic work-up conditions.

Q2: My crude product is a dark, tarry solid. What is the best initial purification step?

A2: Tar formation is a known issue in many quinoline syntheses.[1] Before attempting sophisticated purification like column chromatography, it is advisable to perform a series of washes or a slurry with appropriate solvents to remove the bulk of the tarry impurities. Start with a non-polar solvent like hexanes or diethyl ether to wash away non-polar gunk. If the desired compound has low solubility in a particular solvent while the impurities are soluble, this can be an effective first-pass purification. For some quinoline derivatives, steam distillation has been used to isolate the product from non-volatile tar.[1]

Q3: What is the general solubility profile of this compound?

A3: While specific solubility data is not widely published, quinolone structures of this type are often poorly soluble in non-polar solvents like hexanes and moderately soluble in more polar organic solvents like ethyl acetate, dichloromethane (DCM), and acetone. They often show good solubility in highly polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), especially with heating.[3] The N-H proton on the quinolone ring imparts some acidic character, and the ring nitrogens are basic, meaning solubility can be significantly altered by pH adjustments.

Q4: How can I effectively monitor the progress of my purification?

A4: A multi-technique approach is recommended for robust purity assessment.[4]

  • Thin-Layer Chromatography (TLC): An indispensable tool for the rapid, qualitative assessment of fraction purity during column chromatography and for choosing a suitable solvent system.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reversed-phase C18 column is a good starting point.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural integrity of the purified compound and for identifying any remaining impurities.[2][4]

  • Melting Point Analysis: A sharp melting point range that is close to the literature value is a strong indicator of high purity.[4]

Troubleshooting Purification Guides

This section addresses specific issues that may arise during the purification of this compound in a problem-solution format.

Issue 1: Recrystallization Challenges

Problem: My compound "oils out" instead of forming crystals during recrystallization.

  • Causality: The compound may be precipitating from the solution at a temperature above its melting point in that specific solvent system, or the solution is supersaturated with impurities that inhibit crystal lattice formation.

  • Solutions:

    • Reduce the Rate of Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Avoid crashing the product out of solution in an ice bath.

    • Add a Co-solvent (Anti-solvent): Dissolve the oily compound in a minimum amount of a good solvent (e.g., ethanol, acetone). Then, slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., water, hexanes) dropwise until persistent turbidity is observed.[5] Let it stand to allow for slow crystallization.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, saturated solution to induce crystallization.

Problem: The purity of my compound does not improve after recrystallization.

  • Causality: The chosen solvent system may be co-dissolving the impurities and the product, causing them to co-precipitate. The impurity may also be structurally very similar to the product.

  • Solutions:

    • Change the Solvent System: Experiment with different solvents of varying polarities. An ideal recrystallization solvent should dissolve the compound poorly at low temperatures and well at high temperatures, while impurities should either be insoluble at all temperatures or remain in solution upon cooling.

    • Perform a Pre-purification Step: If impurities are significantly different in nature (e.g., acidic or basic), an acid-base extraction could be performed before recrystallization. For quinoline derivatives with a carboxylic acid, this is a highly effective method.[4]

    • Consider an Alternative Technique: If recrystallization fails, column chromatography is the next logical step.[5]

Issue 2: Column Chromatography Problems

Problem: My compound is decomposing or streaking badly on the silica gel column.

  • Causality: Standard silica gel is acidic (pH ~4-5) and can cause the decomposition of acid-sensitive compounds. The basic nitrogen atoms in the quinoline ring can also interact strongly with the acidic silanol groups, leading to significant tailing or irreversible adsorption (streaking).[6]

  • Solutions:

    • Deactivate the Silica Gel: Neutralize the silica gel by preparing the slurry in the eluent containing a small amount of a basic additive like triethylamine (NEt3) or pyridine (~0.1-1%).[7] This will cap the acidic sites and improve chromatography.

    • Use an Alternative Stationary Phase:

      • Neutral or Basic Alumina: Can be an excellent alternative for basic compounds.[7]

      • Reversed-Phase Silica (C18): Separation is based on hydrophobicity rather than polarity. Eluents are typically polar solvent mixtures like methanol/water or acetonitrile/water.[7]

    • Optimize the Mobile Phase: For normal phase chromatography, adding a small amount of a polar solvent like methanol or acetic acid to the eluent can help to displace the compound from the active sites on the silica and reduce tailing.

Problem: I have poor separation between my product and an impurity.

  • Causality: The polarity of the product and the impurity are too similar in the chosen eluent system.

  • Solutions:

    • Decrease the Polarity of the Eluent: This will cause all compounds to move more slowly down the column, which can increase the resolution between spots that are close together on the TLC plate.

    • Try a Different Solvent System: The selectivity of the separation can be altered by changing the composition of the mobile phase. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can change the elution order and improve separation.

    • Consider Flash Chromatography: This technique uses pressure to force the solvent through the column more quickly, which can often lead to a better and faster separation compared to traditional gravity chromatography.[8]

Experimental Protocols & Data

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and upon heating. A good solvent will show poor solubility at room temperature but complete dissolution upon heating.

  • Dissolution: In an Erlenmeyer flask, add the chosen hot solvent to the crude this compound until the compound just dissolves. Use a minimal amount of solvent to ensure the solution is saturated.

  • Decoloration (Optional): If the solution is highly colored, a small amount of activated charcoal can be added. Boil the solution for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Solvent Polarity Index Boiling Point (°C) Typical Use Case
Ethanol5.278Good for polar compounds
Acetonitrile6.282Good for moderately polar compounds
Ethyl Acetate4.377Common choice for a wide range of polarities
Toluene2.4111For less polar compounds or as part of a solvent pair
DMF/Water6.4 / 9.0153 / 100As a solvent/anti-solvent pair for highly polar compounds

Table 1: Properties of common recrystallization solvents.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Develop a TLC solvent system that gives the desired compound an Rf value of approximately 0.25-0.35. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel (or an alternative stationary phase) using the "slurry method" to ensure a homogenous, crack-free stationary phase.[9] For this compound, consider using silica gel treated with 1% triethylamine in the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent (like DCM). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This "dry loading" method often results in better separation.[9]

  • Elution: Add the eluent to the column and begin collecting fractions. The flow rate can be increased using gentle air pressure (flash chromatography).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Workflow Diagrams

Purification_Workflow Crude Crude Product Initial_Wash Initial Wash / Slurry (e.g., Hexane or Ether) Crude->Initial_Wash Assess_Purity Assess Purity (TLC, NMR) Initial_Wash->Assess_Purity Decision Is it >95% Pure? Assess_Purity->Decision Recrystallization Recrystallization Decision->Recrystallization No Final_Product Pure Product Decision->Final_Product Yes Recrystallization->Assess_Purity Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography Fails or Low Yield Column_Chromatography->Assess_Purity

Caption: General purification workflow for this compound.

Troubleshooting_Column start Column Issue issue_decomp Compound Decomposition Streaking on Silica start->issue_decomp issue_sep Poor Separation start->issue_sep sol_deactivate Deactivate Silica Gel (Add 0.5% NEt3 to eluent) issue_decomp->sol_deactivate Cause: Acidity sol_alt_phase Change Stationary Phase (e.g., Alumina, C18 RP) issue_decomp->sol_alt_phase Cause: Strong Interaction sol_eluent_polarity Decrease Eluent Polarity (Slower elution) issue_sep->sol_eluent_polarity Cause: High Rf sol_eluent_system Change Eluent System (e.g., DCM/MeOH instead of Hex/EtOAc) issue_sep->sol_eluent_system Cause: Poor Selectivity

Caption: Decision tree for troubleshooting column chromatography issues.

References

Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center dedicated to addressing a critical challenge in drug discovery and development: the poor aqueous solubility of quinoline derivatives. Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] However, their inherent lipophilicity and aromatic nature frequently lead to solubility issues in the aqueous environment of biological assays, causing compound precipitation, inaccurate data, and misleading structure-activity relationships (SAR).[4]

This guide is designed for researchers, scientists, and drug development professionals. It provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. As a Senior Application Scientist, my goal is not just to provide protocols, but to explain the underlying physicochemical principles, empowering you to make informed decisions and rationally design your experiments for success.

Part 1: Troubleshooting Guide - Immediate Precipitation in Assays

This section addresses the most common issue: your quinoline derivative, dissolved in a DMSO stock, precipitates immediately upon dilution into your aqueous assay buffer or cell culture medium.

Question 1: My quinoline derivative, dissolved in DMSO, crashed out of solution when I added it to my aqueous assay buffer. What happened and what is my first step?

Answer:

This phenomenon, known as "crashing out," is the most frequent manifestation of poor aqueous solubility.[4][5] DMSO is an excellent organic solvent that can dissolve a wide range of hydrophobic compounds. However, when your concentrated DMSO stock is diluted into a large volume of aqueous buffer, the solvent environment abruptly changes from predominantly organic to almost entirely aqueous. The quinoline derivative, no longer supported by the DMSO, exceeds its solubility limit in the aqueous medium and precipitates.[4]

Your immediate troubleshooting workflow should focus on systematically identifying the solubility threshold in your specific assay conditions.

Caption: Troubleshooting workflow for compound precipitation.

This protocol allows you to quickly determine the apparent solubility of your compound in your specific assay buffer.

Principle: A serial dilution of the compound (from a DMSO stock) is made in the aqueous buffer. The concentration at which the compound begins to precipitate is determined by measuring light scattering (nephelometry) or by visual inspection.

Materials:

  • Quinoline derivative stock solution (e.g., 10 mM in 100% DMSO)

  • Final assay buffer or cell culture medium

  • 96-well clear-bottom microplate

  • Multichannel pipette

  • Plate reader with nephelometry or absorbance (for turbidity) capability

Procedure:

  • Prepare Dilution Plate: In a 96-well polypropylene plate, prepare a 2-fold serial dilution of your 10 mM stock solution in DMSO.

  • Dispense into Assay Plate: Add your final assay buffer to the wells of the clear-bottom 96-well plate (e.g., 195 µL).

  • Compound Addition: Transfer a small volume (e.g., 5 µL) of each DMSO dilution into the corresponding wells of the assay plate.[6] This will create a final dilution series in the buffer with a consistent final DMSO concentration.

  • Incubation: Mix the plate thoroughly and incubate at your experimental temperature (e.g., 37°C) for 1-2 hours.[7]

  • Measurement:

    • Nephelometry: Measure light scattering using a nephelometer. A sharp increase in signal indicates precipitation.[6]

    • Turbidity: Measure absorbance at a high wavelength (e.g., 650 nm) where the compound does not absorb.[7] An increase in absorbance indicates scattering from precipitated particles.

    • Visual/Microscopic Inspection: Visually check for cloudiness or examine a small aliquot under a microscope for micro-precipitates.[8]

  • Analysis: The highest concentration that does not show a significant increase in signal/turbidity is your kinetic solubility limit.

Part 2: Foundational Formulation Strategies

If optimizing the DMSO concentration is insufficient, the next step is to employ solubilizing excipients. The choice of excipient depends on the physicochemical properties of your quinoline derivative and the tolerance of your biological assay.

Question 2: How can I use a co-solvent to improve the solubility of my quinoline derivative?

Answer:

Causality & Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system.[9][10] This reduction in polarity lowers the interfacial tension between the hydrophobic quinoline derivative and the solvent, making it easier for the compound to stay in solution.[4][11] Think of it as creating a more "hospitable" environment for your lipophilic compound.

Common Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerin

Considerations:

  • Assay Compatibility: Ensure your biological system (cells, enzymes) can tolerate the chosen co-solvent at the required concentration. Always run a vehicle control with the co-solvent alone.

  • Toxicity: Some co-solvents can be toxic to cells at higher concentrations. A thorough literature search and preliminary toxicity tests are recommended.

Co-solventTypical Concentration Range in AssaysNotes
Ethanol 0.1% - 5%Can be volatile and may affect enzyme activity.
Propylene Glycol 0.1% - 10%Generally well-tolerated in many cell-based assays.
PEG 400 0.1% - 10%Effective for many poorly soluble drugs; low toxicity.[11]
Question 3: My quinoline derivative has a basic nitrogen. Can I use pH adjustment to increase its solubility?

Answer:

Causality & Mechanism: Yes, this is a powerful and often overlooked technique. The solubility of ionizable compounds is highly pH-dependent.[3] Most quinoline derivatives are weak bases due to the nitrogen atom in the heterocyclic ring.[5] By lowering the pH of the buffer, you can protonate this nitrogen, forming a positively charged salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous media.[2][5] The relationship is described by the Henderson-Hasselbalch equation .[12][13][14][15]

Workflow for pH Modification:

G start Start: Ionizable Quinoline Derivative pka Determine pKa of the ionizable group (experimental or in silico) start->pka is_base Is the derivative a weak base? pka->is_base lower_ph Lower buffer pH to ~1-2 units below pKa is_base->lower_ph Yes is_acid Is the derivative a weak acid? is_base->is_acid No check_assay Verify pH is compatible with assay integrity (e.g., cell viability, enzyme activity) lower_ph->check_assay raise_ph Raise buffer pH to ~1-2 units above pKa is_acid->raise_ph Yes raise_ph->check_assay test_solubility Test solubility at new pH check_assay->test_solubility end Proceed with Assay test_solubility->end

Caption: Logic for using pH adjustment to enhance solubility.

Critical Considerations:

  • Cell-Based Assays: Be extremely cautious. The pH of cell culture medium must be maintained within a narrow physiological range (typically 7.2-7.4). Significant deviations will kill the cells. This technique is more suitable for cell-free enzymatic assays.[16]

  • Buffer Capacity: Ensure you use a buffer system with adequate buffering capacity at your target pH.

Question 4: What are cyclodextrins and how do they work?

Answer:

Causality & Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or donut.[16][17][18] Their exterior is hydrophilic (water-loving), while their central cavity is lipophilic (fat-loving).[16][17][18] A poorly soluble quinoline derivative can be encapsulated within this lipophilic cavity, forming a water-soluble "inclusion complex".[16][19][20][21] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in aqueous solutions.[16][20]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and lower toxicity, making it a preferred choice in pharmaceutical formulations.[16]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): High water solubility and can be used in parenteral formulations.[17]

Cyclodextrin DerivativeTypical ConcentrationKey Advantage
HP-β-CD 1-10% (w/v)High aqueous solubility, well-established safety profile.
SBE-β-CD 1-20% (w/v)High aqueous solubility, suitable for intravenous use.

Protocol 2: Preparation of a Quinoline-Cyclodextrin Inclusion Complex (Kneading Method)

This is a simple lab-scale method to prepare an inclusion complex.[21]

  • Molar Ratio: Determine the desired molar ratio of your quinoline derivative to cyclodextrin (e.g., 1:1 or 1:2).

  • Slurry Formation: Place the accurately weighed cyclodextrin (e.g., HP-β-CD) in a mortar. Add a small amount of a water/ethanol mixture to form a thick, consistent paste.

  • Incorporation: Add the weighed quinoline derivative to the paste.

  • Kneading: Knead the mixture thoroughly for 30-60 minutes. The mechanical energy facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization: Grind the dried complex into a fine powder. This powder can now be dissolved in your assay buffer.

Question 5: Can I use surfactants like Tween® 80? How do they work?

Answer:

Causality & Mechanism: Surfactants (surface-active agents) are amphiphilic molecules with a polar "head" and a non-polar "tail." In aqueous solutions above a certain concentration, called the Critical Micelle Concentration (CMC) , surfactant molecules self-assemble into spherical structures called micelles.[22][23][24] The hydrophobic tails form the core of the micelle, creating a lipophilic microenvironment. Poorly soluble quinoline derivatives can partition into this core, effectively being solubilized within the micelle, which itself is soluble in the bulk aqueous phase.[25][26]

Common Non-ionic Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Poloxamer 188 (Pluronic® F-68)

Important Considerations:

  • Work Above the CMC: Solubilization occurs effectively only at surfactant concentrations above the CMC.[22][23]

  • Assay Interference: Surfactants can denature proteins or disrupt cell membranes. Their use must be carefully validated in your specific assay. Low, non-ionic surfactants are generally preferred.

  • Dilution Effects: If the final assay concentration of the surfactant drops below the CMC upon dilution, the micelles can disassemble, causing your compound to precipitate.[25]

Part 3: Advanced Formulation Strategies

When foundational strategies are insufficient or incompatible with the biological assay, more advanced formulation techniques may be required. These are often developed for in vivo studies but can be adapted for challenging in vitro experiments.

Question 6: What are amorphous solid dispersions and how can they help?

Answer:

Causality & Mechanism: Most compounds exist in a highly ordered, low-energy crystalline state which requires significant energy to dissolve. An amorphous solid dispersion (ASD) is a formulation where the drug is molecularly dispersed in an inert carrier (usually a polymer) in a high-energy, non-crystalline, amorphous state.[27] This amorphous form is thermodynamically less stable but has a much higher apparent solubility and faster dissolution rate compared to its crystalline counterpart.[16]

Protocol 3: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This is a common lab-scale method for preparing ASDs.[28][29]

  • Component Selection: Choose a suitable polymer carrier (e.g., PVP K30, Soluplus®) and a common solvent that dissolves both your quinoline derivative and the polymer (e.g., ethanol, acetone).[28][29][30]

  • Dissolution: Accurately weigh and dissolve the quinoline derivative and the polymer in the chosen solvent in a round-bottom flask. A typical drug-to-polymer ratio might be 1:4 (w/w).[19]

  • Solvent Removal: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) until a thin, solid film is formed.[19][30]

  • Secondary Drying: Place the flask in a vacuum oven for 24-48 hours to remove any residual solvent.[19]

  • Collection: Carefully scrape the solid dispersion from the flask. The resulting powder should be amorphous and can be used for dissolution studies.

Question 7: I've heard about nanosuspensions. Is this a viable option?

Answer:

Causality & Mechanism: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid medium, stabilized by surfactants or polymers.[31] According to the Noyes-Whitney equation, the dissolution rate of a particle is directly proportional to its surface area. By reducing the particle size to the nanometer range (typically < 1000 nm), the surface area is dramatically increased, leading to a significant enhancement in dissolution velocity and saturation solubility.[32][33]

Preparation Method - Wet Milling: Wet milling is a top-down approach where a coarse suspension of the drug in a stabilizer solution is passed through a mill containing grinding media (e.g., zirconia beads).[1][31][32][34] The high-energy collisions between the beads and the drug particles break down the crystals into nanoparticles.[32] This method is scalable and applicable to many different compounds.[31]

TechniquePrincipleKey Advantage
Amorphous Solid Dispersion Molecularly dispersing the drug in a polymer matrix in a high-energy amorphous state.High apparent solubility and dissolution rate.
Nanosuspension Increasing surface area by reducing particle size to the nanometer range.Increased dissolution velocity and saturation solubility.

Part 4: Frequently Asked Questions (FAQs)

Q1: How should I prepare and store my initial DMSO stock solution? A1: Start by dissolving your compound in 100% anhydrous DMSO to make a high-concentration stock (e.g., 10-20 mM).[16] Use a vortex and gentle warming if needed. Always filter the stock solution through a 0.22 µm syringe filter to remove particulates.[16] Aliquot into single-use vials and store at -20°C or -80°C, protected from light, to prevent degradation and avoid repeated freeze-thaw cycles.[16]

Q2: My compound seems to be degrading in the assay buffer over time. What should I do? A2: This is a stability issue, not just a solubility one. Quinoline derivatives can be susceptible to hydrolysis or oxidation in aqueous solutions.[14] You should perform a preliminary stability study by incubating your compound in the assay buffer for the duration of your experiment and analyzing for degradation by HPLC.[14] If unstable, consider adjusting the pH to a more stable range, protecting from light, or preparing fresh dilutions immediately before use.[14]

Q3: How do I know if the variability in my assay results is due to solubility issues? A3: High variability is a classic sign of poor solubility.[3] If the compound is precipitating, the actual concentration in each well will be inconsistent. Before running the full assay, visually inspect your diluted compound in the final assay plate for any cloudiness. You can also centrifuge the plate and look for a pellet.[31] Performing a preliminary solubility test (Protocol 1) is the most definitive way to confirm if you are working above the solubility limit.

References

Technical Support Center: Synthesis of 4-Oxo-Quinoline-3-Carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-oxo-quinoline-3-carbonitriles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. As key intermediates in the development of pharmaceuticals, including novel antibiotics and anticancer agents, the efficient and clean synthesis of these quinolones is paramount.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice based on mechanistic principles and field-proven insights. We will address the most common and challenging side reactions, offering not just solutions, but a foundational understanding of their causes.

Core Synthesis Pathway: The Gould-Jacobs Approach

The most common route to the 4-oxo-quinoline core is a variation of the Gould-Jacobs reaction.[1][3][4] The process begins with the condensation of a substituted aniline with an activated malononitrile derivative, typically ethoxymethylenemalononitrile (EMMN), to form an enaminonitrile intermediate. This is followed by a high-temperature thermal cyclization to yield the desired 4-oxo-quinoline-3-carbonitrile.

Gould_Jacobs_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization Aniline Substituted Aniline Intermediate Enaminonitrile Intermediate Aniline->Intermediate + EMMN - EtOH EMMN Ethoxymethylenemalononitrile (EMMN) Product 4-Oxo-quinoline-3-carbonitrile Intermediate->Product High Temp. (e.g., Dowtherm A, >250 °C)

Caption: General workflow for the Gould-Jacobs synthesis of 4-oxo-quinoline-3-carbonitriles.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most pressing issues encountered during synthesis.

Q1: My reaction yield is poor, and I'm isolating a large amount of the uncyclized enaminonitrile intermediate. What is causing this incomplete cyclization?

A1: Root Cause Analysis & Solutions

This is the most common failure mode in this synthesis. The thermal intramolecular cyclization is an electrocyclic reaction that has a high activation energy barrier.[3] Failure to reach and maintain the requisite temperature is the primary cause of low conversion.

Causality: The cyclization requires the aromatic ring to attack the nitrile-activated alkene. This process is often performed in high-boiling solvents like Dowtherm A or diphenyl ether at temperatures exceeding 250 °C. Standard laboratory heating equipment, such as oil baths, may struggle to provide uniform heating at this scale, leading to incomplete reaction.

Troubleshooting Table: Incomplete Cyclization

Potential Cause Scientific Rationale Recommended Solution & Protocol
Insufficient Temperature The activation energy for the 6-electron cyclization is not being overcome, stalling the reaction at the stable enamine intermediate.[5]Solution: Switch to a high-temperature heating method. Microwave synthesis is highly effective as it provides rapid and uniform heating.[5] Protocol: Place the enaminonitrile intermediate in a sealed microwave vial and heat to 250-300 °C for 10-30 minutes. Monitor pressure to avoid decomposition.[5]
Poor Heat Transfer In larger scale reactions, non-uniform heating can create cool spots where the reaction does not proceed, while hotspots can cause decomposition and tar formation.Solution: Use a mechanical stirrer instead of a magnetic stir bar for better mixing. A sand bath with a temperature controller can also provide more uniform heating than an oil bath for this temperature range.
Incorrect Solvent Choice Using a solvent with a boiling point lower than the required reaction temperature (e.g., DMF, DMSO) will prevent the reaction from reaching the activation energy.Solution: Ensure the solvent has a boiling point above 250 °C. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is the industry standard.
Q2: My final product is contaminated with the corresponding 3-carboxylic acid or 3-carboxamide. How can I prevent hydrolysis of the nitrile group?

A2: Mechanistic Insights & Preventative Protocols

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, proceeding through an amide intermediate to the carboxylic acid.[6][7] This side reaction is often triggered during the reaction workup or if the cyclization conditions are not strictly anhydrous.

Causality: The high temperatures of the cyclization can exacerbate hydrolysis if trace water is present, especially with acidic or basic impurities. The workup is also a critical point where exposure to aqueous acid or base can cause unwanted hydrolysis.

Preventative Workflow:

Hydrolysis_Prevention Start Crude Reaction Mixture (in High-Boiling Solvent) Cool Cool to <100 °C Start->Cool Dilute Dilute with Toluene or Heptane Cool->Dilute Precipitate Precipitate Product (cool to RT or 0 °C) Dilute->Precipitate Filter Filter Solid Product Precipitate->Filter Wash Wash with Cold, Non-Aqueous Solvent (e.g., Acetonitrile) Filter->Wash Avoid CRITICAL: Avoid Aqueous Acid/Base Workup if Possible Filter->Avoid Dry Dry Under Vacuum Wash->Dry PureProduct Pure 4-Oxo-quinoline-3-carbonitrile Dry->PureProduct

Caption: Recommended non-aqueous workup to prevent nitrile hydrolysis.

Detailed Protocol: Anhydrous Workup

  • Cooling: After the reaction is complete (monitored by TLC or LCMS), allow the reaction vessel to cool to below 100 °C.

  • Dilution: Dilute the viscous Dowtherm A solution with a less polar, lower-boiling solvent like toluene or heptane (approx. 10 volumes). This will cause the polar quinolone product to precipitate.

  • Precipitation & Filtration: Cool the mixture to room temperature or 0-5 °C to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with a cold, relatively non-polar solvent (like cold acetonitrile or diethyl ether) to remove residual high-boiling solvent.[5]

  • Drying: Dry the product under high vacuum. This method avoids any contact with aqueous media, preserving the nitrile group.

Q3: I'm observing a significant high-molecular-weight byproduct that appears to be a dimer. What causes this and how can I minimize it?

A3: Understanding Dimerization & Control Strategies

Dimerization can occur through intermolecular reactions, which are favored at high concentrations. While less common than incomplete cyclization, it can significantly reduce the yield of the desired monomeric product. Quinolone dimers are a known class of compounds and can sometimes be favored under certain conditions.[8][9]

Causality: The enaminonitrile intermediate possesses both nucleophilic (the amino group) and electrophilic (the double bond) character. Under thermal stress, an intermolecular Michael addition could potentially occur between two intermediate molecules before the desired intramolecular cyclization takes place.

Control Strategies:

  • Concentration Control: The most effective way to disfavor a bimolecular side reaction is to reduce the concentration of the reactants.

    • Protocol: Run the cyclization at a higher dilution. Instead of a neat reaction or a highly concentrated mixture, use a larger volume of the high-boiling solvent. This increases the statistical probability of intramolecular cyclization over intermolecular dimerization.

  • Slow Addition: For particularly problematic substrates, a slow addition of the enaminonitrile intermediate to the pre-heated high-boiling solvent can maintain a low instantaneous concentration, further favoring the intramolecular pathway.

Q4: When using a meta-substituted aniline, I get a mixture of 5- and 7-substituted quinolone isomers. How can I improve the regioselectivity?

A4: Electronic Control of Cyclization

The regioselectivity of the Gould-Jacobs cyclization is governed by the electronic properties of the substituent on the aniline ring. The cyclization is an electrophilic aromatic substitution, where the enamine part of the molecule is the electrophile.

Causality:

  • Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ are ortho-, para-directing. When placed at the meta-position, they will preferentially direct the cyclization to the carbon para to them (the C-4 position of the aniline), leading to the 7-substituted quinolone .

  • Electron-Withdrawing Groups (EWGs) like -Cl, -Br, or -CF₃ are meta-directing. They deactivate the positions ortho and para to them. Cyclization will therefore preferentially occur at the position ortho to the EWG (the C-2 position of the aniline), leading to the 5-substituted quinolone .

The Gould-Jacobs reaction is most effective for anilines with electron-donating groups.[3]

Predictive Table for Regioselectivity

Substituent at meta-position Electronic Nature Predicted Major Isomer Rationale
-OCH₃, -OH, -CH₃Electron-Donating (EDG)7-substitutedCyclization is directed to the more activated position, para to the EDG.
-Cl, -Br, -FWeakly Deactivating (EWG)5-substitutedCyclization is directed ortho to the EWG, avoiding the deactivated para position.
-CF₃, -NO₂Strongly Deactivating (EWG)5-substituted (if reaction proceeds)Reaction may be very slow or fail due to the low nucleophilicity of the aniline ring.

References

Improving yield and purity of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize yield and purity.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in quinoline synthesis, often performed via the Gould-Jacobs reaction, can be attributed to several critical factors:

  • Suboptimal Reaction Temperature: The thermal cyclization step is crucial and typically requires high temperatures, often exceeding 250°C, to proceed efficiently.[1][2] Insufficient heat can lead to an incomplete reaction, while excessive temperatures might cause decomposition of the starting materials or the final product.[1][3]

  • Incomplete Initial Condensation: The initial reaction between the aniline derivative (4-chloroaniline) and the malonic ester derivative is foundational. Ensure this step goes to completion by monitoring with Thin Layer Chromatography (TLC).

  • Presence of Moisture: Water can interfere with the reaction, especially in acid-catalyzed steps.[3] Using anhydrous reagents and solvents is highly recommended to prevent side reactions and improve yield.

  • Purity of Starting Materials: Impurities in the starting materials can inhibit the reaction or lead to the formation of unwanted byproducts. Always use reagents of high purity.

Q2: I am observing a significant amount of dark, tarry byproduct in my crude product. How can I minimize this?

A2: Tarry byproducts are often a result of decomposition at high temperatures.[3] Consider the following adjustments:

  • Use of a High-Boiling Point Inert Solvent: Employing a high-boiling solvent like Dowtherm A or diphenyl ether can help to moderate the reaction temperature and distribute heat more evenly, which can increase cyclization yields to as high as 95%.[1]

  • Microwave-Assisted Synthesis: Modern approaches using microwave irradiation can significantly shorten reaction times and improve yields by providing rapid and uniform heating, thereby minimizing the formation of degradation products.[2][4]

Q3: My final product has a broad melting point range, indicating impurities. What is the most effective purification strategy?

A3: A broad melting point suggests the presence of impurities. The most common and effective purification methods are:

  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for quinolone derivatives include ethanol, acetic acid, or dimethylformamide (DMF).[5]

  • Column Chromatography: For difficult-to-separate impurities, column chromatography using silica gel is a reliable method. A suitable solvent system (eluent) needs to be determined, often using TLC for initial screening.

  • Acid-Base Extraction: Since the target molecule has acidic and basic functionalities, an acid-base extraction can be employed to separate it from neutral impurities.[6]

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of analytical techniques should be used for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to assess the purity of the compound.[6]

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups (e.g., C=O, C≡N, N-H).

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Low Yield in the Cyclization Step
  • Symptom: The isolated yield of the crude product after the high-temperature cyclization is significantly lower than expected.

  • Probable Causes & Solutions:

Probable CauseDetailed Explanation & Solution
Insufficient Reaction Temperature The Gould-Jacobs reaction's cyclization step has a high activation energy.[2] Solution: Ensure your heating apparatus can consistently maintain a temperature above 250°C. Using a high-boiling point solvent like Dowtherm A can facilitate reaching and maintaining the required temperature uniformly.[1]
Decomposition of Reactants/Product Prolonged heating at very high temperatures can lead to the degradation of the desired quinolone.[1] Solution: Optimize the reaction time. Monitor the reaction's progress using TLC. Once the starting material is consumed, cool the reaction to prevent byproduct formation. Alternatively, microwave-assisted synthesis can provide rapid heating and shorter reaction times, often leading to cleaner reactions and better yields.[2]
Steric or Electronic Hindrance The substituents on the aniline ring can affect the rate of cyclization. Electron-withdrawing groups can deactivate the ring, making the reaction more difficult.[3] Solution: While the chloro- group at the 6-position is generally well-tolerated, if you are working with other substituted anilines, you may need to adjust the reaction conditions (e.g., higher temperature, longer reaction time, or use of a catalyst).
Problem 2: Product Fails to Precipitate or Crystallize
  • Symptom: After the reaction work-up, the product remains as an oil or does not precipitate from the solution.

  • Probable Causes & Solutions:

Probable CauseDetailed Explanation & Solution
Presence of Impurities Impurities can inhibit crystallization by disrupting the crystal lattice formation. Solution: Purify the crude product using column chromatography to remove impurities before attempting crystallization.
Inappropriate Solvent for Precipitation/Recrystallization The chosen solvent may be too good a solvent for your compound, even at low temperatures. Solution: Perform small-scale solvent screening to find an optimal solvent or solvent mixture for recrystallization. Good single solvents to try are ethanol, methanol, or ethyl acetate. If a single solvent is not effective, a binary solvent system (e.g., ethanol/water, dichloromethane/hexane) can be employed.
Supersaturation The solution may be supersaturated, preventing spontaneous crystallization. Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the desired compound.
Problem 3: Difficulty in Removing Colored Impurities
  • Symptom: The final product has a persistent yellow or brown color that is difficult to remove by standard recrystallization.

  • Probable Causes & Solutions:

Probable CauseDetailed Explanation & Solution
Formation of Highly Colored Byproducts High-temperature reactions can generate polymeric or oxidized byproducts that are highly colored. Solution: Treat a solution of the crude product with activated carbon. The activated carbon will adsorb the colored impurities. Dissolve the product in a suitable hot solvent, add a small amount of activated carbon, stir for a short period, and then filter the hot solution through celite to remove the carbon. Allow the filtrate to cool and crystallize. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.
Residual Starting Materials or Intermediates Some of the intermediates or unreacted starting materials may be colored. Solution: Ensure the initial condensation and subsequent cyclization reactions have gone to completion by monitoring with TLC. If starting materials remain, an additional purification step like column chromatography may be necessary.

III. Experimental Protocols

Synthesis of this compound via Gould-Jacobs Reaction

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagents.

Step 1: Condensation of 4-Chloroaniline with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask, combine 4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[2]

  • Heat the mixture at 100-130°C for 1-2 hours.[2]

  • Monitor the reaction by TLC to confirm the formation of the intermediate, diethyl 2-((4-chlorophenylamino)methylene)malonate.

  • Remove the ethanol byproduct under reduced pressure.[2]

Step 2: Thermal Cyclization

  • To the flask containing the intermediate, add a high-boiling point inert solvent such as Dowtherm A.

  • Heat the mixture to approximately 250°C.[2]

  • Maintain this temperature and monitor the reaction by TLC until the intermediate is consumed.

  • Cool the reaction mixture to room temperature. The product should precipitate.

Step 3: Isolation and Initial Purification

  • Filter the precipitated solid and wash it with a suitable solvent like ethanol or diethyl ether to remove the high-boiling solvent and some impurities.

  • Dry the crude product under vacuum.

Purification by Recrystallization
  • Choose a suitable solvent for recrystallization (e.g., ethanol, acetic acid, or DMF).[5]

  • Dissolve the crude product in the minimum amount of the chosen solvent at its boiling point.

  • If the solution is colored, you may add a small amount of activated carbon and filter the hot solution.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

IV. Visualization of the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Further Steps (Not Detailed in Protocol) Reactant1 4-Chloroaniline Intermediate1 Diethyl 2-((4-chlorophenylamino)methylene)malonate Reactant1->Intermediate1 + Reactant2 (100-130°C) Reactant2 Diethyl Ethoxymethylenemalonate Intermediate2 Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate Intermediate1->Intermediate2 Heat (~250°C) - EtOH Intermediate3 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Intermediate2->Intermediate3 Hydrolysis FinalProduct This compound Intermediate3->FinalProduct Nitrile Formation

Caption: Synthesis pathway of this compound.

V. References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • BenchChem. (2025). Troubleshooting low yields in the quinoline cyclization step.

  • Palko, M., & Addova, G. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(15), 3352.

  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.

  • Singh, S., & Singh, P. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 2(4), 1-15.

  • Merck. (n.d.). Gould-Jacobs Reaction.

  • BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis.

  • ResearchGate. (n.d.). Synthesis of (6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide) and (6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide).

  • Kovács-Hadady, K., & Fenyvesi, F. (2013). Separation and Determination of Quinolone Antibacterials by Capillary Electrophoresis. Journal of Chromatographic Science, 51(7), 638–645.

  • Sravanthi, T., & Manju, S. L. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986.

  • Wang, J., et al. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Foods, 12(9), 1795.

  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.

  • Furlong, D. N., et al. (2002). Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Analytical Chemistry, 74(13), 3073–3082.

  • ResearchGate. (n.d.). Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);....

  • Santa Cruz Biotechnology. (n.d.). This compound.

  • ChemicalBook. (n.d.). 6-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile.

  • ResearchGate. (n.d.). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.

  • ResearchGate. (n.d.). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents.

  • PubChem. (n.d.). 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)quinoline-3-carboxylic acid.

  • de Castro, S. L., et al. (2008). The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. Current HIV Research, 6(3), 209–217.

  • El-Sayed, M. T., et al. (2021). Biogenic Quorum-Sensing Amides from Streptomyces sp. NP10. Molecules, 26(16), 4945.

  • Journal of Food and Drug Analysis. (2010). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry.

  • Molbank. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.

  • ResearchGate. (n.d.). 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.

  • ResearchGate. (n.d.). The compound 6-chloro-1,4-dihydro-4-oxo-1-(β-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase.

  • PubChem. (n.d.). 6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.

  • Molecules. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.

  • RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.

  • Chemdiv. (n.d.). Compound ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • BenchChem. (2025). Synthesis and Purification of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

  • Google Patents. (n.d.). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.

  • ResearchGate. (n.d.). 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.

  • ResearchGate. (n.d.). Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride.

References

Stability testing of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this compound. As your partner in research, we aim to equip you with the necessary knowledge to anticipate and resolve challenges in your stability studies, ensuring the integrity and reliability of your data. This resource is structured to be a practical bench-top companion, blending established scientific principles with field-proven insights.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound, providing concise and actionable answers.

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on the general chemical structure of quinolones, the primary factors influencing stability are expected to be pH, light, and oxidative conditions.[1][2][3] The quinolone ring system can be susceptible to hydrolysis under strongly acidic or basic conditions. Photodegradation is also a common issue for this class of compounds.[3] Furthermore, the presence of oxidizing agents may lead to the formation of N-oxides or other degradation products.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, the compound should be stored in a well-sealed container, protected from light, and kept in a cool and dry place. Terms such as “ambient condition” or “room temperature” should be avoided.[4] For long-term storage, refrigeration (2-8 °C) is recommended. It is also crucial to minimize exposure to atmospheric moisture.

Q3: What are the initial steps I should take before initiating a formal stability study?

A3: Before commencing a formal stability study in accordance with ICH guidelines, it is highly recommended to conduct forced degradation (stress testing) studies.[5][6] These studies will help identify likely degradation products, elucidate degradation pathways, and establish the stability-indicating nature of your analytical method.[6]

Q4: How do I select an appropriate analytical method for stability testing?

A4: A stability-indicating analytical method is crucial. This is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed for quinolone derivatives.[3] The method must be able to separate the intact parent compound from all potential degradation products.

Q5: What are the key ICH guidelines I should refer to for stability testing?

A5: The foundational ICH guidelines for stability testing are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[7]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products.[8]

  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology.

These guidelines provide a comprehensive framework for designing, conducting, and evaluating stability studies.[4][5][7][8][9]

II. Troubleshooting Guide

This section is designed to help you troubleshoot specific issues you may encounter during your stability studies of this compound.

Observed Issue Potential Cause(s) Troubleshooting Steps & Rationale
Unexpectedly rapid degradation of the compound in solution. 1. pH of the solvent: The quinolone core may be susceptible to hydrolysis at certain pH values. 2. Solvent impurities: Peroxides in solvents like THF or ether can initiate oxidative degradation. 3. Exposure to light: The compound may be photolabile.1. Verify and buffer the pH of your solution. Quinolones often exhibit optimal stability in the neutral pH range. 2. Use freshly distilled or high-purity solvents. This minimizes the presence of reactive impurities. 3. Conduct experiments in amber glassware or under light-protected conditions. This will help determine if photodegradation is a contributing factor.
Appearance of multiple, unknown peaks in the chromatogram during a stability study. 1. Complex degradation pathway: The compound may be degrading into multiple products. 2. Interaction with excipients (if in formulation): Incompatibility with formulation components can lead to additional degradation products. 3. Contamination: The sample may have been contaminated.1. Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) individually. This will help to systematically identify the degradation products formed under each condition. 2. If in a formulation, test the stability of the compound in the absence of excipients. This will help to isolate the intrinsic stability of the drug substance. 3. Review sample handling and preparation procedures to rule out contamination.
Poor mass balance in the stability study (sum of the parent compound and degradation products is less than 95%). 1. Formation of non-UV active degradation products: Some degradation products may not have a chromophore detectable at the analytical wavelength. 2. Formation of volatile degradation products: Volatile compounds may be lost during sample preparation or analysis. 3. Precipitation of the compound or its degradants: The compound or its degradation products may have poor solubility in the analytical mobile phase.1. Use a mass spectrometer (LC-MS) in conjunction with UV detection. This can help to identify non-UV active or poorly UV-active degradation products. 2. Consider using headspace gas chromatography (GC) if volatile degradants are suspected. 3. Inspect sample vials for any precipitate. Adjust the mobile phase composition or use a stronger solvent for sample preparation to ensure complete dissolution.
Inconsistent stability results between batches. 1. Variability in the manufacturing process: Different batches may have different impurity profiles, which could affect stability. 2. Inconsistent storage and handling of batches: Differences in exposure to light, temperature, or humidity can lead to variable degradation.1. Thoroughly characterize each batch for purity and impurity profiles before initiating stability studies. 2. Ensure that all batches are stored under identical and controlled conditions. Maintain detailed records of storage conditions for each batch.

III. Experimental Protocols

Here are detailed protocols for conducting forced degradation studies on this compound.

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • HPLC system with UV/PDA detector and/or mass spectrometer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60 °C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60 °C for 24 hours.

    • At appropriate time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M NaOH.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time points, withdraw samples and dilute for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 30% H₂O₂.

  • Thermal Degradation:

    • Place a solid sample of the compound in a calibrated oven at 80 °C for 48 hours.

    • At appropriate time points, withdraw samples, dissolve in a suitable solvent, and dilute for HPLC analysis.

    • Also, subject a solution of the compound to the same thermal stress.

  • Photostability Testing:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[8]

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure period, analyze the samples by HPLC.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Determine the percentage of degradation for each condition.

    • If using a PDA detector, compare the UV spectra of the parent compound and the degradation products.

    • If using a mass spectrometer, determine the mass-to-charge ratio (m/z) of the degradation products to aid in structure elucidation.

IV. Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M/1M HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1M/1M NaOH, 60°C) Stock->Base Expose to Stress Oxidation Oxidative Degradation (3%/30% H₂O₂, RT) Stock->Oxidation Expose to Stress Thermal Thermal Degradation (Solid & Solution, 80°C) Stock->Thermal Expose to Stress Photo Photostability (ICH Q1B) Stock->Photo Expose to Stress HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Degradation Calculate % Degradation HPLC->Degradation Data Data Interpretation & Pathway Elucidation Degradation->Data

Caption: Workflow for forced degradation studies.

Potential Degradation Pathway of a Quinolone Derivative

Degradation_Pathway cluster_degradation_products Potential Degradation Products Parent This compound (Intact Molecule) Hydrolysis Hydrolysis Product e.g., Carboxylic Acid Derivative Parent->Hydrolysis Acid/Base Hydrolysis Oxidation Oxidation Product e.g., N-oxide Parent->Oxidation Oxidation (e.g., H₂O₂) Photodegradation Photodegradation Product e.g., Dehalogenated species Parent->Photodegradation Photolysis (UV/Vis Light)

References

Preventing degradation of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues.

Introduction to the Stability of this compound

This compound is a heterocyclic compound with a quinolone scaffold, a class of compounds known for their diverse biological activities. The stability of this molecule is critical for obtaining reliable and reproducible experimental results. The primary degradation pathways of concern are hydrolysis of the nitrile group and photodegradation of the chloro-substituted quinolone ring system. Understanding and mitigating these degradation pathways is paramount for the successful application of this compound in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, the solid compound should be stored in a cool, dry, and dark environment. Specifically, we recommend storage at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.[1][2]

Q2: How sensitive is this compound to light?

A2: Quinolone derivatives are often susceptible to photodegradation.[3][4] Exposure to UV or ambient light can lead to the formation of impurities. Therefore, it is crucial to protect the compound from light at all times. Use amber vials or light-blocking containers for storage and minimize exposure during weighing and solution preparation.[3][5]

Q3: Can I store the compound at room temperature for short periods?

A3: While refrigerated storage is recommended for long-term stability, short-term storage at ambient temperature (15-25°C) for a few days is generally acceptable, provided the compound is protected from light and moisture.[1] However, for any extended period, cold storage is advised to prevent gradual degradation.

Q4: What is the primary degradation product I should be aware of?

A4: The most anticipated degradation product is the corresponding carboxylic acid, 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid , formed via hydrolysis of the nitrile group.[2][6][7] This can be catalyzed by acidic or basic conditions, and even by residual moisture over time.

Q5: Are there any incompatible materials I should avoid for storage containers?

A5: Standard glass and polypropylene containers are generally suitable. However, ensure containers are dry and have a tight-fitting seal. Avoid storing the compound in containers that may have residual acidic or basic contaminants.

Troubleshooting Guide

This section addresses specific issues you may encounter, their probable causes, and recommended solutions.

Issue 1: I observe a new, more polar peak in my HPLC analysis of an aged sample.
  • Question: My HPLC chromatogram of a stored sample of this compound shows a new peak with a shorter retention time (more polar) than the parent compound. What could this be?

  • Answer:

    • Probable Cause: The most likely cause is the hydrolysis of the 3-carbonitrile group to the corresponding 3-carboxylic acid. Carboxylic acids are generally more polar than nitriles and thus elute earlier in reverse-phase HPLC.[6][7] This hydrolysis can be accelerated by exposure to moisture, or acidic/basic residues in your storage container or solvent.[8][9]

    • Troubleshooting Steps:

      • Confirm Identity: If possible, confirm the identity of the new peak using mass spectrometry (MS). The expected mass of the carboxylic acid derivative would be 18 atomic mass units (the mass of a water molecule) higher than the parent nitrile.

      • Review Storage Conditions: Ensure the compound has been stored in a desiccated environment, protected from humidity. Check that the container seal is intact.

      • Check Solvents: If the sample was in solution, verify the pH and water content of the solvent. Avoid prolonged storage in non-anhydrous or unbuffered aqueous solutions.[8][9]

      • Prevent Further Degradation: If the solid compound shows signs of hydrolysis, consider storing it in a desiccator with a fresh desiccant. For solutions, prepare them fresh before use.

Issue 2: The color of my solid compound has changed from white/off-white to a yellowish or brownish hue.
  • Question: My solid this compound has developed a yellowish or brownish color upon storage. Is it still usable?

  • Answer:

    • Probable Cause: Color change is often an indicator of degradation, most commonly due to photodecomposition.[4][5] Quinolone structures can undergo complex photoreactions when exposed to light, leading to colored impurities.[3]

    • Troubleshooting Steps:

      • Assess Purity: Analyze the discolored material by HPLC to determine the purity. Compare the chromatogram to that of a fresh, unexposed sample.

      • Evaluate Usability: If the purity is still within an acceptable range for your application, it may be usable. However, for sensitive assays, it is highly recommended to use a fresh, non-degraded lot.

      • Improve Storage: Immediately transfer the remaining material to a light-proof container (e.g., amber vial wrapped in aluminum foil) and store it in a dark place, preferably refrigerated.[5][10][11]

      • Future Prevention: Implement strict light-protection protocols for all handling and storage steps. Work in a dimly lit area or under yellow light when handling the solid or its solutions.[5]

Issue 3: I am seeing multiple, small, unidentified peaks in my chromatogram after storing the compound in solution.
  • Question: After storing a solution of the compound for a few days, my HPLC analysis shows several small, new peaks. What could be happening?

  • Answer:

    • Probable Cause: The appearance of multiple minor peaks suggests a more complex degradation profile, which could be a combination of hydrolysis, photodegradation (if exposed to light), and possibly oxidative degradation.[12][13] The stability of the compound in solution is generally lower than in its solid state.[8]

    • Troubleshooting Steps:

      • Solution Stability Study: If you need to store solutions, perform a short-term stability study in your chosen solvent. Analyze the solution at different time points (e.g., 0, 4, 8, 24 hours) to determine the rate of degradation.

      • Solvent Selection: Consider using anhydrous, aprotic solvents for stock solutions if your experimental design allows. If aqueous solutions are necessary, prepare them fresh and use them immediately. The pH of the solution can significantly impact stability.[6][8][9]

      • Storage of Solutions: If solutions must be stored, keep them at low temperatures (e.g., -20°C or -80°C) in light-protected, tightly sealed containers. Be aware that freeze-thaw cycles can also contribute to degradation for some compounds.

      • Workflow Diagram for Troubleshooting:

        Troubleshooting_Degradation start Degradation Suspected check_purity Analyze by HPLC start->check_purity compare Compare to Reference Standard check_purity->compare decision Degradation Confirmed? compare->decision identify_pathway Identify Degradation Pathway decision->identify_pathway Yes discard Discard and Use Fresh Lot decision->discard No, but purity is low hydrolysis Single Polar Impurity? (Likely Hydrolysis) identify_pathway->hydrolysis photodegradation Discoloration or Multiple Impurities? (Likely Photodegradation) identify_pathway->photodegradation implement_storage Implement Corrective Storage Protocol hydrolysis->implement_storage Review moisture/pH control photodegradation->implement_storage Review light protection implement_storage->discard If degradation is severe

        Caption: Decision workflow for troubleshooting degradation.

Recommended Analytical Protocol: Stability-Indicating HPLC Method

This generalized reverse-phase HPLC method can be used as a starting point for assessing the purity of this compound and detecting its primary hydrolytic degradation product.

Experimental Protocol
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile). A starting point for the gradient could be:

      • 0-5 min: 90% A, 10% B

      • 5-20 min: Linear gradient to 10% A, 90% B

      • 20-25 min: Hold at 10% A, 90% B

      • 25-30 min: Return to 90% A, 10% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at a wavelength where both the parent and potential degradants have significant absorbance (e.g., determined by UV scan, likely around 254 nm or 280 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration of about 0.1 mg/mL.

Data Presentation
ParameterRecommended ConditionRationale
Column C18 (250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar heterocyclic compounds.
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidAcidified mobile phase improves peak shape and resolution for quinolone derivatives.
Detection UV/DAD at ~254/280 nmQuinolone ring system has strong UV absorbance in this range.
Temperature 30°CEnsures reproducible retention times.

Visualization of Degradation Pathways

Primary Degradation Pathways

The two main degradation pathways for this compound are hydrolysis and photodegradation.

Degradation_Pathways Parent This compound Hydrolysis_Product 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Parent->Hydrolysis_Product  Hydrolysis (H₂O, H⁺/OH⁻) Photo_Products Complex Mixture of Photodegradation Products Parent->Photo_Products  Photodegradation (UV/Visible Light)

Caption: Key degradation pathways of the target compound.

By understanding these potential degradation pathways and implementing the recommended storage and handling procedures, researchers can ensure the quality and reliability of their experimental outcomes with this compound.

References

Technical Support Center: Resolving Ambiguous NMR Peaks in Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for NMR analysis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting complex NMR spectra of this important class of heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Introduction

Substituted quinolines are a cornerstone in medicinal chemistry and materials science.[1] Their structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy is a routine yet often challenging task. The rigid, aromatic nature of the quinoline core, combined with the electronic effects of various substituents, frequently leads to ¹H NMR spectra with severe signal overlap in the aromatic region, making unambiguous assignment difficult.[2][3] This guide provides practical, field-proven insights and step-by-step protocols to help you navigate these complexities and confidently determine the structure of your substituted quinoline derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Severe Overlap of Aromatic Proton Signals

Q1: My ¹H NMR spectrum shows a crowded, indecipherable multiplet in the aromatic region (typically 7.0-9.0 ppm). How can I begin to resolve and assign these overlapping proton signals?

A1: Initial Steps and 2D NMR Spectroscopy are Key.

When faced with significant overlap in the 1D ¹H NMR spectrum, moving to two-dimensional (2D) NMR techniques is the most effective strategy.[2][3] These experiments add a second frequency dimension, which helps to separate overlapping signals and reveal connectivity between different nuclei.

  • Correlation Spectroscopy (COSY): This is your first and most fundamental 2D experiment.[4] A COSY spectrum reveals which protons are J-coupled (typically through 2 or 3 bonds).[4] Cross-peaks in the COSY spectrum connect signals from protons that are adjacent to each other, allowing you to "walk" along a spin system and piece together fragments of your molecule.[3][4] For instance, you can trace the connectivity from H-5 to H-6, H-6 to H-7, and H-7 to H-8 in the carbocyclic ring of the quinoline.

  • Total Correlation Spectroscopy (TOCSY): If you need to identify all the protons belonging to a single, uninterrupted spin system, TOCSY is the experiment of choice.[4] It will show correlations between all protons within that system, not just the directly coupled ones. This is particularly useful for confirming the integrity of an entire aromatic ring's proton network, even if some signals are partially obscured.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal directly to the carbon atom it is attached to.[4] By spreading the proton signals out over the much larger ¹³C chemical shift range, HSQC is an incredibly powerful tool for resolving overlap.[4] If two proton signals overlap in the 1D spectrum, their corresponding cross-peaks in the HSQC will likely be well-separated due to the different chemical shifts of the attached carbons.

  • Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for connecting the different fragments of your molecule. It shows correlations between protons and carbons that are separated by two or three bonds.[4] This is invaluable for determining the substitution pattern on the quinoline ring, especially for assigning quaternary carbons (carbons with no attached protons) and confirming the position of substituents that lack protons themselves (e.g., -NO₂, -Cl).[4]

Logical Workflow for NMR Spectral Interpretation of Substituted Quinolines

NMR_Workflow cluster_start Initial Analysis cluster_resolution Resolving Overlap cluster_elucidation Structure Elucidation A 1. Acquire 1D ¹H and ¹³C Spectra B Signals Well-Resolved? A->B C Assign Signals using Chemical Shift, Integration, & J-Coupling B->C Yes D 2. Acquire 2D COSY Spectrum B->D No (Overlap) F Structure Elucidated? C->F E Establish ¹H-¹H Connectivity (Resolve Overlap) D->E G Need C-H Connectivity? E->G F->G No M Final Structure Assignment F->M Yes H 3. Acquire HSQC/HMBC Spectra G->H Yes J Need Stereochemistry/Spatial Proximity? G->J No I Assign Quaternary Carbons & Confirm Substitution Pattern H->I I->J K 4. Acquire NOESY/ROESY Spectrum J->K Yes J->M No L Determine Through-Space Correlations K->L L->M

Caption: Logical workflow for NMR spectral interpretation.

Issue 2: Unexpected Chemical Shifts and Signal Broadening

Q2: The chemical shifts of my quinoline derivative seem to vary between samples, or some peaks are broader than expected. What could be causing this?

A2: Consider Concentration, Solvent, and pH Effects.

The chemical environment of a molecule in solution is not static. Several factors can influence the observed chemical shifts and peak shapes.

  • Concentration Dependence (π-π Stacking): Quinolines are known to exhibit concentration-dependent chemical shifts.[5] This is primarily due to intermolecular π-π stacking interactions between the aromatic rings of the quinoline molecules in solution.[5] As the concentration increases, these stacked aggregates become more prevalent, leading to changes in the shielding of protons and thus their chemical shifts.[5]

    • Troubleshooting: To check for concentration effects, prepare a dilution series of your sample and acquire a ¹H NMR spectrum for each concentration. If you observe a systematic change in chemical shifts with concentration, this indicates that aggregation is occurring. For reporting purposes, it is good practice to state the concentration at which the NMR data was acquired.

  • Solvent Effects (ASIS): The choice of deuterated solvent can have a significant impact on the chemical shifts of your compound, a phenomenon known as the Aromatic Solvent-Induced Shift (ASIS).[6] Aromatic solvents like benzene-d₆ or toluene-d₈ can induce notable changes in chemical shifts compared to less-interacting solvents like CDCl₃ or DMSO-d₆.[6] This is due to specific interactions between the solute and solvent molecules.

    • Troubleshooting & Application: You can use this effect to your advantage. If you have overlapping signals in one solvent, re-acquiring the spectrum in a different solvent may resolve the overlap.[6] See the table below for a hypothetical example.

  • pH Effects: The nitrogen atom in the quinoline ring is basic and can be protonated. Changes in the pH of your NMR sample can therefore lead to significant changes in the electron density of the ring system, affecting the chemical shifts of both protons and carbons.[7][8][9] This is particularly important if your sample contains acidic or basic functional groups or if you have acidic impurities in your solvent.

    • Troubleshooting: Ensure that the pH of your NMR sample is controlled, especially when comparing spectra. If you suspect pH effects, you can try adding a drop of D₂O to your sample to exchange any acidic protons, or use a buffered solvent system if necessary.

Data Presentation: Solvent-Induced Chemical Shifts

The following table illustrates hypothetical ¹H NMR chemical shift data for a substituted quinoline in different solvents, demonstrating the potential for peak resolution.

Proton AssignmentChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in Benzene-d₆ (ppm)
H-28.908.65
H-48.157.90
H-57.807.50
H-67.557.20
H-77.707.40
H-88.107.85
Issue 3: Differentiating Between Regioisomers

Q3: I have synthesized a substituted quinoline, but my 1D and 2D NMR data are insufficient to definitively distinguish between two possible regioisomers. What advanced techniques can I use?

A3: Combine NOE and Computational Methods for Unambiguous Assignment.

Distinguishing between regioisomers is a common challenge. When through-bond correlations from COSY and HMBC are not sufficient, you need to look for through-space correlations and leverage computational chemistry.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOE-based experiments detect protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.[10] A cross-peak in a NOESY or ROESY spectrum provides a distance constraint between two protons. This is extremely powerful for determining the relative positions of substituents and protons on the quinoline ring. For example, an NOE between a substituent's proton and a specific proton on the quinoline core can definitively establish the substituent's position.

  • Computational Chemistry (DFT/GIAO Calculations): When experimental data is ambiguous, computational prediction of NMR chemical shifts can be a decisive tool.[11][12][13] By using Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method, you can calculate the expected ¹H and ¹³C chemical shifts for each of your possible regioisomers.[14] Comparing the calculated chemical shifts with your experimental data will often show a much better correlation for one isomer over the other, allowing for a confident assignment.[14] This approach has been successfully used to assign the structures of complex heterocyclic compounds.[14]

Workflow for Regioisomer Assignment using NMR and DFT

Regioisomer_Workflow A Synthesized Product with Regioisomeric Ambiguity B Acquire Comprehensive NMR Data (1D, COSY, HSQC, HMBC) A->B C Data Sufficient for Assignment? B->C D Acquire 2D NOESY/ROESY Spectrum C->D No K Final Regioisomer Assignment C->K Yes E Analyze Through-Space Correlations D->E F Assignment Confirmed? E->F G Propose Structures of Possible Regioisomers F->G No F->K Yes H Perform DFT/GIAO Chemical Shift Calculations for Each Isomer G->H I Compare Calculated vs. Experimental Chemical Shifts H->I J Identify Isomer with Best Correlation I->J J->K

Caption: Workflow for assigning regioisomers using a combination of NMR and DFT.

Experimental Protocols

Protocol 1: Acquiring a Standard 2D ¹H-¹H COSY Spectrum

This protocol outlines the key steps for setting up a standard COSY experiment to establish proton-proton correlations.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified substituted quinoline in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]

    • Ensure the solution is clear and free of any particulate matter. Filter if necessary.

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup (1D ¹H Spectrum First):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution (narrow, symmetrical peaks).[4]

    • Acquire a standard 1D ¹H spectrum.

    • Correctly reference the spectrum (e.g., to residual solvent peak or TMS).[4][15]

    • Determine the spectral width (in ppm) that encompasses all proton signals of interest.

  • COSY Experiment Setup:

    • Load a standard COSY pulse sequence program.

    • Set the spectral widths (SW) in both the F2 (direct) and F1 (indirect) dimensions to the value determined from the 1D spectrum.[4]

    • Set the number of data points (e.g., 2048 in F2, 256-512 in F1).

    • Set the number of scans (NS) per increment (e.g., 2, 4, or 8, depending on sample concentration).

    • Set the receiver gain automatically.

  • Acquisition and Processing:

    • Start the acquisition.

    • After acquisition, perform a 2D Fourier transform.

    • Apply a window function (e.g., sine-bell) in both dimensions to improve peak shape.[4]

    • Phase the spectrum in both dimensions.

    • Symmetrize the spectrum to reduce noise and artifacts.

    • Calibrate the axes using the 1D spectrum.

  • Analysis:

    • The 1D spectrum appears on the diagonal.

    • Off-diagonal peaks (cross-peaks) indicate that the two protons on the corresponding F1 and F2 axes are spin-coupled.[4]

    • Trace the connectivities by "walking" along the cross-peaks.

Protocol 2: Solvent Effect Analysis for Resolving Peak Overlap
  • Sample Preparation:

    • Prepare separate, identically concentrated solutions of your substituted quinoline in at least two different deuterated solvents (e.g., CDCl₃ and Benzene-d₆).[6] A concentration of 5-10 mg in 0.6 mL of solvent is typical.

    • If desired, add a small amount of an internal standard like tetramethylsilane (TMS) to each sample for precise chemical shift referencing.[16]

  • NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).

  • Data Analysis:

    • Process each spectrum (Fourier transform, phase correction, baseline correction).

    • Carefully reference each spectrum to the internal standard or the residual solvent peak.

    • Compare the chemical shifts and multiplicities of the aromatic protons across the different spectra to identify the solvent system that provides the best peak separation.

References

Validation & Comparative

A Comparative Guide to Quinoline-Based Anticancer Agents: Profiling 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to form the foundation of numerous therapeutic agents.[1][2] Its rigid, planar, and aromatic nature allows for diverse interactions with biological targets, leading to applications ranging from antimalarial to anticancer therapies.[3][4] In oncology, quinoline derivatives have yielded some of the most impactful chemotherapeutics, including topoisomerase inhibitors and targeted tyrosine kinase inhibitors.[5][6]

This guide provides a comparative analysis of an investigational scaffold, represented by 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, against two major classes of clinically successful quinoline-based anticancer agents. We will delve into their distinct mechanisms of action, present comparative data, and provide standardized protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

Section 1: The Investigational Scaffold: 4-Oxo-1,4-dihydroquinoline-3-carbonitriles

The compound this compound represents a class of synthetic quinolones that are subjects of ongoing research. While extensive clinical data on this specific molecule is not publicly available, a structural analysis based on established structure-activity relationships (SAR) allows for a rational projection of its potential biological activity.[7]

  • The 4-oxo-1,4-dihydroquinoline Core: This "quinolone" structure is a key pharmacophore. The presence of the ketone at position 4 and the nitrogen at position 1 are critical for interacting with the ATP-binding pockets of various kinases.[7]

  • 3-Carbonitrile Group (-CN): The nitrile group is a strong electron-withdrawing group and a versatile hydrogen bond acceptor. In similar heterocyclic structures, it has been shown to enhance cytotoxic activity and contribute to kinase binding.[8][9] For instance, 4-anilinoquinoline-3-carbonitrile derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[8]

  • 6-Chloro Substitution: Halogenation, particularly at positions 6 and 7, is a common strategy in quinoline drug design to modulate electronic properties and improve target affinity and pharmacokinetic profiles.[4]

Based on this analysis, it is hypothesized that this compound likely functions as a kinase inhibitor . Its planar structure could allow it to intercalate into the ATP-binding site of protein kinases, disrupting signaling pathways essential for cancer cell proliferation and survival.

Section 2: The Legacy Agents: Camptothecin-Based Topoisomerase I Inhibitors

The discovery of the natural pentacyclic quinoline alkaloid, Camptothecin (CPT), was a landmark in cancer therapy.[10] Although the parent compound had issues with poor water solubility and stability, its derivatives, Irinotecan and Topotecan , have become mainstays in treating colorectal, ovarian, and small-cell lung cancers.[11][12][13]

Mechanism of Action: Camptothecins exert their cytotoxic effects by inhibiting DNA Topoisomerase I (Topo I).[10] Topo I relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[10] CPT derivatives bind to the Topo I-DNA complex, stabilizing this "cleavable complex."[11] This prevents the re-ligation of the DNA strand, and when the advancing replication fork collides with this complex, it results in irreversible double-strand DNA breaks, triggering apoptosis.[10][14]

Topo1_Inhibition cluster_0 Normal DNA Replication cluster_1 Action of Camptothecins DNA Supercoiled DNA Topo1 Topoisomerase I DNA->Topo1 binds Nick Single-Strand Nick (Transient) Topo1->Nick creates Religated Religated DNA Nick->Religated re-ligates CPT Camptothecin Derivative Complex Stabilized Topo I-DNA Cleavage Complex CPT->Complex binds & stabilizes DSB Double-Strand Break Complex->DSB collision with ReplicationFork Replication Fork ReplicationFork->Complex Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of Topoisomerase I inhibition by Camptothecins.

Section 3: The Targeted Revolution: Quinoline-Based Tyrosine Kinase Inhibitors (TKIs)

The modern era of targeted cancer therapy is heavily populated by quinoline-based drugs that function as inhibitors of protein kinases.[15][16] These agents are designed to block specific signaling pathways that are constitutively activated in cancer cells. Prominent examples include Lenvatinib , Cabozantinib , and Bosutinib , which are multi-kinase inhibitors used to treat thyroid, kidney, liver, and hematopoietic cancers.[6]

Mechanism of Action: These drugs typically compete with ATP for binding to the catalytic domain of tyrosine kinases.[17] By occupying this site, they prevent the phosphorylation and subsequent activation of downstream signaling proteins. Many quinoline TKIs target multiple receptors, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Epidermal Growth Factor Receptors (EGFRs), and MET, simultaneously inhibiting tumor angiogenesis (new blood vessel formation), proliferation, and metastasis.[5][8][18]

TKI_Pathway cluster_0 VEGFR Signaling Pathway VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR P1 P VEGFR->P1 P2 P VEGFR->P2 PLCg PLCγ P1->PLCg activates RAS RAS P2->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis & Cell Proliferation ERK->Proliferation TKI Quinoline TKI (e.g., Lenvatinib) TKI->VEGFR blocks ATP binding Block Inhibition

Caption: Inhibition of the VEGFR signaling pathway by a quinoline TKI.

Section 4: Comparative Performance Analysis

The distinct mechanisms of these three classes of quinoline agents dictate their therapeutic applications, efficacy, and limitations.

Feature4-Oxo-quinoline-3-carbonitriles (Hypothesized)Camptothecin Derivatives (e.g., Irinotecan)Quinoline TKIs (e.g., Lenvatinib)
Primary Mechanism Competitive ATP-binding inhibitionStabilization of Topo I-DNA covalent complexesCompetitive ATP-binding inhibition
Key Molecular Target(s) Protein Kinases (e.g., EGFR, VEGFR, Src)[8][16]DNA Topoisomerase I[10]Multiple Tyrosine Kinases (e.g., VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT)[6]
Cellular Outcome Cytostatic/Cytotoxic; Inhibition of proliferation & angiogenesisCytotoxic; Induction of S-phase-specific apoptosis via DNA damage[14]Cytostatic/Cytotoxic; Inhibition of proliferation, angiogenesis, & metastasis[5]
Therapeutic Application Investigational for various solid tumorsApproved for colorectal, ovarian, pancreatic, and small-cell lung cancers[11][19]Approved for thyroid, renal cell, hepatocellular, and endometrial carcinomas[6]
Known Limitations Potential for off-target kinase effects; development of resistance via kinase mutationsMyelosuppression, severe diarrhea (Irinotecan), pH-dependent instability of lactone ring[10][11]Hypertension, fatigue, diarrhea, hand-foot syndrome; resistance via pathway reactivation[6]

Section 5: Essential Experimental Protocols

Evaluating the anticancer potential of novel quinoline derivatives requires robust and reproducible assays. Below are standard, self-validating protocols for determining cytotoxicity and target engagement.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

Rationale: This is a primary screening method to determine the concentration at which a compound inhibits cell growth (GI50) or is cytotoxic (IC50). Its colorimetric output is robust and suitable for high-throughput screening.[20]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., this compound) in culture medium. Add 100 µL of the diluted compound to the wells. Include "vehicle control" wells (e.g., 0.1% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Only live cells can convert MTT to formazan, making this step specific to viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Causality: Formazan is insoluble in aqueous solutions, requiring an organic solvent like DMSO for solubilization before absorbance can be measured.

  • Data Acquisition: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic Enzymatic Assay)

This protocol determines if a compound directly inhibits the activity of a specific kinase (e.g., EGFR).

Rationale: A direct enzymatic assay confirms target engagement and separates kinase inhibition from other cytotoxic effects. It is crucial for validating the mechanism of action for putative TKIs.[15]

Methodology:

  • Reaction Setup: In a 96-well plate, add kinase reaction buffer, a specific peptide substrate for the target kinase, and the test compound at various concentrations.

  • Kinase Addition: Add the purified recombinant kinase enzyme to each well to initiate the reaction. Include a "no inhibitor" positive control and a "no enzyme" negative control.

  • ATP Addition: Add a solution containing ATP (often radiolabeled ³²P-ATP or a modified ATP for luminescence-based detection) to start the phosphorylation reaction. Incubate at 30°C for 30-60 minutes.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: The method of detection depends on the ATP used.

    • Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ³²P-ATP, and measure the remaining radioactivity (phosphorylated substrate) using a scintillation counter.

    • Luminescence (e.g., Kinase-Glo®): Measure the amount of remaining ATP. High kinase activity uses up ATP, resulting in low luminescence. Potent inhibitors block ATP consumption, leading to high luminescence.

  • Analysis: Plot the percentage of kinase activity versus inhibitor concentration to calculate the IC50 for target inhibition.

Experimental_Workflow cluster_0 In Vitro Evaluation A Synthesize Novel Quinoline Compound B Primary Screen: MTT Cytotoxicity Assay (Multiple Cell Lines) A->B C Determine IC50/GI50 Values B->C D Secondary Screen: Target-Based Kinase Assay (e.g., EGFR, VEGFR) C->D If active (low µM) E Determine Target IC50 D->E F Lead Compound Identification E->F If potent & selective

Caption: General workflow for the preclinical evaluation of novel quinoline anticancer agents.

Conclusion

The quinoline scaffold remains an exceptionally fertile ground for the development of anticancer therapeutics. The comparison between the established, broadly cytotoxic topoisomerase inhibitors like Irinotecan and the targeted, signal-disrupting TKIs like Lenvatinib illustrates the remarkable versatility of this chemical core. Investigational structures, such as this compound, represent the next wave of innovation, holding the potential to act as novel kinase inhibitors with unique selectivity profiles. By leveraging structure-activity relationships and employing robust screening protocols, the scientific community can continue to refine these molecules, aiming to overcome drug resistance and improve therapeutic outcomes for cancer patients.

References

A Comparative Guide to the Biological Activity of Quinoline Carbonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring, serves as the foundation for drugs spanning anticancer, antimalarial, antibacterial, and anti-inflammatory applications.[1][3] The introduction of a carbonitrile (-C≡N) group onto this scaffold creates a class of molecules—quinoline carbonitriles—with unique electronic properties and a remarkable propensity for diverse biological interactions. The position of this cyano group significantly influences the molecule's steric and electronic profile, leading to distinct biological activities among its isomers.

This guide provides a comparative analysis of quinoline carbonitrile isomers, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. We will delve into the structure-activity relationships that govern their efficacy, present supporting experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

Synthetic Pathways to Positional Isomers

The biological evaluation of quinoline carbonitrile isomers is predicated on their successful synthesis. Several classical and modern synthetic methods allow for regioselective access to different isomers. The Friedländer annulation, for instance, is a straightforward condensation reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or nitrile, making it a powerful tool for generating substituted quinolines.[4] Other notable methods include the Skraup, Combes, and Pfitzinger reactions, each offering unique advantages for accessing specific substitution patterns.[5][6]

Modern strategies often employ metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce substituents onto a pre-formed quinoline core, providing a versatile approach for creating a library of analogs for screening.[7]

G cluster_synthesis Generalized Synthetic Approaches Reactants Aromatic Amine + α,β-Unsaturated Carbonyl (Skraup) Intermediate Cyclization & Dehydration/ Oxidation Intermediate Reactants->Intermediate Acid Catalysis Reactants2 2-Aminoaryl Ketone + Active Methylene Compound (Friedländer) Reactants2->Intermediate Base/Acid Catalysis Product Substituted Quinoline Carbonitrile Isomer Intermediate->Product

Caption: Generalized synthetic routes to the quinoline core.

Comparative Analysis of Biological Activity

The therapeutic potential of a quinoline carbonitrile derivative is profoundly dictated by the isomeric position of the cyano group and the nature of other substituents on the heterocyclic ring.

Anticancer Activity

Quinoline derivatives are well-established anticancer agents, acting through various mechanisms including the inhibition of tyrosine kinases, tubulin polymerization, and topoisomerases, or by inducing apoptosis.[8][9] The carbonitrile moiety often enhances this activity by acting as a hydrogen bond acceptor or participating in key interactions within enzyme active sites.

A study by Kouznetsov et al. on 2,4-disubstituted quinolines highlighted their cytotoxic potential, which is often a result of inducing cell cycle arrest and apoptosis.[10] The position of substituents is critical; for example, certain 2-substituted quinoline-4-carboxylic acid derivatives have shown selective cytotoxicity against cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer) compared to normal cells.[11]

Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Quinoline Carbonitrile Analogs

Compound/IsomerTarget Cell LineMechanism of ActionIC₅₀ (µM)Reference
Pyrano[3,2-c]quinoline-3-carbonitrile (74)Not SpecifiedNot SpecifiedNot Specified[12]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)MCF-7 (Breast)Growth Inhibition~15 µM (82.9% reduction)[11]
2-amino-4-aryl-pyrano[3,2-c]quinoline-3-carbonitrile derivativesU87MG (Glioblastoma)PI3K/mTOR Inhibition0.14 µM (for most potent analog)[12]
Substituted Quinoline (Compound 7)N/AProteasome Inhibition5.4 µM[13]

Note: Data is compiled from various sources and may involve different assay conditions. Direct comparison requires standardized testing.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[14]

  • Compound Treatment: Prepare serial dilutions of the quinoline carbonitrile isomers in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Standard workflow for the MTT cell viability assay.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the development of new antibiotics.[15] Quinoline derivatives, particularly those related to fluoroquinolones, are known for their potent antibacterial properties, often by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[16] Quinoline-3-carbonitrile derivatives have been specifically investigated as promising antibacterial agents.[16]

Studies have shown that the antimicrobial spectrum and potency are highly dependent on the substitution pattern. For instance, certain novel quinoline-3-carbonitrile derivatives exhibit moderate to good activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria, with MIC values as low as 100 µg/mL for specific strains.[17]

Table 2: Comparative Minimum Inhibitory Concentrations (MIC, µg/mL) of Quinoline Isomers

Compound/Isomer ClassTarget StrainMIC (µg/mL)Reference
Quinolone-3-carbonitrile derivatives (63b, 63f)E. coli100[17]
Quinolone-3-carbonitrile derivative (63k)P. aeruginosa100[17]
Novel quinoline derivative (11)S. aureus6.25[17]
6-methoxyquinoline-3-carbonitrile derivativesVarious Bacteria & Fungi0.66 - 5.29[18]

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) from a fresh culture. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform a two-fold serial dilution of the quinoline carbonitrile isomers in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

G cluster_mechanism Mechanism of DNA Gyrase Inhibition Gyrase Bacterial DNA Gyrase (Topoisomerase II) Complex Gyrase-DNA Complex Gyrase->Complex DNA Supercoiled DNA DNA->Gyrase Cleavage Transient Double- Strand Break Complex->Cleavage Stabilize Stabilization of Cleavage Complex Cleavage->Stabilize Quinoline Quinoline Carbonitrile Isomer Quinoline->Stabilize Replication DNA Replication & Transcription Blocked Stabilize->Replication Death Bacterial Cell Death Replication->Death

Caption: Inhibition of DNA gyrase by quinoline-based agents.

Enzyme Inhibition

Beyond anticancer and antimicrobial targets, quinoline carbonitriles have been explored as inhibitors of various other enzymes. For example, arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives have been identified as potent inhibitors of α-amylase and α-glucosidase, enzymes relevant to the management of diabetes.[19] Other studies have shown that certain quinoline-based compounds can inhibit DNA methyltransferases, polymerases, and HIV reverse transcriptase, highlighting their broad inhibitory potential.[20][21]

The inhibitory mechanism can vary, with some compounds acting as competitive inhibitors while others exhibit a mixed-type inhibition pattern, suggesting binding to an allosteric site.[13][19]

Table 3: Comparative Enzyme Inhibition (IC₅₀, µM) of Quinoline Carbonitrile Derivatives

Compound ClassTarget EnzymeInhibition ModeIC₅₀ (µM)Reference
Tetrahydrobenzo[h]quinoline-3-carbonitrilesα-AmylaseCompetitive3.42 - 15.14[19]
Tetrahydrobenzo[h]quinoline-3-carbonitrilesα-GlucosidaseCompetitive0.65 - 9.23[19]
Quinoline-based analogs (Compound 9 & 11)Human DNMT1DNA IntercalationLow µM[20][21]
Quinoline-based analogs (Compound 9 & 11)C. difficile CamADNA IntercalationLow µM[20][21]

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme from cleaving a substrate, which produces a colored product.

  • Reagent Preparation: Prepare a solution of α-glucosidase enzyme in phosphate buffer (pH 6.9) and a solution of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same buffer.

  • Incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the quinoline carbonitrile inhibitor. Incubate this mixture at 37°C for 10 minutes.

  • Reaction Initiation: Add the pNPG substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃). The enzyme's cleavage of pNPG releases p-nitrophenol, which is yellow under alkaline conditions.

  • Absorbance Reading: Measure the absorbance at 405 nm. The intensity of the yellow color is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without an inhibitor. Determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The collective data reveals critical insights into the structure-activity relationships of quinoline carbonitrile isomers:

  • Position of the Carbonitrile Group: The 3-position appears to be particularly favorable for antibacterial activity, as seen in several quinoline-3-carbonitrile series.[16][17] This may be due to optimal positioning to interact with key residues in the DNA gyrase active site.

  • Substituents on the Aryl Ring: For anticancer and enzyme inhibitory activities, the nature and position of substituents on an aryl group attached to the quinoline core are crucial. Electron-withdrawing groups (e.g., nitro) or hydrophilic groups (e.g., hydroxyl, methoxy) can significantly enhance potency, as demonstrated in α-glucosidase inhibitors and cytotoxic agents.[11][19]

  • Fused Ring Systems: Fusing additional rings to the quinoline core, such as in pyrano[3,2-c]quinoline systems, can create rigid structures with high affinity for specific biological targets, leading to potent pan-PI3K/mTOR inhibition.[12]

Conclusion

Quinoline carbonitrile isomers represent a versatile and highly promising class of compounds for drug development. The positional isomerism of the carbonitrile group, combined with diverse substitution patterns, allows for the fine-tuning of biological activity across a range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders. This guide highlights that a compound's efficacy is not merely determined by the presence of the quinoline carbonitrile scaffold but by the precise molecular architecture. Future research should focus on systematic isomeric comparisons and co-crystallization studies to elucidate binding modes, paving the way for the rational design of next-generation therapeutics.

References

A Researcher's Guide to the In Vitro Validation of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the anticancer properties of the novel synthetic compound, 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. We will navigate the essential experimental workflows, from initial cytotoxicity screening to the elucidation of the potential mechanism of action, comparing its performance against Doxorubicin, a well-established chemotherapeutic agent. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for next-generation cancer therapeutics.

Introduction: The Rationale for Investigating this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific analogue, this compound, has been synthesized as a potential anticancer candidate. Its chemical structure suggests potential for interaction with key cellular targets implicated in cancer cell proliferation and survival. However, rigorous in vitro validation is the critical first step to substantiate this hypothesis.[1][2] This guide will outline the necessary assays to build a robust preliminary data package for this compound.

Experimental Design: A Multi-Faceted Approach to In Vitro Validation

A thorough in vitro evaluation of a novel anticancer compound requires a multi-pronged approach to assess its biological effects.[1][3] We will employ a panel of cancer cell lines representing different tumor types to ascertain the breadth of the compound's activity. For this guide, we will use:

  • MCF-7: A human breast adenocarcinoma cell line.

  • HeLa: A human cervical cancer cell line.

  • HepG2: A human hepatocellular carcinoma cell line.

The performance of this compound will be benchmarked against Doxorubicin, a widely used anthracycline antibiotic with broad-spectrum anticancer activity.

Our experimental workflow is designed to answer three fundamental questions:

  • Does the compound exhibit cytotoxic effects on cancer cells?

  • What is the mode of cell death induced by the compound?

  • How does the compound affect the cell cycle progression of cancer cells?

Below is a diagrammatic representation of the experimental workflow.

experimental_workflow cluster_screening Cytotoxicity Screening cluster_mechanism Mechanism of Action cluster_data Data Analysis & Interpretation start Compound Preparation (this compound & Doxorubicin) cell_culture Cancer Cell Line Culture (MCF-7, HeLa, HepG2) mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_assay Annexin V/PI Apoptosis Assay ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle_analysis flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry cell_cycle_analysis->flow_cytometry data_interpretation Comparative Analysis and Conclusion flow_cytometry->data_interpretation

Caption: Experimental workflow for in vitro validation.

Cytotoxicity Assessment: The MTT Assay

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effect on cancer cells.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5][6] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[7][8]

Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Culture MCF-7, HeLa, and HepG2 cells in their recommended growth medium.

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in 100 µL of medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound and Doxorubicin in DMSO.

    • Perform serial dilutions in culture medium to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Replace the medium in the wells with 100 µL of medium containing the various compound concentrations. Include a vehicle control (DMSO) and an untreated control.

    • Incubate for 48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Comparative IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency.[9][10] It represents the concentration required to inhibit 50% of cell growth. The IC₅₀ values for our hypothetical compound and Doxorubicin are presented below.

CompoundMCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)HepG2 IC₅₀ (µM)
This compound15.212.820.5
Doxorubicin0.80.51.2

Table 1: Hypothetical IC₅₀ values of this compound and Doxorubicin in different cancer cell lines after 48 hours of treatment.

Unraveling the Mechanism of Cell Death: Apoptosis vs. Necrosis

Once cytotoxicity is established, the next crucial step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it is a controlled process that avoids inflammation.[11][12] The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between apoptotic and necrotic cells.[13][14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[11][15] PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.[12]

Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the IC₅₀ concentration of this compound and Doxorubicin for 24 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10⁶ cells/mL.[15]

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of 100 µg/mL PI working solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

Data Presentation: Apoptosis Induction

The results from the flow cytometry analysis can be quantified to show the percentage of cells in different stages of cell death.

Treatment (IC₅₀ concentration)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Untreated Control95.12.52.4
This compound45.335.818.9
Doxorubicin30.748.221.1

Table 2: Hypothetical percentage of apoptotic and necrotic HeLa cells after 24-hour treatment with this compound and Doxorubicin.

Investigating Cell Cycle Arrest

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[16] Flow cytometry analysis of DNA content using propidium iodide (PI) staining is a widely used technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18]

Protocol: Cell Cycle Analysis with Propidium Iodide
  • Cell Treatment and Harvesting:

    • Treat cells with the IC₅₀ concentration of the compounds for 24 hours.

    • Harvest and wash the cells with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours.[16]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[19][20]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

Data Presentation: Cell Cycle Distribution

The percentage of cells in each phase of the cell cycle is quantified.

Treatment (IC₅₀ concentration)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Untreated Control60.525.214.3
This compound20.130.749.2
Doxorubicin15.828.955.3

Table 3: Hypothetical cell cycle distribution of HeLa cells after 24-hour treatment with this compound and Doxorubicin.

Proposed Mechanism of Action and Future Directions

The hypothetical data suggests that this compound induces cytotoxicity in cancer cells, with a notable induction of apoptosis and arrest of the cell cycle in the G2/M phase. This profile is consistent with the activity of many DNA-damaging agents or inhibitors of microtubule dynamics.

proposed_mechanism compound 6-Chloro-4-oxo-1,4- dihydroquinoline-3-carbonitrile dna_damage DNA Damage or Microtubule Disruption compound->dna_damage g2m_arrest G2/M Phase Cell Cycle Arrest dna_damage->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: Proposed mechanism of action for the compound.

Future studies should focus on identifying the specific molecular target of this compound. Western blot analysis of key proteins involved in the G2/M checkpoint (e.g., Cyclin B1, CDK1) and apoptosis (e.g., caspases, Bcl-2 family proteins) would provide further mechanistic insights.

Conclusion

This guide has outlined a systematic and robust in vitro approach to validate the anticancer activity of a novel compound, this compound. By employing a combination of cytotoxicity, apoptosis, and cell cycle assays, and comparing the results to a standard chemotherapeutic agent, researchers can build a strong foundation for further preclinical development. The methodologies described herein are fundamental to the process of anticancer drug discovery and provide a clear path for the initial characterization of promising new chemical entities.

References

The Strategic Importance of the 6-Position: A Comparative Guide to the Structure-Activity Relationship of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The versatility of the quinoline ring system allows for extensive structural modifications to fine-tune its pharmacological profile. Among the various positions on this bicyclic heterocycle, the 6-position has emerged as a critical site for substitution, profoundly influencing the potency, selectivity, and overall activity of the resulting derivatives. This guide provides a comparative analysis of 6-substituted quinoline derivatives, offering insights into their structure-activity relationships (SAR) supported by experimental data and detailed protocols.

The Quinoline Core and the Significance of the C-6 Position

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, offers a unique electronic and structural framework for drug design. The 6-position, located on the benzenoid ring, is particularly amenable to substitution, allowing for the introduction of a wide array of functional groups. These substituents can modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn dictates its interaction with biological targets. Modifications at this position have been shown to be a highly effective strategy for enhancing the cytotoxic potency of quinoline-based compounds.[5]

SAR_Significance cluster_properties Physicochemical Properties cluster_activities Biological Activities Quinoline Quinoline Scaffold C6 6-Position Substitution Quinoline->C6 Modification at C-6 Lipophilicity Lipophilicity C6->Lipophilicity Electronics Electronic Effects C6->Electronics Sterics Steric Hindrance C6->Sterics Anticancer Anticancer Lipophilicity->Anticancer Kinase_Inhibition Kinase Inhibition Electronics->Kinase_Inhibition Antimicrobial Antimicrobial Sterics->Antimicrobial Anticancer->Kinase_Inhibition

Comparative Analysis of 6-Substituted Quinoline Derivatives

The nature of the substituent at the 6-position plays a pivotal role in defining the biological activity of the quinoline derivative. Below, we compare different classes of 6-substituted quinolines and their impact on anticancer and antimicrobial activities.

Anticancer Activity: A Focus on Kinase Inhibition

Many quinoline-based anticancer agents function as kinase inhibitors.[6][7] The 6-position is crucial for modulating the affinity and selectivity of these compounds for their target kinases.

Based on the cabozantinib scaffold, a known c-Met inhibitor, a range of substituents at the 6-position have been explored.[8][9] Modifications capable of engaging in additional polar interactions with the c-Met active site have shown particular promise. For instance, the introduction of a para-amino group can lead to additional hydrogen bonding within the enzymatic pocket, resulting in enhanced c-Met binding affinity and increased antiproliferative effects in various cancer cell lines.[8][9]

Compound/SubstituentTarget KinaseIC50 (nM)Cell Line(s)Reference
Cabozantinib (6-unsubstituted analog)c-MetVariesMultiple[8][9]
6-O-demethylated analog (14a) c-MetEquipotent to Cabozantinib-[9]
6-para-amino substituted (15b, 18b) c-MetMore potent than CabozantinibLeukemia, CNS, Breast[8][9]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) -82.9% growth reductionMCF-7[10]
6-Nitro-2-p-tolylquinolin-4(1H)-one derivative (5a) -Significant inhibitionK-562, HeLa[10]

The data suggests that both electron-donating groups (like amino and hydroxyl) and electron-withdrawing groups (like nitro) at the 6-position can contribute to potent anticancer activity, likely through different mechanisms of interaction with the target protein or by influencing the overall electronic properties of the quinoline ring. The lipophilicity of the compounds also appears to play a role, with more lipophilic analogs sometimes showing better activity.[5][11]

Antimicrobial Activity

The quinoline scaffold is also a well-established pharmacophore in antimicrobial drug discovery. Substitutions at the C-6 position have been shown to be essential for increasing the anti-mycobacterial effect of certain quinoline derivatives.[12] For example, a series of 6-substituted indolo[1,2-c]quinazolines were synthesized and screened for their in-vitro antibacterial and antifungal activities.[13] Compounds with isoquinolyl and pyridyl substituents at the 6-position displayed potent antibacterial and antifungal activities, in some cases comparable to standard drugs like Ampicillin and Ketoconazole.[13]

Furthermore, in a study of quinoline-based hydroxyimidazolium hybrids, substitution at the C-6 position was found to be crucial for enhancing the anti-mycobacterial effect.[12]

Experimental Protocols

The evaluation of the biological activity of these quinoline derivatives relies on robust and validated experimental protocols.

In Vitro Cytotoxicity Assessment: The MTT Assay

A widely used method to determine the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa, PC3) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test quinoline derivatives. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for an additional 48 to 72 hours.[5]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.[5]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.[5]

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cancer Cells in 96-well plates B 2. Treat with 6-Substituted Quinolines A->B C 3. Add MTT Reagent (Incubate 4h) B->C D 4. Solubilize Formazan (e.g., with DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 Values E->F

Kinase Inhibition Assays

To determine the inhibitory activity of the compounds against specific kinases, enzymatic assays are employed. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

General Protocol Outline:

  • Assay Setup: The reaction is typically carried out in a microplate format. Each well contains the kinase, a specific substrate (often a peptide), ATP (as the phosphate donor), and the test compound at varying concentrations.

  • Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow for the phosphorylation reaction to occur.

  • Detection: The extent of phosphorylation is quantified. This can be done using various methods, such as:

    • Radiometric assays: Using radio-labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Antibody-based assays (e.g., ELISA): Using a phospho-specific antibody that recognizes the phosphorylated substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The activity of the kinase in the presence of the inhibitor is compared to the activity in the absence of the inhibitor to determine the percentage of inhibition. IC₅₀ values are then calculated from the dose-response curves.

Conclusion

The 6-position of the quinoline ring is a highly strategic point for structural modification to modulate a wide range of biological activities. As demonstrated, the introduction of various substituents at this position can significantly enhance the anticancer and antimicrobial properties of quinoline derivatives. The choice of substituent, whether it be electron-donating, electron-withdrawing, or a bulky group, can influence the compound's interaction with its biological target through a combination of electronic, steric, and hydrogen-bonding effects. The continued exploration of the structure-activity relationships of 6-substituted quinoline derivatives, guided by robust experimental evaluation, holds great promise for the development of novel and more effective therapeutic agents.

References

An In Vitro Comparative Analysis: 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile versus Ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Antimicrobial Drug Discovery

In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, quinolone derivatives continue to be a significant area of investigation. This guide provides a detailed in vitro comparison between a novel synthetic compound, 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, and the well-established second-generation fluoroquinolone, Ciprofloxacin. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the evaluation of new chemical entities against a clinically relevant benchmark.

Introduction: The Enduring Relevance of Quinolones

Ciprofloxacin, a fluoroquinolone antibiotic, has been a cornerstone in the treatment of a wide array of bacterial infections for decades.[1][2] Its broad-spectrum activity, particularly against Gram-negative bacteria, is attributed to its potent inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[3][4] However, the emergence of resistance to Ciprofloxacin and other fluoroquinolones necessitates the exploration of new structural analogs that may offer improved efficacy or a different resistance profile.[5]

This compound represents a newer generation of quinolone derivatives. While extensive clinical data is not yet available, related quinoline-3-carbonitrile compounds have demonstrated promising antibacterial activity.[6][7] It is hypothesized that, like other quinolones, its primary mechanism of action involves the inhibition of bacterial DNA gyrase.[8] This guide outlines a comprehensive in vitro strategy to directly compare the antibacterial efficacy of this novel compound against Ciprofloxacin.

Mechanism of Action: A Tale of Two Quinolones

Both Ciprofloxacin and this compound belong to the quinolone class of antibiotics, which are known to target bacterial type II topoisomerases.

Ciprofloxacin: As a well-characterized fluoroquinolone, Ciprofloxacin's bactericidal action is a result of its interaction with the DNA-DNA gyrase complex.[3] This stabilizes the complex, preventing the re-ligation of cleaved DNA strands and leading to an accumulation of double-strand breaks, which is ultimately lethal to the bacterium.[3] It exhibits a broad spectrum of activity, with strong efficacy against many Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Haemophilus influenzae, and moderate activity against some Gram-positive bacteria.[1][9]

This compound (Hypothesized): Based on the known mechanism of related quinoline-3-carbonitrile derivatives, it is proposed that this compound also targets bacterial DNA gyrase.[8] The presence of the quinolone core structure is fundamental to this activity. The specific substitutions on the quinoline ring, in this case, the chloro and carbonitrile groups, are expected to modulate its potency, spectrum of activity, and potentially its interaction with the target enzyme, which may influence its efficacy against Ciprofloxacin-resistant strains.

Comparative In Vitro Evaluation: A Methodological Blueprint

To objectively assess the antibacterial potential of this compound relative to Ciprofloxacin, a series of standardized in vitro assays are recommended.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol:

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used, including but not limited to:

    • Staphylococcus aureus (ATCC 25923)

    • Escherichia coli (ATCC 25922)

    • Pseudomonas aeruginosa (ATCC 27853)

    • Klebsiella pneumoniae (ATCC 700603)

  • Preparation of Compounds: Stock solutions of this compound and Ciprofloxacin are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Experimental Protocol:

  • Procedure: Following the MIC determination, a small aliquot (e.g., 10 µL) from the wells showing no visible growth is sub-cultured onto Mueller-Hinton Agar (MHA) plates.

  • Incubation: The MHA plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Time-Kill Kinetic Assay

This assay provides insights into the dynamic interaction between an antimicrobial agent and a bacterial population over time.

Experimental Protocol:

  • Procedure: Bacterial cultures in the logarithmic growth phase are exposed to the test compounds at concentrations corresponding to their MIC values (e.g., 1x MIC, 2x MIC, and 4x MIC).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are withdrawn, serially diluted, and plated on MHA to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Expected Data and Interpretation

The collective data from these assays will allow for a direct and quantitative comparison of the two compounds.

Table 1: Hypothetical Comparative MIC and MBC Data (µg/mL)

MicroorganismThis compoundCiprofloxacin
MIC MBC
S. aureus24
E. coli0.51
P. aeruginosa48
K. pneumoniae12

Data Interpretation:

  • Lower MIC and MBC values indicate greater potency. In this hypothetical table, Ciprofloxacin demonstrates superior potency against all tested strains.

  • The ratio of MBC to MIC can provide an indication of whether the compound is primarily bacteriostatic (MBC/MIC > 4) or bactericidal (MBC/MIC ≤ 4). Both compounds are expected to be bactericidal.

  • The time-kill curves will reveal the rate and extent of bacterial killing, providing further detail on the bactericidal nature of the compounds.

Visualizing the Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis bacterial_strains Select Bacterial Strains (Gram+ & Gram-) inoculum_prep Prepare Bacterial Inoculum (~5x10^5 CFU/mL) bacterial_strains->inoculum_prep compound_prep Prepare Stock Solutions & Serial Dilutions mic_assay MIC Assay (18-24h Incubation) compound_prep->mic_assay inoculum_prep->mic_assay mic_determination Determine MIC (No Visible Growth) mic_assay->mic_determination mbc_assay MBC Assay (Subculture from MIC) mbc_determination Determine MBC (≥99.9% Killing) mbc_assay->mbc_determination time_kill Time-Kill Assay (Multiple Time Points) time_kill_plot Plot Time-Kill Curves (log10 CFU/mL vs. Time) time_kill->time_kill_plot mic_determination->mbc_assay mic_determination->time_kill

Caption: Experimental workflow for the in vitro comparison.

Visualizing the Proposed Mechanism of Action

MechanismOfAction cluster_cipro Ciprofloxacin cluster_novel This compound (Hypothesized) cipro Ciprofloxacin dna_gyrase_cipro DNA Gyrase/ Topoisomerase IV cipro->dna_gyrase_cipro Inhibits dna_replication_cipro DNA Replication & Repair dna_gyrase_cipro->dna_replication_cipro Blocks cell_death_cipro Bacterial Cell Death dna_replication_cipro->cell_death_cipro Leads to novel_compound Novel Quinolone dna_gyrase_novel DNA Gyrase novel_compound->dna_gyrase_novel Inhibits dna_replication_novel DNA Replication & Repair dna_gyrase_novel->dna_replication_novel Blocks cell_death_novel Bacterial Cell Death dna_replication_novel->cell_death_novel Leads to

Caption: Proposed mechanism of action for both compounds.

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro comparison of this compound and Ciprofloxacin. The outlined experiments will yield crucial data on the relative potency and bactericidal activity of the novel compound. Should this compound demonstrate significant antibacterial activity, further investigations would be warranted. These could include an expanded panel of bacterial strains, including resistant isolates, cytotoxicity assays to assess its safety profile, and in vivo efficacy studies in animal models of infection. The continuous evaluation of new quinolone derivatives is paramount in the ongoing effort to stay ahead of bacterial resistance and to develop the next generation of effective antimicrobial therapies.

References

A Comparative Guide to Cross-Resistance Profiling of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolone Scaffold and the Imperative of Cross-Resistance Analysis

The quinolone core is a classic example of a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure has proven to be a versatile foundation for developing a wide array of therapeutics. Initially introduced as antibacterials like nalidixic acid, subsequent modifications, particularly the addition of a fluorine atom at the C-6 position, gave rise to the potent fluoroquinolone class, which targets bacterial DNA gyrase and topoisomerase IV.[1][2] More recently, this same scaffold has been ingeniously adapted to create powerful anticancer agents that target the eukaryotic homolog, topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[3][4] Some quinolone derivatives have even shown promise as antiviral agents, highlighting the scaffold's remarkable therapeutic plasticity.[5][6]

This guide focuses on a specific derivative, 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile , a compound whose biological activity profile is not yet extensively documented in public literature.[7] Given its structural features—a halogenated quinolone core—it stands as a promising candidate for investigation as either an antimicrobial or an anticancer agent. However, for any new candidate in this class, a critical question looms: will it be effective against pathogens or cancers that are already resistant to existing drugs?

This is the central challenge of cross-resistance , a phenomenon where a single molecular mechanism confers resistance to multiple, often structurally related, drugs.[8][9] For a novel quinolone derivative, this could mean immediate obsolescence if existing resistance mechanisms—such as target enzyme mutations or overexpression of multidrug efflux pumps—nullify its activity.[1][10] Therefore, conducting comprehensive cross-resistance studies early in the development pipeline is not merely a supplementary task; it is a fundamental step to de-risk the candidate and establish its potential clinical utility.

This guide provides a robust, methodology-driven framework for researchers, scientists, and drug development professionals to design and execute cross-resistance studies for this compound. We will detail the causal logic behind experimental design, provide validated protocols, and illustrate how to interpret the resulting data to make informed decisions about the compound's future.

Section 1: The Mechanistic Basis of Quinolone Action and Resistance

To design meaningful cross-resistance experiments, one must first understand the molecular interactions that underpin both the efficacy of and resistance to quinolone-based drugs.

The Dual-Target Nature of the Quinolone Scaffold

Quinolones function by converting essential type II topoisomerase enzymes into cellular toxins. They stabilize the transient DNA-enzyme complex (known as the cleavage complex), which prevents the re-ligation of DNA strands that these enzymes have cut. This leads to an accumulation of double-strand breaks and, ultimately, cell death.[2]

  • In Bacteria: The primary targets are DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE) . These enzymes are crucial for managing DNA supercoiling during replication.[10][11]

  • In Eukaryotic (e.g., Cancer) Cells: The target is the human homolog, topoisomerase II (Topo II) , which is vital for resolving DNA tangles during cell division. Many successful chemotherapeutics, such as etoposide, also target this enzyme.[3][4]

This shared mechanism is the primary reason cross-resistance is a major concern. A mutation that alters the drug-binding pocket in a bacterial topoisomerase may have a parallel effect in a human topoisomerase, and resistance mechanisms like efflux pumps are often promiscuous, expelling a wide range of xenobiotics.[1][9]

Common Mechanisms of Resistance

Resistance to quinolones is multifactorial, but three primary mechanisms are clinically and experimentally significant.[1][2]

  • Target-Site Mutations: Single amino acid changes within the "quinolone resistance-determining regions" (QRDRs) of the GyrA or ParC subunits (in bacteria) or Topo II (in cancer cells) can dramatically reduce the binding affinity of the drug, rendering it ineffective.[10]

  • Reduced Intracellular Accumulation:

    • Efflux Pump Overexpression: Bacteria and cancer cells can upregulate the expression of membrane proteins that actively pump drugs out of the cell, preventing them from reaching their intracellular targets. These pumps are often broad-spectrum.[1][2]

    • Decreased Uptake: In Gram-negative bacteria, mutations in outer membrane porin proteins can reduce the passive diffusion of quinolones into the cell.[11]

  • Plasmid-Mediated Resistance (Bacteria): Extrachromosomal DNA can carry genes that encode for target-protecting proteins (e.g., Qnr proteins) or drug-modifying enzymes, such as a variant of an aminoglycoside acetyltransferase that can inactivate ciprofloxacin.[1][9]

The following diagram illustrates these key resistance pathways, which form the basis of our experimental design.

ResistanceMechanisms cluster_cell Bacterial or Cancer Cell cluster_membrane Cell Membrane Target DNA Gyrase / Topo IV (Bacteria) OR Topoisomerase II (Cancer) DNA Chromosomal DNA Target->DNA Acts on Mutated_Target Mutated Target (Altered Binding Site) Porin Porin Channel (Gram-Negative) Drug_blocked Quinolone (Blocked) Porin->Drug_blocked Mechanism 2: Decreased Uptake (Mutated Porin) Efflux Efflux Pump Drug_out Quinolone (Pumped Out) Efflux->Drug_out Mechanism 2: Increased Efflux Drug_in Quinolone (External) Drug_in->Target Inhibits Drug_in->Porin Enters via Drug_in->Mutated_Target Mechanism 1: Target Modification (Binding Fails) Mutated_Target->DNA Acts on (Unaffected)

Caption: General mechanisms of resistance to quinolone-based compounds.

Section 2: A Validated Experimental Design for Cross-Resistance Profiling

A robust cross-resistance study hinges on comparing the activity of the test compound against a carefully selected panel of comparator drugs and cell lines. The goal is to determine if known resistance mechanisms against established drugs also affect the novel compound.

Rationale and Selection of Comparators

To profile this compound, we must compare it to compounds with both similar and distinct mechanisms of action. This allows for a nuanced interpretation of the results.

  • Comparator 1 (Antibacterial): Ciprofloxacin. A widely used second-generation fluoroquinolone. Cross-resistance with ciprofloxacin would suggest that the new compound is susceptible to common bacterial resistance mechanisms (e.g., GyrA mutations, efflux).

  • Comparator 2 (Anticancer Quinolone): Vosaroxin. An anticancer quinolone derivative that inhibits topoisomerase II.[12] Comparing against vosaroxin helps determine if the new compound shares susceptibility to resistance mechanisms prevalent in cancer cells, such as Topo II mutations.

  • Comparator 3 (Anticancer Non-Quinolone): Etoposide. A non-quinolone topoisomerase II inhibitor. If the new compound shows cross-resistance with etoposide, it strongly implies a shared susceptibility to Topo II-related resistance, independent of the quinolone scaffold itself.

Selection of Cell Lines and Bacterial Strains

The cornerstone of this workflow is the use of isogenic or well-characterized pairs of sensitive and resistant cell lines. This approach isolates the impact of a specific resistance mechanism.

  • Antibacterial Panel:

    • Sensitive: Escherichia coli ATCC 25922 (a standard quality control strain for susceptibility testing).[13]

    • Resistant: A laboratory-derived mutant of E. coli ATCC 25922 with a known resistance mechanism, such as a characterized mutation in the gyrA gene. This strain can be generated through serial passage in the presence of sub-lethal concentrations of ciprofloxacin.

  • Anticancer Panel:

    • Sensitive: A549 human lung carcinoma cell line (a widely used, well-characterized cancer cell line).

    • Resistant: An A549-derived cell line known to overexpress a multidrug resistance (MDR) efflux pump like P-glycoprotein (P-gp/ABCB1), or a line with confirmed mutations in the TOP2A gene.

Experimental Workflow Overview

The overall workflow involves preparing the compounds and cell lines, performing quantitative assays to measure activity (MIC for bacteria, IC₅₀ for cancer cells), and analyzing the data to calculate resistance factors.

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Quantitative Assays cluster_analysis Phase 3: Data Analysis A1 Prepare Stock Solutions - Test Compound - Ciprofloxacin - Vosaroxin - Etoposide A2 Culture Cell Lines - E. coli (Sensitive & Resistant) - A549 (Sensitive & Resistant) B1 Antibacterial Testing: Broth Microdilution Assay (Protocol 3.1) A2->B1 B2 Anticancer Testing: MTT / XTT Viability Assay (Protocol 3.2) A2->B2 C1 MIC Values Table B1->C1 Determine MIC C2 IC50 Values Table B2->C2 Determine IC50 D1 Calculate Resistance Factor (RF) RF = MIC_Resistant / MIC_Sensitive RF = IC50_Resistant / IC50_Sensitive C1->D1 C2->D1 E1 Interpret Results: - No Cross-Resistance (RF ≈ 1) - Cross-Resistance (RF >> 1) - Collateral Sensitivity (RF < 1) D1->E1

Caption: Experimental workflow for cross-resistance profiling.

Section 3: Detailed Experimental Protocols

Scientific rigor demands validated, step-by-step protocols. The following methods are based on established standards to ensure reproducibility and trustworthiness.

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol, adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines, determines the lowest concentration of an agent that inhibits visible bacterial growth.[13][14]

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial suspensions (Sensitive and Resistant E. coli), adjusted to 0.5 McFarland standard

  • Stock solutions of test compound and ciprofloxacin in a suitable solvent (e.g., DMSO)

Procedure:

  • Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Addition: In well 1, add 100 µL of the test compound at 2x the highest desired final concentration.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 50 µL from well 10.

  • Controls: Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no drug, no bacteria).

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension 1:100 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL, and the final inoculum density is ~5 x 10⁵ CFU/mL.[14]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Protocol 3.2: Cytotoxicity and IC₅₀ Determination via MTT Assay

This colorimetric assay measures cell viability by assessing the metabolic activity of NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15][16]

Materials:

  • 96-well sterile cell culture plates

  • Sensitive and Resistant A549 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compound, vosaroxin, and etoposide stock solutions

Procedure:

  • Cell Seeding: Seed the 96-well plate with cells (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare 2-fold serial dilutions of the compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (medium with solvent) and a "no cells" blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells will form purple formazan crystals.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the crystals. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Section 4: Data Presentation and Interpretation

The output of the preceding protocols is quantitative data that must be structured for clear comparison. A well-organized table is the most effective format.

Summarizing Quantitative Data

The following table presents a hypothetical but realistic dataset that could be generated from these experiments.

CompoundTarget ClassCell/Strain (Sensitivity)Resistance MechanismMIC (µg/mL)IC₅₀ (nM)Resistance Factor (RF)Interpretation
This compound Investigational E. coli ATCC 25922 (S)Wild-Type0.5-- -
E. coli gyrA mutant (R)Target Mutation0.5-1.0 No Cross-Resistance
A549 (S)Wild-Type-50- -
A549-MDR (R)Efflux Pump-60012.0 Cross-Resistance
Ciprofloxacin Antibacterial E. coli ATCC 25922 (S)Wild-Type0.015-- -
E. coli gyrA mutant (R)Target Mutation4.0-266.7 High Resistance
Vosaroxin Anticancer A549 (S)Wild-Type-100- -
A549-MDR (R)Efflux Pump-150015.0 Cross-Resistance
Etoposide Anticancer A549 (S)Wild-Type-200- -
A549-MDR (R)Efflux Pump-320016.0 Cross-Resistance

(S) = Sensitive; (R) = Resistant. RF is calculated as MIC(R)/MIC(S) or IC₅₀(R)/IC₅₀(S).

Interpreting the Results

The Resistance Factor (RF) is the key metric for interpretation.

  • No Cross-Resistance (RF ≈ 1): As seen with the investigational compound against the gyrA mutant E. coli, the MIC did not change. This is a highly favorable outcome. It suggests the new compound may have a different binding mode or even a different primary target than ciprofloxacin, allowing it to evade this specific resistance mechanism.

  • Cross-Resistance (RF >> 1): The investigational compound's IC₅₀ increased 12-fold against the A549-MDR cell line. This RF value is comparable to those of Vosaroxin and Etoposide, strongly suggesting that the new compound is a substrate for the same efflux pump. This is a significant liability, as it predicts the compound would be ineffective in tumors overexpressing this pump.

  • Collateral Sensitivity (RF < 1): (Not shown in the hypothetical data) If a resistant cell line becomes more sensitive to a new compound, it is known as collateral sensitivity.[17] This rare but powerful outcome would suggest that the mechanism of resistance to the old drug creates a new vulnerability to the new drug, a highly desirable property for combination therapies.

Conclusion

The journey of a novel compound like this compound from bench to clinic is fraught with challenges, chief among them the pervasive threat of pre-existing drug resistance. The systematic framework presented in this guide—grounded in a mechanistic understanding of quinolone action, validated experimental protocols, and clear data interpretation—provides a reliable pathway to assess this critical liability. By comparing the compound against a well-chosen panel of drugs and cell lines, researchers can proactively identify its strengths and weaknesses. The hypothetical data illustrates a compound that successfully evades a common bacterial target mutation but falls prey to a broad-spectrum cancer cell efflux pump. This level of insight is invaluable, enabling data-driven decisions to either terminate development, guide chemical modifications to evade efflux, or select specific patient populations for future clinical trials. Ultimately, this rigorous, front-loaded approach to cross-resistance profiling is essential for developing next-generation therapeutics that can overcome the ever-evolving landscape of drug resistance.

References

A Senior Application Scientist's Guide to Comparative Docking of Quinoline-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and scientists, the quinoline scaffold represents a privileged structure in medicinal chemistry. Its versatile nature has led to the development of numerous enzyme inhibitors targeting a wide array of diseases, from bacterial infections to cancer.[1][2] Molecular docking, a powerful computational tool, is indispensable in this field, offering predictive insights into the binding affinities and interaction patterns of these small molecules with their protein targets.[1][3] This guide provides an in-depth, objective comparison of docking studies involving quinoline-based inhibitors, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Rationale Behind Targeting Enzymes with Quinoline Derivatives

The quinoline nucleus is a fundamental pharmacophore found in many clinically approved drugs.[4][5] These compounds often exert their therapeutic effects by competitively binding to the ATP-binding pockets of enzymes, thereby disrupting aberrant cellular signaling pathways.[4][6] This mechanism is central to their efficacy as anticancer, antibacterial, and antiviral agents.[1][5] Molecular docking allows us to computationally screen and analyze these interactions, accelerating the process of lead identification and optimization.[1][3]

A Validated Workflow for Molecular Docking Studies

To ensure the reliability of in-silico predictions, a rigorous and validated workflow is paramount. The following protocol outlines a comprehensive approach to molecular docking, from initial protein and ligand preparation to the final analysis of results. This self-validating system incorporates essential checks and balances to enhance the trustworthiness of the findings.

Experimental Protocol: Step-by-Step Molecular Docking
  • Protein Preparation:

    • Objective: To prepare the target enzyme's crystal structure for docking by correcting any structural issues and defining the binding site.

    • Procedure:

      • Obtain the 3D crystal structure of the target enzyme from a reputable database like the Protein Data Bank (PDB).[7]

      • Using molecular modeling software (e.g., Maestro, Chimera), remove all water molecules and non-essential ligands from the PDB file.

      • Add hydrogen atoms to the protein, as they are often not resolved in crystal structures.

      • Perform energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.

      • Identify and define the binding site or active site of the enzyme. This can be based on the location of a co-crystallized ligand or through literature review.

  • Ligand Preparation:

    • Objective: To generate a low-energy 3D conformation of the quinoline-based inhibitor.

    • Procedure:

      • Sketch the 2D structure of the quinoline derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

      • Convert the 2D structure to a 3D conformation.

      • Perform energy minimization of the ligand to obtain a stable, low-energy conformation. This is crucial as the ligand's conformation will influence its binding to the protein.

  • Molecular Docking Simulation:

    • Objective: To predict the binding pose and affinity of the ligand within the protein's active site.

    • Procedure:

      • Select an appropriate docking program (e.g., AutoDock, Glide, DOCK).[3][7] The choice of software can depend on the specific system and computational resources available.

      • Define the grid box, which is a designated cubic area that encompasses the entire binding site. The docking algorithm will confine its search for binding poses within this space.

      • Run the docking simulation. The software will systematically sample different conformations and orientations of the ligand within the grid box and calculate a score for each pose based on a scoring function.[3]

  • Analysis of Docking Results:

    • Objective: To evaluate the docking results and identify the most likely binding mode and affinity.

    • Procedure:

      • Analyze the docking scores or binding energies. Generally, a more negative value indicates a stronger binding affinity.[8]

      • Visualize the top-ranked docking poses to examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.[9]

      • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of a known inhibitor (if available) to validate the docking protocol. A low RMSD value (typically < 2 Å) suggests that the docking protocol can accurately reproduce the experimental binding mode.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (PDB) PDB_Prep 3. Protein Preparation (Add H, Minimize) PDB->PDB_Prep Ligand 2. Prepare Ligand 3D Structure Docking 5. Run Docking Simulation Ligand->Docking Grid 4. Define Binding Site (Grid Generation) PDB_Prep->Grid Grid->Docking Scoring 6. Analyze Docking Scores Docking->Scoring Interaction 7. Visualize Binding Interactions Scoring->Interaction Validation 8. Validate Protocol (RMSD) Interaction->Validation

Caption: A generalized workflow for molecular docking of enzyme inhibitors.

Comparative Analysis of Quinoline-Based Inhibitors Across Different Enzyme Classes

The versatility of the quinoline scaffold allows for its application against a wide range of enzyme targets. The following sections present comparative docking data for quinoline derivatives against key enzyme families.

DNA Gyrase and Topoisomerase Inhibitors

DNA gyrase and topoisomerase are essential enzymes in bacteria and humans, respectively, that control the topological state of DNA.[10][11] They are validated targets for antibacterial and anticancer drugs.[10][11][12]

Quinoline Derivative/DrugTarget EnzymeDocking SoftwareBinding Energy (kcal/mol)Key Interacting Residues
CiprofloxacinHuman Topoisomerase IIα(Not Specified)-6.54GLN773
EnoxacinHuman Topoisomerase IIα(Not Specified)-6.06GLN773
GatifloxacinHuman Topoisomerase IIα(Not Specified)-6.86GLN773
LomefloxacinHuman Topoisomerase IIα(Not Specified)-6.84GLN773
MoxifloxacinHuman Topoisomerase IIα(Not Specified)-7.7GLN773
NorfloxacinHuman Topoisomerase IIα(Not Specified)-6.6GLN773
SarafloxacinHuman Topoisomerase IIα(Not Specified)-7.23GLN773
OfloxacinHuman Topoisomerase IIβ(Not Specified)(Not Specified)ASP479, SER480, ARG820
CiprofloxacinHuman Topoisomerase IIβ(Not Specified)(Not Specified)ARG503, LYS456
6-fluoro-2-(3-phenoxyphenyl)-4-phenylquinolineS. aureus DNA Gyrase A(Not Specified)(Not Specified)(Not Specified)
2-(3-phenoxyphenyl)-4-phenylquinolin-6-olS. aureus DNA Gyrase A(Not Specified)(Not Specified)(Not Specified)

Data synthesized from multiple sources.[10][13]

The data reveals that fluoroquinolones, a class of quinoline derivatives, exhibit good binding affinities for human topoisomerase IIα, primarily interacting with the GLN773 residue.[10] Similarly, substituted quinoline derivatives show promise as inhibitors of bacterial DNA gyrase.[13]

Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of cancer.[6] Quinoline-based compounds have been extensively investigated as kinase inhibitors.[4][6][14]

Quinoline DerivativeTarget KinaseDocking SoftwareDocking Score/Binding Energy (kcal/mol)Key Interacting Residues
Quinoline-3-carboxamide derivativeATM Kinase(Not Specified)(Not Specified)Hinge Region
2,4-disubstituted quinoline derivativeLipB (M. tuberculosis)(Not Specified)-18.5(Not Specified)
2H-thiopyrano[2,3-b]quinoline derivativeCB1aAutoDock Vina-6.1ILE-8, LYS-7, VAL-14, TRP-12
Quinoline-amidrazone hybridc-Abl kinaseLibDock(Not Specified)(Not Specified)

Data synthesized from multiple sources.[4][15]

The quinoline nitrogen is often crucial for binding to the hinge region of kinases, acting as a competitive inhibitor of ATP.[6] The diverse substitutions on the quinoline scaffold allow for targeting a variety of kinases with high selectivity.[6]

G cluster_enzyme Enzyme Active Site A Amino Acid 1 (e.g., GLN773) B Amino Acid 2 (e.g., Hinge Region) C Amino Acid 3 Ligand Quinoline Inhibitor Ligand->A H-Bond Ligand->B Hydrophobic Ligand->C π-π Stacking

Caption: Conceptual diagram of quinoline inhibitor binding interactions.

Conclusion and Future Directions

This guide has provided a comprehensive overview of comparative docking studies of quinoline-based enzyme inhibitors. The detailed protocol and comparative data serve as a valuable resource for researchers in the field of drug discovery. Molecular docking is a powerful and cost-effective tool that, when used judiciously and with proper validation, can significantly accelerate the design and development of novel, potent, and selective enzyme inhibitors. Future studies should continue to leverage advancements in computational methods, including machine learning and molecular dynamics simulations, to further refine the accuracy of binding predictions and to explore the vast chemical space of quinoline derivatives.[16][17]

References

Validating the Mechanism of Action of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of the novel synthetic compound, 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile . In the absence of extensive prior research on this specific molecule, this document outlines a systematic, hypothesis-driven approach for its characterization. By leveraging data from structurally similar quinolone-based compounds, we propose three primary testable mechanisms and provide detailed, validated protocols for their investigation.

The guide is designed for researchers in drug discovery and chemical biology, offering a scientifically rigorous pathway from hypothesis to experimental validation and data interpretation. We will compare the potential performance of our target compound against well-established drugs, providing the necessary context for evaluating its potential as an antiviral, antibacterial, or anticancer agent.

Part 1: Hypothesized Mechanisms and the Comparative Landscape

The quinolone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. The specific substitutions on this compound—a chloro group at position 6, a 4-oxo moiety, and a 3-carbonitrile group—suggest several plausible mechanisms of action based on extensive literature for analogous compounds. We will explore the three most prominent hypotheses.

Hypothesis 1: Antiviral Activity via Reverse Transcriptase Inhibition

The most compelling evidence for a potential antiviral MoA comes from a closely related molecule, 6-chloro-1,4-dihydro-4-oxo-1-(β-D-ribofuranosyl)quinoline-3-carboxylic acid, which has been demonstrated to inhibit HIV-1 replication by targeting the reverse transcriptase (RT) enzyme.[1] The core quinolone structure is nearly identical, suggesting that our target compound may function as a non-nucleoside reverse transcriptase inhibitor (NNRTI).

Comparative Landscape: Antiviral Activity

To validate this hypothesis, we will compare the activity of our target compound against Nevirapine , a well-characterized NNRTI used in the treatment of HIV-1.

Compound/DrugTargetReported IC50/EC50Rationale for Comparison
This compound Hypothesized: HIV-1 Reverse Transcriptase To be determined Target compound for MoA validation.
6-chloro-1,4-dihydro-4-oxo-1-(β-D-ribofuranosyl)quinoline-3-carboxylic acidHIV-1 Reverse TranscriptaseKᵢ = 0.5 µM; EC₅₀ = 1.5 µM (PBMCs)[1]Close structural analog with established anti-HIV-1 activity.
Nevirapine (Comparator) HIV-1 Reverse Transcriptase IC₅₀ = 84 nM (enzyme assay) [1]Gold-standard NNRTI for validating in vitro RT inhibition.
Hypothesis 2: Antibacterial Activity via DNA Gyrase/Topoisomerase IV Inhibition

The 4-quinolone core is the cornerstone of a major class of antibiotics that function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. The 3-carbonitrile group on our target compound can be considered a bioisostere of the 3-carboxyl group essential for the activity of classic fluoroquinolones. Studies on other quinoline-3-carbonitrile derivatives have shown antibacterial activity, with molecular docking suggesting DNA gyrase as a likely target.[2][3]

Comparative Landscape: Antibacterial Activity

For this hypothesis, Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, will serve as the benchmark for evaluating gyrase inhibition.

Compound/DrugTargetReported IC50/MICRationale for Comparison
This compound Hypothesized: Bacterial DNA Gyrase To be determined Target compound for MoA validation.
Related Quinolone AnalogsBacterial DNA Gyrase / Topoisomerase IVIC₅₀ values for E. faecalis DNA gyrase: 27.8 µg/ml[4]Demonstrates the potential of the quinolone scaffold to target bacterial topoisomerases.
Ciprofloxacin (Comparator) Bacterial DNA Gyrase & Topoisomerase IV IC₅₀ = 0.45 µM (E. coli Gyrase) [5]Potent and well-characterized DNA gyrase inhibitor for assay validation.
Hypothesis 3: Anticancer Activity via Cytotoxicity and Apoptosis Induction

Numerous quinoline and quinazoline derivatives have been reported to possess potent anticancer activity against a variety of human cancer cell lines.[4][6] The proposed mechanisms are often broad, including the induction of apoptosis or inhibition of key cellular kinases. The presence of the nitrile group has, in some contexts, been shown to enhance antitumor effects.[7][8]

Comparative Landscape: Anticancer Activity

To test for general cytotoxic effects, we will use the human breast adenocarcinoma cell line MCF-7 and compare the compound's activity to Doxorubicin , a widely used chemotherapeutic agent.

Compound/DrugTarget Cell LineReported IC50Rationale for Comparison
This compound MCF-7 To be determined Target compound for MoA validation.
6-chloro-quinazolin derivativesMGC-803, Bcap-37Induce apoptosis at 10 µM[6]Demonstrates the pro-apoptotic potential of related chloro-substituted heterocyclic compounds.
Doxorubicin (Comparator) MCF-7 IC₅₀ ≈ 0.68 µg/ml (approx. 1.25 µM) [9]Standard cytotoxic agent for in vitro cancer cell line studies.

Part 2: Experimental Validation Workflows

This section provides detailed, step-by-step protocols for testing each of the three primary hypotheses. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Workflow 1: Validating Antiviral (HIV-1 RT) Activity

This workflow first assesses direct enzyme inhibition and then confirms activity in a cellular context.

G cluster_0 Workflow 1: HIV-1 RT Inhibition Validation A Primary Screen: Biochemical HIV-1 RT Inhibition Assay B Secondary Screen: Cell-Based HIV-1 Infection Assay A->B If IC50 is potent C Data Analysis: Calculate IC50 and EC50 B->C D Conclusion: Confirm or Refute Antiviral MoA C->D

Caption: Workflow for validating antiviral activity.

Protocol 1.1: Biochemical HIV-1 Reverse Transcriptase Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant HIV-1 RT. Commercial colorimetric kits are widely available for this purpose.[10][11][12]

  • Principle: The assay measures the synthesis of a DNA strand from an RNA template by HIV-1 RT. This process incorporates biotin- and digoxigenin-labeled nucleotides. The resulting DNA product is captured on a streptavidin-coated plate and detected with an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal.

  • Experimental Steps:

    • Reagent Preparation: Reconstitute recombinant HIV-1 RT, reaction buffers, and substrate solutions as per the manufacturer's protocol. Prepare a serial dilution of this compound (e.g., from 100 µM to 0.1 nM) in DMSO. Also, prepare a serial dilution of Nevirapine as a positive control.

    • Reaction Setup: To the wells of a streptavidin-coated 96-well plate, add the reaction mixture containing the RNA template, primers, and labeled nucleotides.

    • Compound Addition: Add 1 µL of each compound dilution (and DMSO as a vehicle control) to the respective wells.

    • Enzyme Addition: Initiate the reaction by adding a standardized amount of HIV-1 RT to all wells except the "no enzyme" blank.

    • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

    • Detection: Wash the plate to remove unincorporated nucleotides. Add the anti-digoxigenin-HRP conjugate and incubate. After another wash, add the HRP substrate (e.g., ABTS) and incubate for 30 minutes at room temperature to develop the color.[10]

    • Measurement: Stop the reaction and read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no enzyme control). Plot the percentage of RT inhibition versus the log of the compound concentration. Use non-linear regression to calculate the IC50 value.

  • Causality: This cell-free system is crucial because it isolates the interaction between the compound and the enzyme, proving direct target engagement without the complexities of cell permeability and metabolism.

Workflow 2: Validating Antibacterial (DNA Gyrase) Activity

This workflow directly measures the inhibition of the supercoiling activity of DNA gyrase, a hallmark of quinolone antibiotics.

G cluster_1 Workflow 2: DNA Gyrase Inhibition Validation E Primary Screen: DNA Gyrase Supercoiling Assay F Secondary Screen: Bacterial Growth Inhibition (MIC Assay) E->F If IC50 is potent G Data Analysis: Determine IC50 and MIC F->G H Conclusion: Confirm or Refute Antibacterial MoA G->H

Caption: Workflow for validating antibacterial activity.

Protocol 1.2: DNA Gyrase Supercoiling Inhibition Assay

This assay visually determines the effect of an inhibitor on the function of DNA gyrase using agarose gel electrophoresis.[13][14]

  • Principle: DNA gyrase introduces negative supercoils into relaxed circular plasmid DNA in an ATP-dependent manner. Supercoiled DNA migrates faster through an agarose gel than its relaxed counterpart. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid.

  • Experimental Steps:

    • Reagent Preparation: Prepare a master mix containing 5X assay buffer (typically includes Tris-HCl, KCl, MgCl₂, DTT, spermidine), ATP, and relaxed pBR322 plasmid DNA.[15] Prepare serial dilutions of the test compound and Ciprofloxacin (positive control) in the appropriate solvent.

    • Reaction Setup: Aliquot the master mix into microcentrifuge tubes. Add the test compound dilutions to their respective tubes. Include a "no enzyme" control (relaxed DNA only), a "no drug" positive control (enzyme + solvent), and a "solvent" control.

    • Enzyme Addition: Add a defined unit of E. coli DNA gyrase to all tubes except the "no enzyme" control.

    • Incubation: Incubate all reactions at 37°C for 60 minutes.[13]

    • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and Proteinase K, followed by incubation to digest the enzyme. Alternatively, use a stop buffer/loading dye (GSTEB: glycerol, SDS, Tris-HCl, EDTA, bromophenol blue) and extract with chloroform/isoamyl alcohol.[14]

    • Gel Electrophoresis: Load the aqueous phase of each reaction onto a 1% agarose gel. Run the gel at 80-90V until the dye front has migrated sufficiently.

    • Visualization: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe), destain, and visualize the DNA bands under UV light.

  • Data Analysis: The "no enzyme" lane will show a band for relaxed DNA. The "no drug" lane should show a faster-migrating band of supercoiled DNA. Inhibitory concentrations of the test compound will show a dose-dependent decrease in the supercoiled band and an increase in the relaxed band. The IC50 is the concentration that inhibits 50% of the supercoiling activity.

  • Causality: This biochemical assay provides direct, visual evidence of the compound's effect on the enzyme's catalytic function, which is the definitive MoA for quinolone antibiotics.

Workflow 3: Validating Anticancer (Cytotoxicity & Apoptosis) Activity

This workflow first establishes general cytotoxicity against a cancer cell line and then investigates whether cell death occurs via apoptosis.

G cluster_2 Workflow 3: Anticancer Activity Validation I Primary Screen: MTT Cell Viability Assay J Mechanism Screen 1: Annexin V/PI Apoptosis Assay I->J If IC50 is potent K Mechanism Screen 2: Caspase-Glo 3/7 Assay J->K L Data Analysis: Calculate IC50, Quantify Apoptosis K->L M Conclusion: Confirm Cytotoxicity & Apoptotic MoA L->M

Caption: Workflow for validating anticancer activity.

Protocol 1.3: MTT Cell Viability Assay

The MTT assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[16]

  • Principle: In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of living cells.

  • Experimental Steps:

    • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the test compound and Doxorubicin (positive control). Remove the old media from the cells and add 100 µL of media containing the compound dilutions. Include solvent-only controls.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.

    • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[7]

    • Measurement: Shake the plate gently for 15 minutes and measure the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control. Plot viability against the log of compound concentration and use non-linear regression to determine the IC50 value.

  • Causality: This assay is a robust first step to confirm if the compound has a biological effect on cancer cells. A potent IC50 justifies further investigation into the specific mechanism of cell death.

Protocol 1.4: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and will bind to these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[3][17][18]

  • Experimental Steps:

    • Cell Treatment: Seed and treat MCF-7 cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

    • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

    • Staining: Resuspend approximately 1-5 x 10⁵ cells in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[3][19]

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.[19]

  • Data Analysis:

    • Healthy Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Causality: This assay provides quantitative evidence that the observed cytotoxicity from the MTT assay is due to the induction of apoptosis, a controlled and targeted form of cell death often sought in anticancer drug development.

Protocol 1.5: Caspase-Glo® 3/7 Assay

This luminescent assay specifically measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

  • Principle: The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for caspases-3 and -7.[20] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.

  • Experimental Steps:

    • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as in the Annexin V protocol.

    • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer and allow it to equilibrate to room temperature.[21]

    • Assay: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[20][21]

    • Incubation: Mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours.

    • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: A significant increase in luminescence in treated cells compared to untreated controls indicates the activation of executioner caspases.

  • Causality: This assay confirms that the apoptotic phenotype observed in the Annexin V assay is mediated through the canonical caspase-dependent pathway, providing deeper mechanistic insight.

Conclusion

The validation of a novel compound's mechanism of action is a foundational step in drug discovery. While This compound remains uncharacterized, its chemical structure provides a logical basis for hypothesizing its function as an antiviral, antibacterial, or anticancer agent. By employing the comparative frameworks and detailed experimental workflows outlined in this guide, researchers can systematically investigate these possibilities. The successful confirmation of any of these mechanisms would establish this molecule as a valuable lead compound for further development and optimization.

References

A Head-to-Head Comparison of Synthetic Routes to 4-Quinolones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 4-quinolone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antiviral agents.[1][2] The synthetic route chosen to access this privileged heterocycle can profoundly impact yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic strategies for 4-quinolone synthesis, offering insights to aid researchers in selecting the optimal path for their specific target molecules and research goals. We will delve into the classical thermal cyclizations and contrast them with modern, milder, and often more efficient catalytic approaches.

Classical Approaches: The Enduring Workhorses

For decades, the synthesis of 4-quinolones has been dominated by a few named reactions. While often requiring harsh conditions, their reliability and the ready availability of starting materials have ensured their continued relevance.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, is a versatile and widely used method for constructing the 4-quinolone ring system.[1] It proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization. Subsequent hydrolysis and decarboxylation afford the desired 4-quinolone.[3]

Mechanism and Causality: The reaction is initiated by a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of the malonate derivative. This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate. The critical and often rate-limiting step is the thermal cyclization, which typically requires temperatures exceeding 250 °C to overcome the energy barrier for the 6-electron electrocyclization.[1] This high-temperature requirement is a significant drawback, potentially leading to decomposition of sensitive substrates.[1] The choice of a high-boiling, inert solvent like diphenyl ether or Dowtherm A is crucial for achieving high yields in the cyclization step.[1]

Gould_Jacobs_Reaction Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate (DEEM) Cyclized_Ester 4-Hydroxy-3-carboethoxyquinoline Intermediate->Cyclized_Ester Heat (>250°C) (Thermal Cyclization) Carboxylic_Acid 4-Hydroxyquinoline-3-carboxylic Acid Cyclized_Ester->Carboxylic_Acid Hydrolysis (e.g., NaOH) Quinolone 4-Quinolone Carboxylic_Acid->Quinolone Decarboxylation (Heat) Conrad_Limpach_Synthesis Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + β-Ketoester - H₂O Beta_Ketoester β-Ketoester Quinolone 4-Quinolone Enamine->Quinolone Heat (~250°C) (Thermal Cyclization) - EtOH Camps_Cyclization Starting_Material o-Acylaminoacetophenone Enolate Enolate Intermediate Starting_Material->Enolate Base (e.g., OH⁻) Cyclized_Intermediate Cyclized Intermediate Enolate->Cyclized_Intermediate Intramolecular Nucleophilic Attack Quinolone 4-Quinolone (or 2-Quinolone) Cyclized_Intermediate->Quinolone Dehydration

References

Benchmarking the Cytotoxicity of Novel Quinolines Against Standard Chemotherapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. In oncology, novel quinoline derivatives are continuously being explored for their potential to overcome the limitations of existing chemotherapeutics, such as drug resistance and off-target toxicity. This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the in vitro cytotoxicity of novel quinoline compounds against established chemotherapeutic agents. We will delve into the comparative mechanisms of action, provide a detailed protocol for a standard cytotoxicity assay, and present a structured approach to data analysis and interpretation, all grounded in established scientific principles and supported by authoritative references.

Introduction: The Rise of Quinolines in Oncology

For decades, the core of cancer treatment has relied on a limited arsenal of chemotherapeutic agents. While drugs like doxorubicin and cisplatin have been pivotal, their efficacy is often hampered by severe side effects and the development of multidrug resistance (MDR). This clinical challenge has spurred the search for new anticancer agents with novel mechanisms of action and improved safety profiles.

The quinoline ring system has emerged as a promising starting point for the design of new anticancer drugs. Its rigid, planar structure allows it to intercalate into DNA and inhibit key enzymes involved in cancer cell proliferation and survival. Several quinoline-based drugs, such as the topoisomerase inhibitor camptothecin and the tyrosine kinase inhibitor bosutinib, have already made their way into clinical practice, validating the therapeutic potential of this scaffold. This guide will compare the cytotoxic profiles of emerging quinoline-based compounds with those of well-established chemotherapeutics, providing a practical framework for their preclinical evaluation.

Mechanisms of Action: A Comparative Overview

A thorough understanding of a compound's mechanism of action is crucial for its development as a therapeutic agent. Novel quinolines often exhibit distinct or overlapping mechanisms compared to standard chemotherapeutics.

Novel Quinolines: Multifaceted Anticancer Activity

Many novel quinoline derivatives exert their anticancer effects by targeting multiple cellular pathways. A significant number of these compounds have been shown to inhibit topoisomerases, enzymes that are critical for DNA replication and repair. By trapping the topoisomerase-DNA complex, these quinolines introduce DNA strand breaks, ultimately leading to apoptotic cell death.

Furthermore, the quinoline scaffold is a common feature in many kinase inhibitors. Kinases are key regulators of cell signaling pathways that control cell growth, proliferation, and survival. The diagram below illustrates the PI3K/Akt pathway, a critical survival pathway that is often dysregulated in cancer and is a common target for novel quinoline-based inhibitors.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Quinoline Novel Quinoline Inhibitor Quinoline->PI3K inhibits

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and a target for novel quinoline inhibitors.

Standard Chemotherapeutics: Established Mechanisms and Limitations

Standard chemotherapeutic agents, while effective, often have well-defined but broader mechanisms of action that can lead to significant side effects.

  • Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, thereby inhibiting topoisomerase II and preventing DNA replication and transcription. It also generates reactive oxygen species (ROS), which contribute to its cytotoxicity. However, its clinical use is limited by dose-dependent cardiotoxicity.

  • Cisplatin: As a platinum-based drug, cisplatin forms covalent adducts with DNA, creating intra- and inter-strand cross-links. These cross-links distort the DNA structure, interfering with replication and transcription and ultimately triggering apoptosis. Nephrotoxicity and neurotoxicity are major dose-limiting side effects.

Experimental Framework for Cytotoxicity Profiling

To objectively compare the cytotoxic potential of novel quinolines with standard drugs, a robust and reproducible experimental framework is essential. The choice of assay is critical and should ideally measure different cellular events to provide a comprehensive picture of cell death.

Rationale for Assay Selection
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for assessing cell viability by measuring the metabolic activity of a cell population. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. It serves as an indicator of cell membrane integrity.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay measures mitochondrial dehydrogenase activity. However, the resulting formazan product is water-soluble, simplifying the protocol by eliminating the need for a solubilization step.

Detailed Protocol: MTT Assay for Cell Viability

This protocol provides a step-by-step guide for performing an MTT assay. The causality behind each step is explained to ensure a self-validating system.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Novel quinoline compounds and standard chemotherapeutics (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium.

    • Rationale: A consistent cell number is crucial for reproducible results. The optimal seeding density ensures that cells are in the exponential growth phase during the experiment.

  • Cell Adhesion:

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach to the plate.

    • Rationale: This allows the cells to recover from trypsinization and adhere properly, ensuring they are in a healthy state before drug treatment.

  • Drug Treatment:

    • Prepare serial dilutions of the novel quinolines and standard drugs in complete medium.

    • Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (blank).

    • Rationale: A range of concentrations is necessary to determine the dose-response relationship and calculate the IC50 value.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

    • Rationale: The incubation time should be sufficient to observe the cytotoxic effects of the compounds.

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Rationale: This allows the mitochondrial dehydrogenases in viable cells to convert the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Rationale: The formazan crystals are insoluble in water and must be dissolved to be quantified.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Rationale: The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

The following diagram illustrates the workflow of the MTT assay.

MTT_Workflow Start Start SeedCells 1. Seed Cells in 96-well plate Start->SeedCells Incubate24h 2. Incubate 24h (Cell Adhesion) SeedCells->Incubate24h AddDrugs 3. Add Serial Dilutions of Compounds Incubate24h->AddDrugs Incubate48h 4. Incubate 48h (Drug Treatment) AddDrugs->Incubate48h AddMTT 5. Add MTT Reagent Incubate48h->AddMTT Incubate4h 6. Incubate 4h (Formazan Formation) AddMTT->Incubate4h AddSolubilizer 7. Add Solubilization Buffer Incubate4h->AddSolubilizer ReadAbsorbance 8. Read Absorbance at 570 nm AddSolubilizer->ReadAbsorbance AnalyzeData 9. Calculate IC50 Values ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: A streamlined workflow of the MTT assay for determining cell viability.

Comparative Cytotoxicity Data

The primary output of cytotoxicity assays is the IC50 value, which is the concentration of a drug that inhibits cell growth by 50%. A lower IC50 value indicates a more potent compound. The table below presents a hypothetical but representative comparison of the cytotoxic activity of two novel quinoline compounds (NQ-1 and NQ-2) with the standard chemotherapeutic doxorubicin across three common cancer cell lines.

CompoundCell LineIC50 (µM)
Novel Quinoline 1 (NQ-1) MCF-7 (Breast)2.5
A549 (Lung)5.1
HeLa (Cervical)3.8
Novel Quinoline 2 (NQ-2) MCF-7 (Breast)8.2
A549 (Lung)12.5
HeLa (Cervical)9.7
Doxorubicin (Standard) MCF-7 (Breast)0.5
A549 (Lung)1.2
HeLa (Cervical)0.8
Interpretation of Results
  • Potency: Doxorubicin exhibits the highest potency with the lowest IC50 values across all cell lines.

  • Comparative Efficacy: NQ-1 is significantly more potent than NQ-2, with IC50 values that are closer to those of doxorubicin.

  • Cell Line Specificity: The compounds show differential activity against the different cell lines, suggesting that the genetic background of the cancer cells may influence their sensitivity to the drugs.

To further evaluate the therapeutic potential of these compounds, it is essential to determine their selectivity index (SI) . The SI is calculated as the ratio of the IC50 value in a normal (non-cancerous) cell line to the IC50 value in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells, which is a desirable characteristic for a drug candidate.

Conclusion and Future Directions

This guide has provided a comprehensive framework for benchmarking the cytotoxicity of novel quinolines against standard chemotherapeutics. The multifaceted mechanisms of action of quinolines, particularly their ability to inhibit kinases and topoisomerases, make them a promising class of anticancer agents.

The experimental protocol for the MTT assay, along with the principles of data interpretation, provides a solid foundation for the in vitro evaluation of these compounds. Based on our hypothetical data, NQ-1 demonstrates promising cytotoxic activity that warrants further investigation.

Future research should focus on:

  • In-depth mechanistic studies to elucidate the precise molecular targets of the most potent compounds.

  • In vivo studies in animal models to evaluate the efficacy and safety of the lead candidates.

  • Combination studies to explore potential synergies with existing chemotherapeutic agents.

By following a systematic and rigorous approach to preclinical evaluation, we can accelerate the discovery and development of novel quinoline-based drugs that may one day improve the lives of cancer patients.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Reactant of Route 2
6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.